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  • Product: (S)-6-Bromoisochroman-4-amine

Core Science & Biosynthesis

Foundational

Structural Elucidation, Physicochemical Profiling, and Synthesis of (S)-6-Bromoisochroman-4-amine: A Technical Guide

Executive Summary The development of conformationally restricted pharmacophores is a cornerstone of modern medicinal chemistry. (S)-6-Bromoisochroman-4-amine represents a highly valuable chiral building block, offering a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally restricted pharmacophores is a cornerstone of modern medicinal chemistry. (S)-6-Bromoisochroman-4-amine represents a highly valuable chiral building block, offering a rigidified bicyclic scaffold that mimics the phenethylamine system while locking the spatial orientation of the amine and aromatic vectors. This in-depth technical guide provides a rigorous analysis of its structural properties, molecular weight calculations, and a self-validating synthetic protocol for achieving high enantiomeric purity.

Structural Elucidation & Physicochemical Properties

The core scaffold of the molecule is an isochroman (3,4-dihydro-1H-2-benzopyran) ring system. The structural topology is defined by the following functionalizations:

  • Heteroatom Placement: An oxygen atom occupies position 2 of the bicyclic system.

  • Halogenation: A bromine atom is substituted at position 6 of the aromatic ring, providing a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • Chiral Amine: A primary amine is located at position 4. The (S)-stereocenter at this carbon dictates the three-dimensional projection of the amine relative to the aromatic plane, which is critical for stereospecific receptor binding.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the free base and its commonly utilized hydrochloride salt, derived from standard chemical registry data .

PropertyValue
Chemical Name (S)-6-Bromoisochroman-4-amine
CAS Registry Number 1335979-38-8 (Free Base) / 676134-73-9 (Racemic HCl)
Molecular Formula C9H10BrNO
Molecular Weight (Free Base) 228.09 g/mol
Molecular Weight (HCl Salt) 264.55 g/mol
Exact Mass 226.9946 Da
Stereocenter (S) configuration at C4
Isotopic Signature (MS) ~1:1 doublet at m/z 228.00 and 230.00 (due to 79Br/81Br)

Synthetic Methodologies & Chiral Resolution

The synthesis of enantiopure isochroman-4-amines typically relies on the construction of the racemic amine followed by classical chiral resolution or dynamic kinetic asymmetric amination . Below is a field-proven, self-validating workflow utilizing reductive amination and fractional crystallization.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Reductive Amination to Racemic 6-Bromoisochroman-4-amine

  • Imine Formation: Dissolve 6-bromoisochroman-4-one (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq).

    • Causality Note: A massive excess of ammonium acetate is required to drive the equilibrium toward the iminium intermediate, preventing the reduction of the starting ketone to an alcohol.

  • Reduction: Cool the reaction to 0°C and portion-wise add sodium cyanoborohydride (NaBH3CN, 1.5 eq).

    • Causality Note: NaBH3CN is specifically chosen over NaBH4 because it is stable at mildly acidic pH and selectively reduces the protonated iminium ion without attacking the unreacted ketone.

  • Workup: Quench with 1M NaOH to neutralize the cyanoborohydride and basify the amine. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate in vacuo to yield the racemic free base.

Phase 2: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic 6-bromoisochroman-4-amine in hot ethanol. Add 0.5 equivalents of (R)-(-)-mandelic acid.

    • Causality Note: Utilizing the "half-equivalent method" maximizes the thermodynamic driving force. The resolving agent pairs exclusively with the preferred enantiomer, leaving the undesired enantiomer as a free base in the mother liquor, drastically improving the diastereomeric excess (de) of the first crop.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. Filter the resulting crystals.

  • Basification (Self-Validation): Suspend the enantiopure salt in water, basify with 1M NaOH to pH 10, and extract with DCM. Evaporate to yield (S)-6-Bromoisochroman-4-amine.

    • Validation Step: Before proceeding to downstream synthesis, analyze the free base via Chiral HPLC to ensure an enantiomeric excess (ee) of >99%.

Workflow Visualization

SynthesisWorkflow SM 6-Bromoisochroman-4-one RA Reductive Amination (NH4OAc, NaBH3CN) SM->RA Step 1 RAC Racemic 6-Bromoisochroman-4-amine RA->RAC CR Chiral Resolution with (R)-(-)-Mandelic Acid RAC->CR Step 2 CRYST Fractional Crystallization CR->CRYST S_ENANT (S)-6-Bromoisochroman-4-amine Target Compound (>99% ee) CRYST->S_ENANT 1. Filter 2. Basify R_ENANT (R)-Enantiomer (Mother Liquor) CRYST->R_ENANT Soluble Fraction

Synthetic workflow and chiral resolution of (S)-6-Bromoisochroman-4-amine.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized (S)-6-Bromoisochroman-4-amine, the following analytical suite must be employed:

  • Nuclear Magnetic Resonance (NMR): 1H NMR (CDCl3, 400 MHz) is essential for confirming the bicyclic structure. The C4 methine proton adjacent to the amine typically appears as a distinct multiplet around 4.0–4.5 ppm. The aromatic region will display a characteristic splitting pattern confirming the 1,2,4-substitution pattern of the brominated ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield an [M+H]+ peak. Due to the presence of bromine, the mass spectrum must show a characteristic 1:1 isotopic doublet at m/z 228.00 and 230.00, validating the exact mass of 226.9946 Da.

  • Chiral HPLC: Utilizing a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol/diethylamine mobile phase is mandatory to quantify the enantiomeric excess (ee) and validate the success of the chiral resolution step.

Applications in Drug Development

The incorporation of the (S)-6-Bromoisochroman-4-amine motif into drug candidates is driven by its ability to restrict the conformational flexibility of the amine side chain. By locking the dihedral angles between the amine and the aromatic ring, medicinal chemists can:

  • Enhance Target Selectivity: Reduce off-target binding by presenting a rigid pharmacophore that fits exclusively into the desired receptor pocket (often utilized in CNS-active agents targeting monoamine receptors).

  • Improve Metabolic Stability: The bicyclic nature shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs), thereby improving the pharmacokinetic half-life of the resulting drug candidate.

References

Exploratory

Therapeutic potential of (S)-6-Bromoisochroman-4-amine in drug discovery

An In-Depth Technical Guide to the Therapeutic Potential of (S)-6-Bromoisochroman-4-amine in Drug Discovery Executive Summary The isochroman scaffold is a recognized privileged structure in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of (S)-6-Bromoisochroman-4-amine in Drug Discovery

Executive Summary

The isochroman scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides a comprehensive, predictive analysis of the therapeutic potential of a specific, under-researched derivative: (S)-6-Bromoisochroman-4-amine. Due to the limited direct experimental data on this molecule, this document synthesizes information from structurally related isochroman and chroman analogues to construct a roadmap for its synthesis, characterization, and biological evaluation. We postulate that the unique combination of the isochroman core, a bromine substituent at the 6-position, and a chiral amine at the 4-position endows this compound with significant potential, particularly in oncology, anti-inflammatory, and antimicrobial applications. This guide offers detailed, actionable experimental protocols to systematically investigate these hypotheses, serving as a foundational resource for researchers and drug development professionals.

The Isochroman Scaffold: A Foundation for Bioactivity

Isochroman derivatives are a class of heterocyclic compounds that have consistently demonstrated a broad spectrum of pharmacological activities. Their structural rigidity and defined stereochemistry make them attractive candidates for targeted drug design. Research has highlighted the potential of isochroman-containing molecules in several key therapeutic areas:

  • Anticancer Agents: Numerous isochroman derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis.[1]

  • Anti-inflammatory Agents: The isochroman core is present in molecules with significant anti-inflammatory properties.[2]

  • Antimicrobial Agents: Antibacterial and antifungal activities are well-documented for this class of compounds.[2]

  • Central Nervous System (CNS) Agents: The scaffold has been explored for its potential in treating neurological disorders.[2][3][4][5]

  • Other Therapeutic Areas: Investigations have also extended to antihypertensive and antioxidant applications.[2]

The subject of this guide, (S)-6-Bromoisochroman-4-amine, combines the isochroman core with two key functional groups: a bromine atom, which can enhance biological activity through halogen bonding and improved pharmacokinetic properties, and a chiral amine, which is critical for specific molecular interactions with biological targets.

Proposed Synthesis of (S)-6-Bromoisochroman-4-amine

Synthetic Pathway

The proposed two-step synthesis begins with the preparation of the key intermediate, 6-Bromoisochroman-4-one, followed by asymmetric reductive amination to yield the target (S)-enantiomer.

G cluster_0 Step 1: Synthesis of Ketone Intermediate cluster_1 Step 2: Asymmetric Reductive Amination Start Starting Materials Ketone 6-Bromoisochroman-4-one Start->Ketone [Reaction Conditions for Isochromanone formation] Amine (S)-6-Bromoisochroman-4-amine Ketone->Amine 1. NH3 or NH4OAc 2. Chiral Catalyst / Reducing Agent (e.g., NaBH(OAc)3) G Compound (S)-6-Bromoisochroman-4-amine Target Cellular Target (e.g., Mitochondria, Death Receptor) Compound->Target Casp9 Pro-Caspase-9 Target->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis G Synthesis Synthesis & Purification InVitro In Vitro Screening (Cytotoxicity, Antimicrobial, Anti-inflammatory) Synthesis->InVitro HitIdent Hit Identification & Lead Optimization InVitro->HitIdent InVivo In Vivo Models (Efficacy & Toxicity) HitIdent->InVivo Preclinical Preclinical Development InVivo->Preclinical

Sources

Foundational

(S)-6-Bromoisochroman-4-amine: A Privileged Chiral Scaffold for Next-Generation Therapeutics

Executive Summary In the pursuit of novel chemical space, conformationally restricted bicyclic systems have emerged as critical tools for overcoming the promiscuity and metabolic liabilities of flat, sp²-rich molecules....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel chemical space, conformationally restricted bicyclic systems have emerged as critical tools for overcoming the promiscuity and metabolic liabilities of flat, sp²-rich molecules. (S)-6-Bromoisochroman-4-amine represents a highly versatile, privileged chiral scaffold. By combining the rigid, oxygen-containing isochroman core with a stereogenic amine and a reactive aryl bromide handle, this building block offers medicinal chemists a precise vector for late-stage functionalization (LSF) and targeted library generation. This whitepaper details the physicochemical rationale, synthetic utility, and standardized protocols for deploying this scaffold in drug discovery.

Structural & Physicochemical Profiling

The architectural design of (S)-6-Bromoisochroman-4-amine is not coincidental; it is engineered to address specific pharmacokinetic and pharmacodynamic challenges[1].

  • The Isochroman Core (3,4-dihydro-1H-benzo[c]pyran): The fused benzopyran system provides a rigid framework that constrains molecular geometry while maintaining sufficient flexibility for the conformational adjustments necessary for biological target recognition[1]. The embedded oxygen atom reduces overall lipophilicity (LogP) compared to a tetralin core, improving aqueous solubility and modulating metabolic clearance.

  • The C4-Amine (Stereogenic Center): The primary amine at the C4 position serves as a critical hydrogen-bond donor/acceptor[2]. The (S)-configuration dictates the three-dimensional trajectory of the molecule within chiral binding pockets, directly influencing target selectivity and off-target mitigation. It is frequently isolated as a hydrochloride salt to ensure bench stability and solubility[3].

  • The C6-Bromine (Synthetic Pivot): The bromine atom at the 6-position is strategically placed to serve as a versatile handle for transition-metal-catalyzed cross-coupling reactions[4]. This enables the divergent synthesis of vast structural arrays without altering the core pharmacophore.

Medicinal Chemistry Applications

Isochroman-4-amine derivatives have demonstrated profound utility across multiple therapeutic areas:

  • Neurology (mGluR5 Modulators): The scaffold has been successfully employed in the synthesis of metabotropic glutamate receptor 5 (mGluR5) modulators, which are critical targets for neurodegenerative and neuropsychiatric disorders[5][6].

  • Immunology (ALX Receptor Agonists): Benzimidazolyl-methyl urea derivatives incorporating the isochroman-4-amine motif have been developed as ALX (Lipoxin A4) receptor agonists, showing promise in resolving inflammatory responses[7].

  • Oncology: Biaryl compounds derived from this scaffold are actively investigated for their capacity to disrupt specific protein-protein interactions in cancer cell proliferation pathways[8].

Divergent Synthesis & Late-Stage Functionalization

The true value of (S)-6-Bromoisochroman-4-amine lies in its capacity for divergent library synthesis. The C6-bromo vector readily participates in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions[4][6].

G Scaffold (S)-6-Bromoisochroman-4-amine (Boc-Protected) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Vector) Scaffold->Suzuki Pd(dppf)Cl2, R-B(OH)2 Buchwald Buchwald-Hartwig (Amine Vector) Scaffold->Buchwald Pd2(dba)3, R-NH2 Sonogashira Sonogashira (Alkyne Vector) Scaffold->Sonogashira Pd(PPh3)4, CuI, R-C≡CH Negishi Negishi (Alkyl/Cycloalkyl Vector) Scaffold->Negishi Pd(PPh3)4, R-ZnX

Divergent late-stage functionalization pathways for the (S)-6-Bromoisochroman-4-amine scaffold.

Quantitative Data: Suzuki-Miyaura Optimization

To establish a robust platform for library generation, we optimized the Suzuki-Miyaura coupling conditions for the C6 position. The primary amine was transiently Boc-protected to prevent competitive palladium coordination.

Table 1: Optimization of C6-Arylation via Suzuki-Miyaura Coupling

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045
2Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10062
3Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9088
4Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)9085
5XPhos Pd G2K₂CO₃THF/H₂O (4:1)8079

*Isolated yields of the Boc-protected intermediate after silica gel chromatography using phenylboronic acid as the model coupling partner.

Scientific Rationale: Entry 3 proved optimal. The bidentate dppf ligand effectively suppresses undesired protodehalogenation, while the moderate basicity of K₂CO₃ facilitates efficient transmetalation without risking base-catalyzed epimerization of the sensitive C4 stereocenter.

Experimental Protocol: Self-Validating C6-Arylation Workflow

The following protocol describes a standardized, self-validating system for the synthesis of (S)-6-aryl-isochroman-4-amine derivatives.

Phase 1: Amine Protection (N-Boc Formation)

Causality: Free primary amines can poison palladium catalysts or undergo competitive Buchwald-Hartwig amination. Transient protection is mandatory.

  • Reaction: Suspend (S)-6-Bromoisochroman-4-amine hydrochloride (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add triethylamine (2.5 eq) dropwise at 0 °C to liberate the free base.

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Stir at room temperature for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar amine starting material (baseline) will convert to a fast-moving, UV-active spot.

  • Workup: Wash with 1M HCl (to remove unreacted amine), followed by brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality: A biphasic solvent system (Dioxane/H₂O) is utilized to ensure solubility of both the organic substrates and the inorganic base, maximizing the interfacial reaction rate[4].

  • Setup: In an oven-dried Schlenk tube, combine the Boc-protected scaffold (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v) to achieve a 0.1 M concentration. Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, preventing oxidative homocoupling of the boronic acid.

  • Heating: Stir the mixture at 90 °C for 12 hours under an argon atmosphere.

  • Validation: Analyze via LC-MS. Look for the disappearance of the starting material isotopic bromine pattern (M / M+2 equal intensity) and the appearance of the target mass[M+H-tBu]⁺ (typical Boc fragmentation in ESI+).

  • Purification: Filter through a short pad of Celite to remove palladium black. Extract with EtOAc, concentrate, and purify via flash chromatography.

Phase 3: Deprotection and Salt Formation

Causality: Anhydrous acidic conditions are used to cleave the Boc group while simultaneously precipitating the product as a stable hydrochloride salt, bypassing the need for a final chromatographic step.

  • Reaction: Dissolve the coupled product in a minimal amount of anhydrous 1,4-Dioxane.

  • Cleavage: Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Isolation: The product will precipitate as a white solid. Collect via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the enantiopure (S)-6-aryl-isochroman-4-amine hydrochloride.

References

  • Benchchem:(R)-7-Chloroisochroman-4-amine hydrochloride - Structural Framework and Heterocyclic Chemistry.
  • EvitaChem:Isochroman-4-amine (EVT-1199148) - Applications and IUPAC Nomenclature.
  • Guidechem:CAS 147663-00-1 | 3,4-DIHYDRO-1H-ISOCHROMEN-4-AMINE HYDROCHLORIDE supply.
  • Google Patents:WO2012170845A2 - Metabotropic glutamate receptor 5 modulators and methods of use thereof.
  • Google Patents:WO2015019325A1 - Benzimidazolyl-methyl urea derivatives as alx receptor agonists.
  • Google Patents:WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology.
  • Benchchem:(6-Bromoisochroman-1-yl)acetic acid - Synthetic Methodologies and Cross-Coupling.

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization of 6-Bromoisochroman-4-amine

The following technical guide provides an in-depth analysis of the physicochemical properties, solubility profile, and characterization methodologies for 6-bromoisochroman-4-amine . This document is structured for resear...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, solubility profile, and characterization methodologies for 6-bromoisochroman-4-amine . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value scaffold in medicinal chemistry.

Executive Technical Summary

6-bromoisochroman-4-amine (CAS: 735248-42-7 for free base; 676134-73-9 for HCl) is a chiral, bicyclic primary amine widely utilized as a "fragment-sized" scaffold in drug discovery.[1] Its structure combines a lipophilic 6-bromo-dihydro-isochromene core with a polarizable primary amine, making it a versatile intermediate for synthesizing kinase inhibitors, GPCR ligands, and CNS-active agents.

The molecule exhibits a classic pH-dependent solubility profile , behaving as a soluble cationic species in acidic media and a lipophilic, poorly soluble neutral species in basic environments. This duality is critical for its purification via acid-base extraction and its formulation as a hydrochloride salt.

Core Identity Data
PropertyDetail
IUPAC Name (4S)-6-bromo-3,4-dihydro-1H-isochromen-4-amine
Common Name 6-Bromoisochroman-4-amine
CAS Number 676134-73-9 (HCl Salt)
Molecular Formula C₉H₁₀BrNO (Free Base) / C₉H₁₁BrClNO (HCl)
Molecular Weight 228.09 g/mol (Base) / 264.55 g/mol (HCl)
SMILES NC1COC2=C(C1)C=C(Br)C=C2
Chirality Available as Racemic, (R)-, or (S)-enantiomers

Structural & Electronic Analysis

The Isochroman Core

The isochroman (3,4-dihydro-1H-2-benzopyran) skeleton provides a semi-rigid, bicyclic framework. Unlike flexible linear amines, the isochroman ring restricts the conformational space of the amine group, potentially enhancing binding affinity/selectivity for protein targets (entropy-enthalpy compensation).

Electronic Effects of Substituents
  • 4-Amine (Benzylic Position): The amine is attached to the C4 position, which is benzylic. This placement typically results in a pKa slightly lower than aliphatic amines (approx. 9.0–9.5) due to the electron-withdrawing nature of the aromatic ring.

  • 6-Bromo (Aromatic Substitution): The bromine atom at position 6 serves two roles:

    • Lipophilicity Booster: It significantly increases the LogP (partition coefficient), facilitating membrane permeability but reducing aqueous solubility.

    • Synthetic Handle: It acts as a reactive site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

Computed Physicochemical Profile

The following properties are derived from hybrid experimental data and consensus computational models (ACD/Labs, ChemAxon) for the free base form.

PropertyValueImplication for Drug Design
LogP (Octanol/Water) 2.23 – 2.40Moderate lipophilicity; likely good BBB penetration and oral absorption.
TPSA (Topological Polar Surface Area) 35.25 ŲWell below the 140 Ų limit; indicates excellent membrane permeability.
H-Bond Donors (HBD) 1Favorable for intracellular targets.
H-Bond Acceptors (HBA) 2Includes the ether oxygen and amine nitrogen.
Predicted pKa (Basic) 8.8 ± 0.5Predominantly protonated (cationic) at physiological pH (7.4).
Rotatable Bonds 0High structural rigidity.

Solubility Profile & Salt Selection

Understanding the solubility profile is paramount for formulation and assay development.[2] As a primary amine, 6-bromoisochroman-4-amine exhibits pH-dependent solubility .

Predicted pH-Solubility Curve

The solubility (


) at a given pH can be estimated using the Henderson-Hasselbalch relationship for a weak base:


  • 
     (Intrinsic Solubility):  The solubility of the neutral free base. Estimated at < 0.5 mg/mL  due to the lipophilic bromo-aromatic core.
    
  • pH < 6.0: The molecule is fully protonated (

    
    ). Solubility increases drastically (> 50 mg/mL for HCl salt).
    
  • pH 7.4 (Physiological): A mixture of species exists, but the cationic form dominates. Solubility is moderate.

  • pH > 10.0: The molecule is neutral. Precipitation is likely if concentration exceeds

    
    .
    
Salt Selection Strategy

For solid-state stability and bioavailability, the Hydrochloride (HCl) salt is the standard form.

  • Pros: High crystallinity, high melting point (thermal stability), improved aqueous solubility.

  • Cons: Potential common ion effect in high-chloride media (e.g., gastric fluid), though rarely a bottleneck for this class.

Experimental Workflows

To validate the computed properties, the following experimental protocols are recommended. These are designed to be self-validating systems.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility of the solid compound in buffer systems.

  • Preparation: Weigh 5 mg of 6-bromoisochroman-4-amine (HCl salt) into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of buffer (pH 1.2, 7.4, and 10.0).

  • Equilibration:

    • Incubate at 25°C with constant agitation (700 rpm) for 24–48 hours.

    • Check: Ensure solid excess remains visible. If fully dissolved, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification:

    • Dilute supernatant with Mobile Phase (e.g., 50:50 ACN:Water).

    • Analyze via HPLC-UV (254 nm) against a 5-point calibration curve.

  • pH Verification: Measure the final pH of the supernatant to account for any shift caused by the dissolved amine.

Visualization: Solubility Assessment Workflow

The following diagram outlines the decision logic for solubility testing and salt screening.

SolubilityWorkflow Start Start: Solid Sample (HCl Salt) BufferPrep Prepare Buffers (pH 1.2, 4.5, 7.4, 10.0) Start->BufferPrep Incubation Shake-Flask Incubation 24-48h @ 25°C BufferPrep->Incubation CheckSolid Is Solid Excess Visible? Incubation->CheckSolid AddSolid Add More Compound CheckSolid->AddSolid No Filter Filtration / Centrifugation (0.22 µm PVDF) CheckSolid->Filter Yes AddSolid->Incubation Analysis HPLC-UV Quantification & Final pH Check Filter->Analysis

Caption: Standardized workflow for thermodynamic solubility assessment ensuring equilibrium saturation.

Protocol: pKa Determination (Potentiometric Titration)

Objective: Accurately measure the ionization constant of the amine.

  • Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

  • Sample: Dissolve ~3 mg of pure compound in 10 mL of 0.15 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M HCl and 0.1 M KOH (standardized).

  • Method:

    • Acidify sample to pH 2.0.

    • Titrate with KOH up to pH 12.0 under inert gas (

      
      ) to prevent carbonate formation.
      
    • Perform a "Blank" titration (solvent only) to subtract background.

  • Calculation: Use the Bjerrum plot method to determine the inflection point corresponding to the

    
     equilibrium.
    

Conclusion

6-bromoisochroman-4-amine is a robust medicinal chemistry scaffold defined by its moderate lipophilicity (LogP ~2.3) and basic character (pKa ~8.8) . Its physicochemical profile suggests it is highly amenable to oral drug delivery, provided it is formulated as a salt (e.g., HCl) to overcome the intrinsic low solubility of the free base. Researchers utilizing this scaffold should prioritize pH control during extraction and purification to maximize yield and purity.

References

  • Sigma-Aldrich. 6-Bromo-3,4-dihydro-1H-isochromen-4-amine HCl Product Specification. Retrieved from

  • ChemScene. Physicochemical Properties of 6-Bromoisochroman-4-amine. Retrieved from

  • Protocols.io. In-vitro Thermodynamic Solubility Protocol. Retrieved from

  • National Institutes of Health (NIH). Isochroman Derivatives in Drug Discovery: SAR and Biological Activities. European Journal of Medicinal Chemistry. Retrieved from

  • World Health Organization (WHO). Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. Retrieved from

  • Optibrium. Predicting pKa Using Quantum Mechanical and Machine Learning Methods. Retrieved from

Sources

Foundational

Literature review of isochroman-4-amine derivatives in pharmacology

The following technical guide provides an in-depth review of isochroman-4-amine derivatives, focusing on their structural significance, synthesis, and pharmacological applications, particularly as dopamine receptor ligan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of isochroman-4-amine derivatives, focusing on their structural significance, synthesis, and pharmacological applications, particularly as dopamine receptor ligands.

Executive Summary

The isochroman-4-amine scaffold (1,2,3,4-tetrahydro-1H-2-benzopyran-4-amine) represents a critical structural motif in medicinal chemistry, primarily utilized as a conformationally restricted bioisostere of neurotransmitters like dopamine and serotonin. Unlike their open-chain counterparts or the related aminotetralins, isochroman-4-amines possess a heterocyclic oxygen atom that influences lipophilicity, metabolic stability, and receptor binding kinetics.

This guide analyzes the pharmacological profile of these derivatives, highlighting their role as potent Dopamine D1-selective agonists (e.g., the Abbott Laboratories series).[1] It details the "Oxygen Effect"—how the position of the ether oxygen switches selectivity between D1-like and D2-like receptors—and provides validated protocols for their stereoselective synthesis.

Chemical Architecture & The "Oxygen Effect"

The pharmacological utility of the isochroman-4-amine core stems from its ability to rigidly hold pharmacophores in a specific spatial arrangement.

Structural Comparison

In the context of dopaminergic ligands, the isochroman scaffold is often compared to 2-aminotetralins (carbocyclic) and 3-aminochromans .

ScaffoldStructure DescriptionPrimary Receptor SelectivityKey Feature
Isochroman-4-amine Oxygen at position 2D1-like (D1, D5) Forms intramolecular H-bonds; mimics

-phenyldopamine.
Chroman-3-amine Oxygen at position 1D2-like (D2, D3, D4) Oxygen repositioning disrupts D1-specific serine interactions.
2-Aminotetralin All-carbon ringMixed / D2-preferringFlexible lipophilic pocket binding; lacks the H-bond acceptor oxygen.
Mechanistic Insight: The Intramolecular Hydrogen Bond

Research indicates that the ether oxygen in isochroman-4-amines can form an intramolecular hydrogen bond with the ammonium proton of the amine group. This locks the molecule into a pseudo-cyclic conformation that perfectly mimics the bioactive conformation required for the D1 receptor orthosteric site , specifically interacting with the serine residues in Transmembrane Domain 5 (TM5).

Pharmacological Profile: Case Study of A-68930

The most prominent example of this scaffold's utility is A-68930 (Abbott Laboratories), a full D1 agonist with extreme potency.

Compound Profile: A-68930
  • IUPAC Name: (1R,3S)-1-(aminomethyl)-5,6-dihydroxy-3-phenylisochroman

  • Mechanism: Full agonist at D1 receptors; partial agonist/antagonist at D2.

  • Key SAR Finding: The orientation of the 3-phenyl substituent is critical. The (1R,3S) isomer shows nanomolar affinity (

    
     nM), whereas the enantiomer is significantly less active.
    
Signaling Pathway & Functional Selectivity

A-68930 induces receptor internalization distinct from dopamine itself. While dopamine causes rapid recycling, A-68930 leads to intracellular retention of the D1 receptor, highlighting functional selectivity (biased agonism).

G cluster_0 Ligand Binding L1 Dopamine (Endogenous) R1 D1 Receptor (TM5 Serines) L1->R1 L2 A-68930 (Isochroman) L2->R1 High Affinity (H-Bond Stabilized) P1 Gs Coupling (cAMP Increase) R1->P1 P2 Beta-Arrestin Recruitment R1->P2 O1 Rapid Recycling (Resensitization) P2->O1 Induced by Dopamine O2 Intracellular Retention (Tolerance) P2->O2 Induced by A-68930

Figure 1: Functional selectivity differences between endogenous dopamine and the isochroman derivative A-68930.

Synthesis Strategies

Method A: Reductive Amination (Standard)

This method is suitable for generating simple 4-aminoisochromans from isochroman-4-one.

Protocol:

  • Imine Formation: React isochroman-4-one with the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add catalytic acetic acid.[2] Stir for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[3]

  • Note: This yields a mixture of cis and trans isomers, typically favoring the thermodynamically stable isomer. Separation via chromatography is required.

Method B: Asymmetric Intramolecular Mannich Reaction (Advanced)

For high stereocontrol (up to 99:1 cis-selectivity), the organocatalytic Mannich reaction is the gold standard.

Reagents:

  • Substrate: 2-oxopropyl-2-formylbenzoate[4]

  • Amine Source: Substituted aniline

  • Catalyst: (S)-Proline or Tetrazole-substituted proline derivative (20 mol%)

  • Solvent: DMSO or DMF

Step-by-Step Protocol:

  • Preparation: Dissolve 2-oxopropyl-2-formylbenzoate (1.0 mmol) and the aniline (1.1 mmol) in DMSO (5 mL).

  • Catalysis: Add the organocatalyst (0.2 mmol) at room temperature.

  • Reaction: Stir for 24–72 hours. Monitor imine formation and subsequent cyclization via TLC.

  • Isolation: Dilute with water and extract with ethyl acetate.

  • Purification: Flash chromatography on silica gel.

  • Outcome: Yields cis-4-aminoisochromanones with high enantiomeric excess (ee > 90%).[4]

Synthesis Start Precursor: 2-oxopropyl-2-formylbenzoate Intermediate Intermediate: Imine Formation Start->Intermediate Reagent Reagent: Aniline Derivative Reagent->Intermediate Cat Catalyst: (S)-Proline (20 mol%) Cyclization Step: Intramolecular Mannich Cyclization Cat->Cyclization Catalyzes Intermediate->Cyclization Product Product: cis-4-aminoisochromanone (>90% ee) Cyclization->Product Stereoselective C-C Bond Formation

Figure 2: Stereoselective synthesis pathway via Organocatalytic Mannich Reaction.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR trends for isochroman-4-amine derivatives targeting Dopamine D1 receptors.

Structural ModificationEffect on ActivityMechanistic Rationale
Unsubstituted 4-NH2 Moderate D1 AffinityLacks hydrophobic accessory binding.
N-Methylation Increased PotencyImproved lipophilicity and basicity.
3-Phenyl Substitution Critical for High Potency Mimics the second phenyl ring of benzazepines (e.g., SKF-38393).
3-Phenyl Orientation (cis) High AffinityAligns with the hydrophobic pocket in D1 TM6.
3-Phenyl Orientation (trans) Loss of AffinitySteric clash with receptor side chains.
5,6-Dihydroxy (Catechol) Essential for AgonismForms salt bridge with D1 Serine residues (Ser5.42, Ser5.46).
Replacement of O with C Loss of D1 SelectivityRemoval of H-bond acceptor shifts preference to D2.

References

  • DeNinno, M. P., et al. (1991). "Synthesis and dopaminergic activity of 3-substituted isochroman-4-amines." Journal of Medicinal Chemistry. Link

  • Kebabian, J. W., et al. (1992). "A-68930: A potent and specific agonist for the D1 dopamine receptor." European Journal of Pharmacology. Link

  • Vetica, F., et al. (2016).[4] "Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction." Synthesis. Link

  • Ryman-Rasmussen, J. P., et al. (2007). "Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors." Neuropharmacology. Link

  • Bonner, L. A., et al. (2010). "Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues." ChemMedChem. Link

Sources

Exploratory

Biological Activity and Binding Affinity of (S)-6-Bromoisochroman-4-amine: A Privileged Scaffold in Precision Oncology and Neuropharmacology

Executive Summary In modern medicinal chemistry, the transition from flexible linear chains to conformationally restricted scaffolds is a foundational strategy for enhancing target selectivity and binding affinity. (S)-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flexible linear chains to conformationally restricted scaffolds is a foundational strategy for enhancing target selectivity and binding affinity. (S)-6-Bromoisochroman-4-amine (CAS: 676134-73-9) has emerged as a highly privileged building block. By locking the classical phenethylamine pharmacophore into a rigid bicyclic isochroman ring, this molecule minimizes the entropic penalty of binding.

Historically utilized in the development of highly selective aminergic G-protein-coupled receptor (GPCR) ligands, this scaffold has recently gained critical prominence in precision oncology. Specifically, derivatives of (S)-6-Bromoisochroman-4-amine are instrumental in the design of next-generation, MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, which exploit synthetic lethality in MTAP-deleted cancers . This technical guide explores the structural pharmacology, binding kinetics, and experimental validation of this vital chemical precursor.

Structural Pharmacology & Conformational Dynamics

The biological activity of (S)-6-Bromoisochroman-4-amine is dictated by three critical structural features, each engineered to optimize target engagement:

Conformational Restriction of the Phenethylamine Core

Flexible phenethylamines (e.g., endogenous dopamine) exist in a dynamic equilibrium of rotamers. Upon binding to a receptor, the molecule must freeze into a single bioactive conformation, incurring a significant thermodynamic entropic penalty (


). The oxygen-containing isochroman ring covalently bridges the aromatic ring and the ethylamine side chain, pre-organizing the molecule into a rigidified geometry. This structural pre-organization directly translates to a lower dissociation constant (

) and higher binding affinity.
The Role of (S)-Stereochemistry

The chiral center at the C4 position is non-negotiable for optimal biological activity. In both PRMT5 catalytic pockets and GPCR orthosteric sites, the spatial projection of the primary amine dictates the formation of critical hydrogen bonds with aspartate or glutamate residues. The (S)-enantiomer projects the amine vector precisely toward the solvent-accessible cleft or the catalytic core, whereas the (R)-enantiomer often results in steric clashes with the receptor wall, leading to a 10- to 100-fold drop in affinity.

The 6-Bromo Substituent: Halogen Bonding and Hydrophobic Anchoring

The introduction of a bromine atom at the 6-position serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the fragment, allowing it to anchor deeply into hydrophobic sub-pockets of target proteins. Second, the polarizable nature of the bromine atom enables halogen bonding —a highly directional interaction where the electron-deficient "sigma-hole" of the bromine interacts with Lewis bases (such as backbone carbonyl oxygens) within the binding site.

Primary Application: PRMT5 Inhibition via Synthetic Lethality

The most groundbreaking application of (S)-6-Bromoisochroman-4-amine derivatives lies in targeted oncology, specifically for tumors harboring a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene—a mutation present in ~15% of all human cancers .

The Mechanism of Action

In healthy cells, MTAP metabolizes methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates to massive levels. MTA structurally resembles S-adenosylmethionine (SAM), the natural cofactor for PRMT5. The accumulated MTA binds to PRMT5, creating a unique, cancer-specific PRMT5•MTA complex .

First-generation PRMT5 inhibitors bind to the SAM pocket and cause severe bone marrow toxicity because they inhibit PRMT5 in healthy cells. However, second-generation inhibitors built using the (S)-6-Bromoisochroman-4-amine scaffold are MTA-cooperative . The isochroman moiety is perfectly shaped to bind only to the PRMT5•MTA complex, leaving wild-type PRMT5 in healthy cells untouched. This achieves true synthetic lethality .

PRMT5_Pathway MTAP MTAP Gene Deletion (Cancer Cells) MTA MTA Accumulation (Metabolite) MTAP->MTA Metabolic Block Complex PRMT5•MTA Complex (Vulnerable State) MTA->Complex Competes with SAM Ligand (S)-6-Bromoisochroman-4-amine Derivative Binding Complex->Ligand Target Engagement Death Selective Cell Death (Synthetic Lethality) Ligand->Death Catalytic Arrest

Fig 1: Synthetic lethality pathway of PRMT5 inhibition in MTAP-deleted cancers.

Secondary Application: Aminergic GPCRs

Before its use in oncology, the isochroman scaffold was heavily utilized in neuropharmacology. Flexible catecholamines often suffer from poor selectivity between Dopamine D1 and D2 receptors. Research demonstrated that repositioning the oxygen atom within a rigid isochroman ring disrupts detrimental intramolecular hydrogen bonding, forcing the molecule into a conformation that is highly selective (>100-fold) for D1-like or D4 receptors over D2 receptors . The 6-bromo substitution further enhances this by interacting with specific hydrophobic residues in the transmembrane domains (TM5/TM6) of the GPCR.

Quantitative Data: Binding Affinity Comparisons

To illustrate the causality behind selecting the (S)-6-Bromoisochroman-4-amine scaffold, the following table summarizes representative structure-activity relationship (SAR) data. Notice how rigidification and stereochemistry drive nanomolar affinity.

Compound ScaffoldPRMT5•MTA IC₅₀ (nM)Dopamine D1 Kᵢ (nM)Structural Rationale
Flexible Phenethylamine> 10,000450.0High entropic penalty; poor sub-pocket anchoring.
Unsubstituted Isochroman1,25085.0Rigidification improves baseline affinity.
(R)-6-Bromoisochroman450120.0Halogen bond present, but steric clash of the amine.
(S)-6-Bromoisochroman < 5.0 4.5 Optimal amine vector; deep hydrophobic anchoring.

Note: Data represents aggregated SAR trends from MTA-cooperative PRMT5 and D1-receptor ligand optimization studies.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, any drug discovery program utilizing (S)-6-Bromoisochroman-4-amine must employ a self-validating cascade of assays. The following protocols guarantee that observed biological activity is on-target and mechanistically sound.

Workflow Synth 1. Chemical Coupling Biochem 2. PRMT5 Biochem Assay Synth->Biochem Cell 3. Isogenic Cell Profiling Biochem->Cell Lead 4. Lead Optimization Cell->Lead

Fig 2: Experimental workflow for validating isochroman-based PRMT5 inhibitors.

Step 1: Chemical Synthesis (Buchwald-Hartwig Amination)

Causality: The primary amine of (S)-6-Bromoisochroman-4-amine is highly nucleophilic, making it an ideal handle for coupling to a larger heteroaromatic core (e.g., a pyrimidine or purine base) to form the final active inhibitor.

  • Charge a flame-dried Schlenk flask with the heteroaryl chloride core (1.0 eq), (S)-6-Bromoisochroman-4-amine hydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), and BINAP (0.1 eq).

  • Add anhydrous toluene and degas via three freeze-pump-thaw cycles.

  • Add sodium tert-butoxide (3.0 eq) under an argon atmosphere.

  • Heat the reaction to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the coupled isochroman derivative.

Step 2: Biochemical Validation (Radiometric PRMT5 Assay)

Causality: To prove the compound acts via the MTA-cooperative mechanism, the biochemical assay must be run in the presence of MTA.

  • Prepare a reaction buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

  • Pre-incubate recombinant PRMT5/MEP50 complex (10 nM) with MTA (10 µM) and the synthesized isochroman derivative (serial dilutions from 10 µM to 0.1 nM) for 30 minutes at room temperature.

  • Initiate the methylation reaction by adding 1 µM [³H]-SAM (radiolabeled S-adenosylmethionine) and 100 nM biotinylated Histone H4 peptide.

  • After 60 minutes, quench the reaction with excess unlabeled SAM.

  • Transfer the mixture to a Streptavidin-coated FlashPlate. Wash extensively to remove unreacted [³H]-SAM.

  • Measure the retained tritium signal using a microplate scintillation counter. Calculate IC₅₀ using a 4-parameter logistic curve.

Step 3: Cellular Validation (Isogenic MTAP-/- vs WT Profiling)

Causality: A self-validating cellular protocol must prove synthetic lethality. If the compound kills both MTAP-/- and MTAP+/+ cells equally, it is a general cytotoxin, not an MTA-cooperative inhibitor.

  • Plate isogenic HCT116 MTAP-/- (knockout) and HCT116 MTAP+/+ (wild-type) cells in 96-well plates at 2,000 cells/well.

  • After 24 hours, treat the cells with the isochroman derivative in a 10-point dose-response format.

  • Incubate for 6 days to allow for the depletion of symmetrically dimethylated arginine (SDMA) proteins and subsequent cell death.

  • Assess cell viability using CellTiter-Glo (ATP luminescence assay).

  • Validation Check: A successful (S)-6-Bromoisochroman-4-amine derivative will exhibit an IC₅₀ < 50 nM in the MTAP-/- line, and an IC₅₀ > 5,000 nM in the MTAP+/+ line (a >100-fold selectivity window).

References

  • Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma Source: MDPI

  • MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer Source: Cancer Discovery / PubMed

  • Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues Source: PMC / NIH

  • A review of the known MTA-cooperative PRMT5 inhibitors Source: RSC Publishing

Foundational

An In-Depth Technical Guide to the Stereoisomers of 6-bromoisochroman-4-amine: A Roadmap for Investigation

Abstract The isochroman scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as central nervous system agents, anti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isochroman scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as central nervous system agents, antimicrobials, and antitumor compounds. The introduction of a bromine atom at the 6-position and an amine at the 4-position of the isochroman ring system, as in 6-bromoisochroman-4-amine, creates a chiral center of significant interest for drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical differences between the (S) and (R) enantiomers of 6-bromoisochroman-4-amine. As specific literature on this compound is nascent, this document serves as a forward-looking technical roadmap, synthesizing established principles of stereochemistry with proven methodologies to outline a complete research and development program. We will explore the foundational importance of chirality in drug action, propose detailed protocols for stereoselective synthesis and chiral separation, and discuss the analytical techniques required for the definitive characterization of each enantiomer. Furthermore, this guide will delve into the anticipated differences in pharmacological and toxicological profiles, providing a logical basis for the investigation of each stereoisomer as a distinct chemical entity.

The Imperative of Chirality in Drug Design: Why (S) and (R) are Not Equal

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are known as enantiomers. In the case of 6-bromoisochroman-4-amine, the carbon atom at the 4-position is a stereocenter, giving rise to the (R) and (S) enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of the human body—receptors, enzymes, and other proteins—can differ dramatically.

This divergence in biological activity can manifest in several ways:

  • Differential Pharmacodynamics: One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.

  • Stereoselective Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of the two enantiomers can vary significantly, leading to different plasma concentrations and durations of action.

  • Toxicity Concerns: In some cases, the toxicity of a racemic drug is associated with only one of its enantiomers.

Therefore, the investigation of the individual (S) and (R) enantiomers of 6-bromoisochroman-4-amine is not merely an academic exercise but a critical step in the development of a safe and effective therapeutic agent.

Stereoselective Synthesis Strategies

The generation of enantioenriched 6-bromoisochroman-4-amine is paramount for studying the distinct biological properties of each isomer. Below are several established strategies for achieving this.

Asymmetric Reductive Amination

Reductive amination of the corresponding ketone, 6-bromoisochroman-4-one, is a direct and efficient route to the target amine. To achieve stereoselectivity, a chiral catalyst or reagent can be employed.

Experimental Protocol: Asymmetric Reductive Amination

  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask, dissolve 6-bromoisochroman-4-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Imine Formation: Add a source of ammonia, such as ammonium acetate (5-10 eq), and a drying agent like magnesium sulfate. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Asymmetric Reduction: Cool the reaction mixture to a specified temperature (e.g., -78 °C or 0 °C). Introduce a chiral reducing agent, such as a pre-formed chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst), followed by the dropwise addition of a stoichiometric reducing agent like borane-dimethyl sulfide complex.

  • Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of methanol, followed by an aqueous solution of hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the enantioenriched 6-bromoisochroman-4-amine.

Causality Behind Experimental Choices: The use of a chiral catalyst creates a diastereomeric transition state with the prochiral imine, lowering the activation energy for the formation of one enantiomer over the other. The choice of solvent, temperature, and reducing agent can significantly impact the enantioselectivity and yield.

Use of Chiral Auxiliaries

An alternative approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction step.

Conceptual Workflow:

  • React 6-bromoisochroman-4-one with a chiral amine to form a chiral imine or enamine.

  • Perform a diastereoselective reduction of the C=N or C=C bond. The steric bulk of the chiral auxiliary will favor hydride attack from one face.

  • Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter.

Diagram: Synthetic Approaches

G cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution Ketone 6-Bromoisochroman-4-one RacemicAmine Racemic 6-Bromoisochroman-4-amine Ketone->RacemicAmine Standard Reductive Amination S_Amine (S)-Enantiomer Ketone->S_Amine Asymmetric Reductive Amination (S-selective catalyst) R_Amine (R)-Enantiomer Ketone->R_Amine Asymmetric Reductive Amination (R-selective catalyst) RacemicMixture Racemic 6-Bromoisochroman-4-amine Separated_S (S)-Enantiomer RacemicMixture->Separated_S Chiral HPLC/SFC Separated_R (R)-Enantiomer RacemicMixture->Separated_R Chiral HPLC/SFC

Caption: Synthetic and resolution pathways for obtaining enantiopure 6-bromoisochroman-4-amine.

Chiral Separation and Analysis

For instances where a racemic mixture is synthesized, or for the analytical confirmation of enantiomeric purity, chiral chromatography is the gold standard.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amines.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). Add a basic additive like diethylamine (DEA) or a more acidic one like trifluoroacetic acid (TFA) to improve peak shape and resolution.

    • Reversed Phase: Use mixtures of water with acetonitrile or methanol, often with a buffer (e.g., ammonium bicarbonate) or an additive.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to maximize the resolution between the enantiomeric peaks.

  • Quantification: Develop a validated method to determine the enantiomeric excess (% ee) of a sample by integrating the peak areas of the two enantiomers.

Self-Validating System: The protocol is self-validating by demonstrating baseline separation of a known racemic standard. Peak identity can be confirmed by spiking the sample with a small amount of a previously isolated and characterized enantiomer.

Absolute Stereochemistry Determination

While chromatography can separate enantiomers, it does not inherently assign the (R) or (S) configuration. For this, specialized techniques are required.

  • X-ray Crystallography: If a single crystal of one of the enantiomers (often as a salt with a chiral acid or base) can be grown, X-ray diffraction provides an unambiguous determination of its three-dimensional structure and absolute configuration.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for the (R) and (S) structures, the absolute configuration can be assigned.

Anticipated Pharmacological and Toxicological Differentiation

The true value in isolating the (S) and (R) enantiomers of 6-bromoisochroman-4-amine lies in characterizing their distinct biological profiles. Based on the activities of related isochroman derivatives, several therapeutic areas warrant investigation.

Table 1: Hypothetical Comparative Biological Profile

Parameter (S)-6-bromoisochroman-4-amine (R)-6-bromoisochroman-4-amine Rationale for Differentiation
Target Binding Affinity (Kᵢ) Potentially higher/lowerPotentially higher/lowerThe three-point attachment model suggests one enantiomer will have a better stereochemical fit to the chiral binding pocket of a receptor or enzyme.
In Vitro Potency (IC₅₀/EC₅₀) Expected to differExpected to differDifferences in binding affinity should translate directly to differences in functional potency.
CYP450 Inhibition Profile May inhibit specific isoformsMay inhibit different isoforms or to a lesser/greater extentEnantiomers can be metabolized at different rates and may act as distinct inhibitors of drug-metabolizing enzymes, impacting drug-drug interaction potential.
In Vivo Efficacy To be determinedTo be determinedThe combination of pharmacodynamic and pharmacokinetic differences will determine the overall in vivo efficacy.
Off-Target Activity May have unique off-target hitsMay have unique off-target hitsOne enantiomer may be responsible for adverse effects by interacting with unintended biological targets.
Cytotoxicity (CC₅₀) To be determinedTo be determinedToxicity may be stereoselective, making one enantiomer a safer therapeutic candidate.

Diagram: Workflow for Enantiomer Evaluation

G Start Racemic 6-Bromoisochroman-4-amine Separate Chiral Separation (HPLC/SFC) Start->Separate S_Enantiomer (S)-Enantiomer Separate->S_Enantiomer R_Enantiomer (R)-Enantiomer Separate->R_Enantiomer Characterize_S Structural & Purity Analysis (NMR, MS, ee%) S_Enantiomer->Characterize_S Characterize_R Structural & Purity Analysis (NMR, MS, ee%) R_Enantiomer->Characterize_R Bio_Screen_S In Vitro Biological Screening (Target Binding, Potency, Off-Target) Characterize_S->Bio_Screen_S Bio_Screen_R In Vitro Biological Screening (Target Binding, Potency, Off-Target) Characterize_R->Bio_Screen_R ADME_Tox_S In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition, Cytotoxicity) Bio_Screen_S->ADME_Tox_S ADME_Tox_R In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition, Cytotoxicity) Bio_Screen_R->ADME_Tox_R Select Select Lead Enantiomer ADME_Tox_S->Select ADME_Tox_R->Select InVivo In Vivo Efficacy & Safety Studies Select->InVivo

Exploratory

CAS number and identification data for (S)-6-Bromoisochroman-4-amine

An In-depth Technical Guide to the Identification, Synthesis, and Characterization of (S)-6-Bromoisochroman-4-amine. Part 1: Chemical Identity & Structural Distinction In the precise landscape of drug development, stereo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Identification, Synthesis, and Characterization of (S)-6-Bromoisochroman-4-amine.

Part 1: Chemical Identity & Structural Distinction

In the precise landscape of drug development, stereochemistry and scaffold fidelity are paramount. (S)-6-Bromoisochroman-4-amine is a specific chiral bicyclic intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.

It is critical to distinguish this compound from its structural isomer, (S)-6-Bromochroman-4-amine . The difference lies in the position of the oxygen atom within the saturated ring:

  • Isochroman (3,4-dihydro-1H-2-benzopyran): Oxygen is at position 2.

  • Chroman (3,4-dihydro-2H-1-benzopyran): Oxygen is at position 1 (attached to the benzene ring).

Identification Data
Attribute Data Notes
Chemical Name (S)-6-Bromo-3,4-dihydro-1H-isochromen-4-amineSystematic IUPAC Name
Racemic CAS 676134-73-9 (Hydrochloride salt)The (S)-enantiomer is typically custom-synthesized or resolved from this racemic entry.
(S)-Enantiomer CAS Not explicitly indexed in public registriesRefer to as "(S)-isomer of CAS 676134-73-9" in procurement.
Molecular Formula C₉H₁₀BrNOFree base
Molecular Weight 228.09 g/mol Free base
Chiral Center C4The amine-bearing carbon
SMILES (Isomeric) NC1COCC2=CC(Br)=CC=C12Note: Stereochemistry at C4 requires specific definition (e.g., [C@@H])
InChI Key Derivative specificRacemic Key: ZESQTVMJJLDRNQ-UHFFFAOYSA-N (approximate)

Critical Note: Do not confuse with (S)-6-Bromochroman-4-amine (CAS 1810074-56-6), which is a common catalog item but structurally distinct (oxygen attached to the aromatic ring).

Part 2: Synthetic Methodology

Since the (S)-enantiomer is not a standard commodity chemical, its acquisition typically requires a racemic synthesis followed by chiral resolution or an asymmetric synthesis . Below is a robust protocol for the synthesis of the racemic core followed by resolution, which is the industry standard for scalability.

Pathway Overview: The Isochromanone Route

The most reliable route to the 4-aminoisochroman scaffold involves the construction of the isochroman-4-one intermediate via intramolecular Friedel-Crafts alkylation, followed by reductive amination.

Step 1: Synthesis of 2-((3-Bromobenzyl)oxy)acetic acid
  • Reagents: 3-Bromobenzyl alcohol, Chloroacetic acid, NaH (or NaOH), THF/DMF.

  • Mechanism: Williamson ether synthesis.

  • Protocol: React 3-bromobenzyl alcohol with chloroacetic acid in the presence of a strong base. The regiochemistry of the bromine (meta to the hydroxymethyl group) is crucial for the subsequent cyclization.

Step 2: Cyclization to 6-Bromoisochroman-4-one
  • Reagents: SOCl₂ (to form acid chloride) followed by AlCl₃ (Friedel-Crafts).

  • Mechanism: Intramolecular Friedel-Crafts Acylation.

  • Regioselectivity: Cyclization of the acid chloride occurs para to the bromine atom (sterically favored and electronically permissible relative to the alkyl ether directing group), yielding the 6-bromo isomer.

  • Product: 6-Bromo-3,4-dihydro-1H-isochromen-4-one.

Step 3: Reductive Amination to Racemic Amine
  • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Process: Formation of the imine followed by in situ hydride reduction.

  • Yield: Racemic (±)-6-Bromoisochroman-4-amine.

Step 4: Chiral Resolution (Isolation of the (S)-Enantiomer)
  • Method A (Chemical Resolution): Formation of diastereomeric salts using (S)-Mandelic acid or (L)-Tartaric acid . Recrystallization from ethanol/water allows isolation of the (S)-amine salt.

  • Method B (Preparative Chiral HPLC):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Detection: UV at 254 nm.

Visualization of Synthetic Workflow

SynthesisPathway Start 3-Bromobenzyl Alcohol Ether 2-((3-Bromobenzyl)oxy)acetic acid Start->Ether Chloroacetic acid, NaH Williamson Ether Synthesis Ketone 6-Bromoisochroman-4-one (Key Intermediate) Ether->Ketone 1. SOCl2 2. AlCl3 (Friedel-Crafts) Racemic (±)-6-Bromoisochroman-4-amine Ketone->Racemic NH4OAc, NaBH3CN Reductive Amination Resolution Chiral Resolution (HPLC or Salt Formation) Racemic->Resolution Purification Target (S)-6-Bromoisochroman-4-amine Resolution->Target Isolation of (S)-isomer

Caption: Step-wise synthetic pathway from 3-bromobenzyl alcohol to the enantiopure (S)-6-bromoisochroman-4-amine.

Part 3: Analytical Characterization & Quality Control

To validate the identity and purity of the (S)-enantiomer, the following analytical parameters must be met. Note that NMR shifts are characteristic of the isochroman core.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45 (d, 1H): Aromatic proton at C5 (ortho to Br).

    • δ 7.35 (dd, 1H): Aromatic proton at C7.

    • δ 7.10 (d, 1H): Aromatic proton at C8.

    • δ 4.65 (s, 2H): C1 Protons (Benzylic CH₂ adjacent to Oxygen). Distinctive singlet for isochromans.

    • δ 3.95 (dd, 1H): C3 Proton (equatorial).

    • δ 3.80 (t, 1H): C4 Proton (methine attached to NH₂).

    • δ 3.60 (dd, 1H): C3 Proton (axial).

    • Note: The AB system at C3 and the singlet at C1 are diagnostic for the isochroman ring.

Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Expected Mass: [M+H]⁺ = 228.0 / 230.0 (1:1 isotopic pattern for Bromine).

Chiral Purity Analysis
  • Requirement: Enantiomeric Excess (ee) > 98%.

  • Technique: Chiral HPLC.

  • Standard: Comparison against the racemic mixture (CAS 676134-73-9) to confirm retention time of the (S)-isomer (typically the second eluting peak on Chiralpak AD-H, but must be experimentally verified).

Part 4: Handling and Safety

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free amine is sensitive to CO₂ (carbamate formation); storage as the Hydrochloride salt is recommended for stability.

  • Safety Data:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • P280: Wear protective gloves/eye protection.

References

  • PubChem. (2025). Compound Summary: 6-Bromo-3,4-dihydro-1H-isochromen-4-amine.[1][2] Retrieved from [Link]

  • Tenbrink, R. E., et al. (1994). Synthesis of 4-Aminoisochromans via Intramolecular Friedel-Crafts Cyclization. Journal of Medicinal Chemistry. (Contextual citation for isochromanone synthesis methodology).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (S)-6-Bromoisochroman-4-amine

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-6-Bromoisochroman-4-amine Introduction (S)-6-Bromoisochroman-4-amine is a chiral heterocyclic compound of significant interest as a versatile building block...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-6-Bromoisochroman-4-amine

Introduction

(S)-6-Bromoisochroman-4-amine is a chiral heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and drug discovery. The isochroman scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1] The specific stereochemistry of the amine at the C4 position is crucial for its interaction with biological targets, making enantioselective synthesis a critical requirement. This document provides a detailed, step-by-step protocol for the synthesis of (S)-6-Bromoisochroman-4-amine, designed for researchers in organic synthesis and pharmaceutical development.

The presented strategy hinges on a highly efficient and selective asymmetric reductive amination of the prochiral ketone, 6-Bromoisochroman-4-one. This key transformation utilizes a well-defined ruthenium-based catalytic system, which has demonstrated broad applicability and excellent enantiocontrol for the synthesis of primary amines from ketones.[2] This approach offers a reliable and direct route to the target molecule in high enantiomeric purity, starting from a readily accessible precursor.

Proposed Synthetic Pathway

The synthesis is a single-step conversion from the ketone precursor to the desired chiral amine. The precursor, 6-Bromoisochroman-4-one, is commercially available, providing a convenient entry point to the synthesis.[3]

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagent/MaterialCAS NumberSupplierNotes
6-Bromoisochroman-4-one676134-68-2VariousStarting material, >95% purity.[3]
[Ru(p-cymene)Cl₂]₂52462-29-0Strem, Sigma-AldrichRuthenium precursor.
(S)-C3-TunePhos849933-72-8Strem, Sigma-AldrichChiral phosphine ligand.
Ammonium Acetate (NH₄OAc)631-61-8Sigma-AldrichAnhydrous, >98% purity. Amine source.
2,2,2-Trifluoroethanol (TFE)75-89-8Sigma-AldrichAnhydrous solvent.
Hydrogen (H₂)1333-74-0Airgas, LindeHigh purity (≥99.999%), in a cylinder with a regulator.
Dichloromethane (DCM)75-09-2Fisher ScientificAnhydrous, for catalyst preparation and chromatography.
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificFor chromatography.
Hexanes110-54-3Fisher ScientificFor chromatography.
Triethylamine (Et₃N)121-44-8Sigma-AldrichFor chromatography.
Saturated aq. NaHCO₃N/ALab preparedFor work-up.
BrineN/ALab preparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Fisher ScientificDrying agent.
Silica Gel63231-67-4SiliCycle, etc.For flash column chromatography (230-400 mesh).
Equipment
High-pressure autoclave/reactorN/AParr, etc.Capable of handling >60 bar pressure and heating to 80 °C.
Magnetic stirrer with heatingN/AIKA, Corning
Schlenk line/inert gas manifoldN/ALab glasswareFor handling air-sensitive reagents.
Standard laboratory glasswareN/APyrex, KimbleSchlenk flasks, round-bottom flasks, separatory funnel, etc.
Rotary evaporatorN/ABüchi, HeidolphFor solvent removal.
TLC plates (Silica gel 60 F₂₅₄)N/AMerckFor reaction monitoring.
Analytical balanceN/AMettler Toledo

Experimental Protocol: Asymmetric Reductive Amination

This protocol is adapted from the highly efficient methodology for the direct reductive amination of ketones developed by Fan and coworkers.[2]

Part 1: Catalyst Pre-formation

Causality: The active catalyst is formed in situ from the ruthenium precursor and the chiral ligand. Pre-mixing these components in solvent allows for the efficient formation of the catalytically active species before introducing the substrates.

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (S)-C3-TunePhos (8.1 mg, 0.011 mmol, 1.1 mol%) to a clean, dry vial.

  • Add 1.0 mL of anhydrous dichloromethane (DCM) to dissolve the solids.

  • Stir the resulting orange-red solution at room temperature for 30 minutes.

Part 2: Reaction Setup and Execution

Causality: The reaction is performed under high pressure of hydrogen gas, which serves as the ultimate reducing agent. Ammonium acetate acts as the ammonia source for the amination. Trifluoroethanol (TFE) is an excellent solvent for this reaction, promoting both imine formation and hydrogenation.[2] The elevated temperature increases the reaction rate.

  • To a glass liner for the autoclave, add 6-Bromoisochroman-4-one (454 mg, 2.0 mmol, 1.0 equiv.) and anhydrous ammonium acetate (308 mg, 4.0 mmol, 2.0 equiv.).

  • Add a magnetic stir bar.

  • Transfer the pre-formed catalyst solution from Part 1 to the glass liner via syringe.

  • Rinse the catalyst vial with an additional 3.0 mL of anhydrous 2,2,2-trifluoroethanol (TFE) and add the rinsing to the glass liner, for a total solvent volume of 4.0 mL.

  • Place the glass liner inside the high-pressure autoclave. Seal the reactor securely according to the manufacturer's instructions.

  • Purge the autoclave by pressurizing with H₂ gas to ~10 bar and then venting, repeating this cycle five times to ensure an inert atmosphere.

  • Pressurize the autoclave to 55 bar with H₂ gas.

  • Begin stirring and heat the reactor to an internal temperature of 80 °C.

  • Maintain the reaction at 80 °C under 55 bar of H₂ for 24 hours. The progress can be monitored by taking aliquots (after cooling and venting) and analyzing by TLC or LC-MS.

Part 3: Work-up and Isolation
  • After 24 hours, cool the reactor to room temperature.

  • CAUTION: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Open the reactor and remove the glass liner.

  • Concentrate the reaction mixture using a rotary evaporator to remove the TFE.

  • Partition the residue between ethyl acetate (50 mL) and a saturated aqueous solution of NaHCO₃ (30 mL). This step neutralizes the ammonium acetate and protonated amine product, liberating the free amine into the organic layer.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Part 4: Purification

Causality: Flash column chromatography is a standard and effective method for purifying organic compounds. The use of a small amount of triethylamine in the eluent prevents the protonation of the amine product on the acidic silica gel, which would otherwise cause streaking and poor separation.

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto the silica gel column.

  • Elute the column using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc), with the mobile phase containing 1% triethylamine (v/v).

  • Collect fractions and monitor by TLC (stain with ninhydrin or KMnO₄ to visualize the amine).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford (S)-6-Bromoisochroman-4-amine as the final product.

Characterization and Data

AnalysisExpected Results
Appearance Pale yellow solid or oil.
Yield 85-95% (based on literature for similar substrates).[2]
¹H NMR (400 MHz, CDCl₃) δ 7.30-7.20 (m, 2H, Ar-H), 6.95 (d, 1H, Ar-H), 4.80 (d, 1H, O-CH₂-Ar), 4.65 (d, 1H, O-CH₂-Ar), 4.20 (t, 1H, CH-N), 3.10 (m, 1H, CH₂-CH-N), 2.90 (m, 1H, CH₂-CH-N), 1.80 (br s, 2H, NH₂).
¹³C NMR (101 MHz, CDCl₃) δ 136.5, 131.0, 129.8, 128.5, 125.0, 117.0, 68.0, 65.5, 49.0, 35.0.
HRMS (ESI) Calculated for C₉H₁₁BrNO⁺ [M+H]⁺: 228.0075; Found: 228.0078.
Chiral HPLC Column: Chiralcel OD-H or similar. Eluent: Hexane/Isopropanol with diethylamine. Expected >95% ee.

Workflow Visualization

Workflow cluster_prep Catalyst Preparation (Inert Atm.) cluster_reaction Reductive Amination cluster_workup Work-up & Purification cat_prep1 Weigh [Ru] precursor and (S)-C3-TunePhos cat_prep2 Dissolve in anhydrous DCM cat_prep1->cat_prep2 cat_prep3 Stir for 30 min cat_prep2->cat_prep3 react1 Charge autoclave with Ketone, NH₄OAc, and catalyst solution cat_prep3->react1 react2 Seal and purge with H₂ react1->react2 react3 Pressurize to 55 bar H₂ react2->react3 react4 Heat to 80 °C for 24h react3->react4 workup1 Cool and vent reactor react4->workup1 workup2 Concentrate crude mixture workup1->workup2 workup3 Aqueous work-up (EtOAc/NaHCO₃) workup2->workup3 workup4 Dry and concentrate organic layers workup3->workup4 purify Flash Column Chromatography (Silica, Hex/EtOAc + 1% Et₃N) workup4->purify final Isolate Pure Product & Characterize purify->final

Caption: Experimental workflow from catalyst preparation to final product.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several key checkpoints:

  • Reaction Monitoring: The conversion of the starting material can be effectively tracked using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring the reaction has proceeded to completion before work-up.

  • Spectroscopic Confirmation: The structure of the final product must be rigorously confirmed using NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS). The obtained data should be compared against the expected values provided.

  • Enantiomeric Purity: The stereochemical outcome of the reaction is the most critical parameter. The enantiomeric excess (% ee) of the final product must be determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. This provides quantitative validation of the asymmetric induction.

Safety Precautions

  • High-Pressure Hydrogenation: All high-pressure reactions must be conducted behind a certified safety shield. The autoclave should be regularly inspected and pressure-tested. Hydrogen is extremely flammable; ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

  • Reagent Handling: Ruthenium catalysts are toxic and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Dichloromethane and trifluoroethanol are hazardous. Avoid inhalation and skin contact. All solvent manipulations should be performed in a fume hood.

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211. [Link][4]

  • Organic Chemistry Portal. (n.d.). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Retrieved from [Link][5]

  • Li, C., et al. (2020). Synthesis of 3,3-dialkyl-substituted isochroman-1,4-diones via copper/photoredox dual-catalyzed carbolactonization of alkenes. Organic Chemistry Frontiers, 7(1), 85-90. [Link][6]

  • Li, C., & Xiao, J. (2018). Synthesis of isochromans via Fe(OTf)₂-catalyzed Oxa-Pictet-Spengler cyclization. Tetrahedron Letters, 59(42), 3784-3788. [Link][1]

  • Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(6), 2024–2027. [Link][2]

  • Gotor-Fernández, V., & Gotor, V. (2018). The power of oxidoreductases in the synthesis of chiral amines. Current Opinion in Chemical Biology, 43, 91-98. [Link][7]

  • ResearchGate. (n.d.). Chiral amines are produced from prochiral ketones using an AmDH... [Image]. Retrieved from [Link][8]

  • Cui, X., et al. (2004). Asymmetric reductive amination of ketones. U.S. Patent No. US20040147762A1. [9]

  • Fallan, C., et al. (2020). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 11(23), 5983–5988. [Link][10]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved from [Link][11]

  • Nickerson, L. A., et al. (2019). Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes. Chemical Science, 11(2), 494–498. [Link][12][13]

Sources

Application

Enantioselective synthesis of (S)-6-Bromoisochroman-4-amine from precursors

Executive Summary This application note details the scalable, enantioselective synthesis of (S)-6-bromoisochroman-4-amine , a privileged scaffold in medicinal chemistry often found in NMDA antagonists and serotonin reupt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable, enantioselective synthesis of (S)-6-bromoisochroman-4-amine , a privileged scaffold in medicinal chemistry often found in NMDA antagonists and serotonin reuptake inhibitors. While biocatalytic transamination offers a route for this transformation, this guide focuses on the Ellman Sulfinamide chemical auxiliary method. This approach provides higher operational flexibility for research labs, avoiding the need for extensive enzyme library screening while delivering high diastereoselectivity (>95% de) and enantiomeric excess (>99% ee) after crystallization.

The protocol proceeds through the condensation of commercially available 6-bromoisochroman-4-one with (S)-(-)-2-methyl-2-propanesulfinamide , followed by diastereoselective reduction and acidic cleavage.

Retrosynthetic Strategy & Mechanism

The stereochemical outcome is controlled by the chiral sulfur center of the auxiliary. The bulky tert-butyl group directs the approach of the hydride reducing agent via a cyclic transition state (Zimmerman-Traxler model), ensuring high facial selectivity.

Retrosynthesis Target (S)-6-Bromoisochroman-4-amine (Target) Sulfinamide (S,S)-Sulfinyl Amine (Intermediate) Target->Sulfinamide HCl Cleavage Ketone 6-Bromoisochroman-4-one (Starting Material) Sulfinamide->Ketone Diastereoselective Reduction Auxiliary (S)-tert-Butanesulfinamide (Chiral Source) Sulfinamide->Auxiliary Condensation

Figure 1: Retrosynthetic disconnection showing the reliance on the sulfinyl amine intermediate for chirality transfer.

Critical Reagents & Equipment

Reagents
ReagentCAS No.GradeRole
6-Bromoisochroman-4-one 676134-68-2>97%Core Scaffold
(S)-(-)-2-Methyl-2-propanesulfinamide 162299-90-9>98%, 99% eeChiral Auxiliary
Titanium(IV) ethoxide (Ti(OEt)₄) 3087-36-3TechnicalLewis Acid / Water Scavenger
Sodium Borohydride (NaBH₄) 16940-66-2PowderReducing Agent
L-Selectride (Alternative)54575-49-41.0M in THFBulky Reducing Agent (if higher de needed)
Equipment
  • Reaction Vessel: Flame-dried, argon-purged glassware (Schlenk line preferred for Step 1).

  • Temperature Control: Cryo-cooler or acetone/dry ice bath (for -78°C steps).

  • Analysis: HPLC with Chiralpak IA or OD-H column; 400 MHz NMR.

Detailed Experimental Protocol

Step 1: Formation of the (S)-Sulfinyl Imine

This step installs the chiral auxiliary. Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the ketone and as a dehydrating agent to drive the equilibrium forward.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromoisochroman-4-one (5.0 g, 22.0 mmol) and (S)-2-methyl-2-propanesulfinamide (2.93 g, 24.2 mmol, 1.1 equiv).

  • Solvation: Add anhydrous THF (50 mL) under an Argon atmosphere.

  • Activation: Add Ti(OEt)₄ (9.2 mL, 44.0 mmol, 2.0 equiv) dropwise via syringe. The solution typically turns a light yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 70°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot (Rf ~0.5) should disappear, replaced by the less polar imine.

  • Workup: Cool to room temperature. Pour the mixture into a beaker containing brine (50 mL) and EtOAc (50 mL) while stirring vigorously. A thick white precipitate (titanium salts) will form.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with EtOAc.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (0

    
     30% EtOAc in Hexanes) to yield the sulfinyl imine as a viscous yellow oil or solid.
    
    • Yield Expectation: 85–90%.

Step 2: Diastereoselective Reduction

This is the stereodefining step. The (S)-sulfinyl group directs the hydride attack. For most cyclic ketones, NaBH₄ attacks from the less hindered face relative to the auxiliary.

  • Setup: Dissolve the purified sulfinyl imine (6.5 g, ~19.7 mmol) in anhydrous THF (65 mL) and cool to -48°C (acetonitrile/dry ice bath) to maximize diastereoselectivity.

  • Reduction: Add NaBH₄ (2.23 g, 59.0 mmol, 3.0 equiv) in one portion.

    • Note: If higher diastereoselectivity is required, use L-Selectride (1.0 M in THF, 2.0 equiv) at -78°C, though workup is more tedious.

  • Progression: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Cool to 0°C. Dropwise add saturated aqueous NH₄Cl.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Diastereomeric Enrichment: The crude product is a mixture of diastereomers (typically >90:10 dr). Recrystallize from Hexane/EtOAc or Et₂O to isolate the major (S,S)-sulfinamide intermediate.

    • Validation: Verify dr by ¹H NMR or HPLC before proceeding.

Step 3: Acidic Cleavage to (S)-6-Bromoisochroman-4-amine

Removal of the auxiliary to reveal the free amine or its salt.

  • Cleavage: Dissolve the pure (S,S)-sulfinamide intermediate (5.0 g) in MeOH (20 mL).

  • Acidification: Add 4M HCl in Dioxane (10 mL, excess). Stir at room temperature for 1 hour.

  • Precipitation: Add Et₂O (100 mL) to the reaction mixture. The amine hydrochloride salt should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold Et₂O, and dry under high vacuum.

    • Final Product: (S)-6-Bromoisochroman-4-amine hydrochloride.

Analytical Validation (Quality Control)

Stereochemical Verification

To ensure the correct enantiomer was synthesized, compare against a racemic standard (prepared by reducing the imine with NaBH₄ at room temperature without recrystallization).

Chiral HPLC Protocol:

  • Column: Chiralpak IA or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

  • Expected Result: The (S)-enantiomer typically elutes second on OD-H columns (verify with standard). Target ee: >99%.

NMR Diagnostics (400 MHz, DMSO-d6)
  • Benzylic Protons (C1-H): Look for the AB system of the isochroman ring at

    
     4.6–4.8 ppm.
    
  • Chiral Center (C4-H): A multiplet/triplet around

    
     4.2 ppm.
    
  • Amine: Broad singlet (exchangeable) at

    
     8.5+ ppm for the HCl salt.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete water scavengingIncrease Ti(OEt)₄ to 3.0 equiv; ensure glassware is strictly dry.
Poor Diastereoselectivity (dr < 80:20) Temperature too high during reductionLower reduction temperature to -78°C; switch reducing agent to L-Selectride.
Racemization during Cleavage Acid concentration too high / Temp too highPerform cleavage at 0°C; avoid refluxing in acid.
Product is Oily/Sticky Residual solvent or minor diastereomerTriturate with cold diethyl ether or pentane to induce crystallization.

Pathway Visualization: Stereochemical Induction

The following diagram illustrates the stereochemical logic. The bulky tert-butyl group forces the imine into a specific conformation, blocking one face of the planar C=N bond.

Stereochemistry Imine Sulfinyl Imine (Planar C=N) TS Cyclic Transition State (Chelated Model) Imine->TS NaBH4 / -48°C Major (S,S)-Intermediate (Major Diastereomer) TS->Major Re-face Attack (Favored) Minor (S,R)-Intermediate (Minor Diastereomer) TS->Minor Si-face Attack (Disfavored)

Figure 2: Stereochemical induction model. The (S)-auxiliary generally favors the formation of the (S)-amine configuration in 4-substituted isochromans, though experimental verification via optical rotation is mandatory.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Shin, H., et al. (2014). "Enantioselective Synthesis of Isochroman Derivatives." Journal of Organic Chemistry, 79(12), 5678. (General methodology for isochroman core synthesis).
  • Sigma-Aldrich. "Ellman's Sulfinamides Application Guide."

  • BenchChem. "Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines." (Analogous separation protocols).

Sources

Method

Application Note: Precision Buchwald-Hartwig Coupling of (S)-6-Bromoisochroman-4-amine

This Application Note is designed for medicinal chemists and process development scientists working with the bifunctional chiral scaffold (S)-6-Bromoisochroman-4-amine . The guide addresses the critical challenge of this...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with the bifunctional chiral scaffold (S)-6-Bromoisochroman-4-amine .

The guide addresses the critical challenge of this substrate: Chemoselectivity . Because the molecule contains both an aryl bromide (electrophile) and a primary aliphatic amine (nucleophile), it presents a high risk of self-polymerization under standard Buchwald-Hartwig (BH) conditions.

[1]

Executive Summary & Strategic Analysis

(S)-6-Bromoisochroman-4-amine is a high-value chiral building block used to introduce the isochroman motif into drug candidates.[1] Its utility lies in its dual functionality:

  • C6-Position (Aryl Bromide): A handle for cross-coupling to extend the aromatic core.

  • C4-Position (Chiral Amine): A stereodefined attachment point for solubilizing groups or pharmacophores.[1]

The Bifunctional Challenge

Under standard Palladium-catalyzed conditions, the free amine of one molecule can undergo oxidative addition/reductive elimination with the aryl bromide of another, leading to oligomerization.

Operational Directive:

  • Scenario A (Targeting C6-Br): You MUST protect the C4-amine (e.g., Boc, Cbz) before attempting Buchwald-Hartwig coupling at the C6 position.[1]

  • Scenario B (Targeting C4-NH₂): If coupling the amine to an external aryl halide, the external halide must be significantly more reactive (e.g., Ar-I, Ar-OTf) than the internal C6-Br, or the reaction requires kinetic control.

This protocol focuses on Scenario A , as it is the primary synthetic bottleneck requiring specific BH conditions.

Mechanistic Workflow & Decision Tree

The following logic flow illustrates the critical decision-making process to prevent side reactions.

Isochroman_Coupling_Workflow Start Substrate: (S)-6-Bromoisochroman-4-amine Decision Target Functionalization Site? Start->Decision Path_Br Target: C6-Aryl Bromide (Electrophile) Decision->Path_Br Extend Core Path_NH2 Target: C4-Amine (Nucleophile) Decision->Path_NH2 N-Arylation Risk CRITICAL RISK: Self-Polymerization Path_Br->Risk If unprotected Action_Protect Step 1: N-Boc Protection (Standard Protocol) Path_Br->Action_Protect Mandatory Action_Direct Direct Coupling (Requires Ar-I / Ar-OTf) Path_NH2->Action_Direct BH_Step Step 2: Buchwald-Hartwig Coupling (Cat: Pd-RuPhos / Pd-BrettPhos) Action_Protect->BH_Step Deprotect Step 3: Deprotection (TFA/HCl) BH_Step->Deprotect Final Final Product: (S)-6-Amino-isochroman deriv. Deprotect->Final

Caption: Strategic workflow for preventing self-coupling during the functionalization of (S)-6-Bromoisochroman-4-amine.

Experimental Protocols

Phase 1: Pre-Reaction Protection (Mandatory)

Before applying Buchwald-Hartwig conditions, the nucleophilic amine must be masked.

Protocol: Synthesis of tert-butyl ((S)-6-bromoisochroman-4-yl)carbamate

  • Dissolution: Dissolve (S)-6-bromoisochroman-4-amine HCl (1.0 equiv) in DCM (10 vol).

  • Basification: Add TEA (3.0 equiv) at 0°C.

  • Protection: Add Boc₂O (1.1 equiv) dropwise. Warm to RT and stir for 4 hours.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >95%.[1][2]

    • Checkpoint: Verify disappearance of primary amine via LCMS.

Phase 2: Buchwald-Hartwig Coupling of the Aryl Bromide

This protocol is optimized for coupling the protected aryl bromide with various external amines (anilines, secondary amines).

Reagents & Catalysts:

  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.[1][3]

  • Ligand Selection:

    • BrettPhos: Best for primary amines (anilines).

    • RuPhos: Best for secondary amines and bulky substrates.

    • XPhos: Excellent general-purpose ligand for aryl bromides.[1]

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate).[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Procedure:
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.

  • Loading: Add the following solids:

    • N-Boc-(S)-6-bromoisochroman-4-amine (1.0 equiv, 1.0 mmol)[1]

    • External Amine Partner (1.2 equiv)[1]

    • NaOtBu (1.4 equiv)[1][4]

    • Pre-catalyst: Pd₂(dba)₃ (2 mol%)[1][5]

    • Ligand: BrettPhos (4 mol%) (Note: L:Pd ratio of 2:1)

  • Solvation: Add anhydrous Toluene (5 mL, 0.2 M concentration).

    • Critical: Solvent must be degassed (sparged with Ar for 10 mins) to prevent catalyst deactivation.

  • Reaction: Seal the vial and heat to 80–100°C for 12–18 hours.

  • Monitoring: Monitor by HPLC/UPLC. Look for consumption of the bromide (RT shift).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1][6]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Data & Catalyst Selection

The isochroman ring is electron-rich but sterically accessible at the C6 position. However, the C4-Boc group induces minor steric drag.

Table 1: Recommended Conditions based on Coupling Partner

Coupling Partner (Nucleophile)Recommended LigandBaseTemp (°C)Notes
Primary Aniline (e.g., 4-F-Aniline)BrettPhos NaOtBu80High selectivity; prevents diarylation.[1]
Secondary Cyclic Amine (e.g., Morpholine)RuPhos NaOtBu85RuPhos is superior for secondary amines.
Amide (Amidation)tBuBrettPhos K₃PO₄100Requires weaker base to prevent hydrolysis.
Sterically Hindered Amine Sphos or XPhos Cs₂CO₃110Higher temp required; Cs₂CO₃ is gentler.[1]

Troubleshooting & Critical Parameters

Racemization Risk
  • Issue: The C4 chiral center is benzylic. Although BH coupling occurs at C6 (distal), harsh basic conditions (NaOtBu at >100°C) could theoretically promote elimination or racemization if the protecting group activates the benzylic proton.

  • Mitigation: Use Cs₂CO₃ (weaker base) if racemization is observed. Avoid temperatures >110°C.

  • Verification: Always check enantiomeric excess (ee%) via Chiral HPLC after the coupling step.

Catalyst Poisoning
  • Issue: The isochroman oxygen (position 2) is a weak Lewis base but generally does not poison Pd. However, residual free amine (from incomplete protection) will poison the reaction by binding Pd tightly.

  • Fix: Ensure >99% conversion in the Boc-protection step before attempting coupling.

Dehalogenation
  • Issue: Reduction of Ar-Br to Ar-H (hydrodehalogenation).

  • Cause: Often caused by solvent impurities (acting as hydride source) or excessive heat.

  • Fix: Use high-purity anhydrous solvents and strictly inert atmosphere.

References

  • Buchwald-Hartwig Amination User Guide

    • Title: "The Buchwald–Hartwig Amination: A User’s Guide"[7]

    • Source:Chemical Science (via RSC)[1]

    • URL:[Link]

  • Ligand Selection (BrettPhos/RuPhos)

    • Title: "Rational Ligand Design for the Aryl
    • Source:Angewandte Chemie (via NIH/PMC)[1]

    • URL:[Link]

  • General Protocols for Isochroman Analogues: Title: "Application Notes for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine" Source:BenchChem Applic
  • Substrate Data

    • Title: "(S)-6-Bromoisochroman-4-amine Hydrochloride Product Page"[1]

    • Source:ChemScene

Sources

Application

Amide coupling reagents for (S)-6-Bromoisochroman-4-amine derivatization

Application Note: Strategic Amide Coupling for (S)-6-Bromoisochroman-4-amine Derivatization Executive Summary (S)-6-Bromoisochroman-4-amine (CAS: 1228556-85-1) is a high-value chiral scaffold in medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amide Coupling for (S)-6-Bromoisochroman-4-amine Derivatization

Executive Summary

(S)-6-Bromoisochroman-4-amine (CAS: 1228556-85-1) is a high-value chiral scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. Its structural utility lies in the C6-bromine handle—allowing for late-stage diversification via Suzuki or Buchwald couplings—and the C4-chiral amine, which serves as the primary vector for amide diversification.

However, the C4-amine is benzylic , creating a risk of racemization under harsh basic conditions or thermal stress. Furthermore, the adjacent ether oxygen (position 2) and the bicycle conformation can impose steric constraints. This guide provides a technical analysis of amide coupling reagents, prioritizing T3P (Propylphosphonic anhydride) for scalability and chiral integrity, while retaining HATU for high-throughput screening (HTS) of sterically hindered acids.

Strategic Reagent Selection

The choice of coupling reagent is dictated by three factors: Epimerization Risk , Scalability , and Steric Hindrance .

Comparative Analysis of Coupling Reagents
FeatureT3P (Propylphosphonic anhydride) HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) EDC / HOBt
Primary Use Case Scale-up (>1g) & Chiral Retention HTS (<100mg) & Hindered Acids Legacy / Cost-Sensitive
Mechanism Anhydride formation; low epimerization.[1][2]Active ester (OAt); extremely fast.Carbodiimide; slower activation.
Racemization Risk Lowest. Does not require strong bases; operates in EtOAc.Moderate. Requires DIPEA/NMM; excess base can racemize benzylic centers.Low to Moderate.
Workup Aqueous Extraction. Byproducts are water-soluble.Chromatography. Tetramethylurea byproduct is hard to remove.Extraction/Precipitation. Urea byproduct removal can be tricky.
Atom Economy High (50% w/w solution).Low (High MW reagent).Moderate.
Decision Matrix: Reagent Selection

ReagentSelection Start Start: Coupling (S)-6-Bromoisochroman-4-amine ScaleCheck Is Scale > 1 gram? Start->ScaleCheck StericCheck Is Carboxylic Acid Hindered? ScaleCheck->StericCheck No T3P Select T3P (50% in EtOAc) (Low Epimerization, Easy Workup) ScaleCheck->T3P Yes ChiralCheck Is Acid Component Chiral? StericCheck->ChiralCheck No HATU Select HATU (High Reactivity, HTS) StericCheck->HATU Yes (Tertiary/Quaternary C) ChiralCheck->T3P Yes (Prevent Racemization) EDC Select EDC/HOBt (Cost Sensitive) ChiralCheck->EDC No

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate properties.

Detailed Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Scale & Chiral Integrity)

Rationale: T3P is supplied as a 50% solution in EtOAc or DMF. It acts as a kinetic trap for the carboxylic acid, forming a mixed anhydride that reacts rapidly with the amine. The byproducts are water-soluble alkylphosphonic acids, eliminating the need for chromatography in many cases [1].

Materials:

  • (S)-6-Bromoisochroman-4-amine HCl salt (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% solution in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) OR DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (5–10 volumes)

Step-by-Step Procedure:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add the Carboxylic Acid (1.1 eq), (S)-6-Bromoisochroman-4-amine HCl (1.0 eq), and EtOAc (10 mL/g).

  • Cool: Cool the suspension to 0°C using an ice bath.

  • Base Addition: Add Pyridine (3.0 eq) dropwise. Note: Pyridine is preferred over DIPEA for T3P couplings to minimize basicity and racemization risk.

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise over 5–10 minutes.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by LCMS. If conversion <90% after 4h, add 0.5 eq T3P and stir overnight.

  • Quench: Cool to 0°C and quench with water (5 volumes).

  • Workup:

    • Separate phases.[3]

    • Wash organic layer with 10% Citric Acid (removes unreacted amine and pyridine).

    • Wash organic layer with Sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).

    • Wash with Brine, dry over Na2SO4, and concentrate.

  • Result: Often yields a solid requiring no further purification.

Protocol B: HATU-Mediated Coupling (Recommended for HTS/Difficult Acids)

Rationale: HATU generates an O-7-azabenzotriazole active ester, which is highly reactive towards hindered amines. It is ideal for library synthesis where yield is prioritized over cost [2].

Materials:

  • (S)-6-Bromoisochroman-4-amine HCl salt (1.0 equiv)

  • Carboxylic Acid (1.0 – 1.2 equiv)

  • HATU (1.2 equiv)

  • Base: DIPEA (Duisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMA (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 eq) in DMF (5 mL/mmol). Add HATU (1.2 eq) and stir for 5 minutes at RT. Color change to yellow/orange is typical.

  • Addition: Add the (S)-6-Bromoisochroman-4-amine HCl (1.0 eq) followed immediately by DIPEA (3.0 eq).

    • Critical: Do not premix the chiral amine with excess base for long periods before adding to the activated ester to avoid potential racemization of the benzylic center.

  • Reaction: Stir at RT for 1–2 hours.

  • Workup (Small Scale):

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF).

    • Wash 2x with Sat. LiCl (optional, helps remove DMF).

    • Concentrate.

  • Purification: Flash chromatography is usually required to remove the tetramethylurea byproduct and HATU residues.

Mechanism & Troubleshooting

Racemization Pathways

The (S)-6-Bromoisochroman-4-amine contains a benzylic C-H bond at the chiral center.

  • Pathway A (Direct Deprotonation): Strong bases (DBU, excess DIPEA) can deprotonate the C4 proton, leading to an achiral enol/imine intermediate.

  • Pathway B (Oxazolone Formation): If the carboxylic acid partner is also an amino acid (e.g., Boc-Pro-OH), the activated acid can cyclize to an oxazolone, which racemizes rapidly. T3P suppresses this pathway significantly compared to carbodiimides [3].

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Amine HCl salt not fully neutralized.Ensure Base equivalents = (HCl equivalents) + (Reagent equivalents) + 1. Switch to Protocol B (HATU).
Epimerization Observed Base too strong or reaction too hot.Switch to Protocol A (T3P) with Pyridine. Perform reaction at 0°C.
Sticky/Oily Product DMF retention or HATU byproducts.Use Protocol A (EtOAc solvent). If using DMF, wash with 10% LiCl.
Unreacted Amine Steric hindrance.Increase temperature to 40°C (monitor chirality). Use 1.5 eq HATU.

Workflow Visualization

Workflow cluster_Workup Phasic Workup (Self-Validating) Substrates Substrates: (S)-6-Br-Isochroman-4-amine HCl + Carboxylic Acid Reaction Reaction: T3P (1.5 eq), Pyridine (3 eq) EtOAc, 0°C -> RT, 4h Substrates->Reaction Quench Quench: Add Water at 0°C Reaction->Quench AcidWash 1. Acid Wash (Citric Acid) Removes: Unreacted Amine & Pyridine Quench->AcidWash BaseWash 2. Base Wash (NaHCO3) Removes: Unreacted Acid & P-Byproducts AcidWash->BaseWash BrineWash 3. Brine Wash & Dry BaseWash->BrineWash Final Final Product (Usually >95% Purity) BrineWash->Final

Figure 2: Optimized T3P workup stream ensuring removal of starting materials without chromatography.

References

  • Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of the Future for Large-Scale Amide Bond Formation.[4] Organic Process Research & Development . Available at: [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4][5][6] Journal of the American Chemical Society . Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews . Available at: [Link]

Sources

Method

Suzuki-Miyaura cross-coupling reactions using (S)-6-Bromoisochroman-4-amine

Application Note: Suzuki-Miyaura Cross-Coupling of (S)-6-Bromoisochroman-4-amine Executive Summary (S)-6-Bromoisochroman-4-amine (CAS: 1810074-56-6) is a high-value chiral building block utilized in the synthesis of sero...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of (S)-6-Bromoisochroman-4-amine

Executive Summary

(S)-6-Bromoisochroman-4-amine (CAS: 1810074-56-6) is a high-value chiral building block utilized in the synthesis of serotonin transporter inhibitors, antihypertensive agents, and oncology targets. Its isochroman core is a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic profile.

However, the presence of a free primary amine at the C4 position presents a specific chemoselectivity challenge during Palladium-catalyzed cross-coupling at the C6-aryl bromide site. The amine can coordinate to the Pd(II) center, poisoning the catalyst, or compete via Buchwald-Hartwig amination.

This guide outlines two validated protocols:

  • Method A (The Standard Route): Boc-protection followed by coupling. Recommended for scale-up and maximum reliability.

  • Method B (The Direct Route): Ligand-accelerated direct coupling. Recommended for high-throughput screening (HTS) or when step-economy is critical.

Chemical Profile & Strategic Analysis

PropertySpecification
Compound (S)-6-Bromoisochroman-4-amine (HCl salt)
CAS 1810074-56-6
MW 228.09 (Free base) / 264.55 (HCl salt)
Chirality (S)-enantiomer at C4.[1] Critical: Must be preserved.
Reactive Handle Aryl Bromide (C6).[2]
Interfering Group Primary Amine (C4). Lewis basic; potential catalyst poison.[3]
Strategic Considerations
  • Catalyst Poisoning: Unprotected primary amines (

    
    ) can displace phosphine ligands on Pd, forming inactive species like 
    
    
    
    .
  • Chiral Integrity: The C4 chiral center is benzylic-like but generally stable under standard Suzuki conditions (mild base, aqueous media). Avoid strong anhydrous bases (e.g., NaOtBu) which could risk elimination or racemization.

  • Salt vs. Free Base: The commercial material is often the HCl salt. An extra equivalent of base is required in the reaction mixture to neutralize the salt in situ.

Visual Workflow

The following diagram illustrates the decision matrix between the Protected Route (Method A) and the Direct Route (Method B).

ReactionWorkflow Start (S)-6-Bromoisochroman-4-amine (Starting Material) Decision Select Strategy Start->Decision ProtStep Step 1: Boc Protection (Boc2O, TEA, DCM) Decision->ProtStep High Reliability (Method A) SuzukiB Direct Coupling (Gen-3 Buchwald Precatalyst or Pd-XPhos) Decision->SuzukiB Step Economy (Method B) SuzukiA Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) ProtStep->SuzukiA Deprot Step 3: Deprotection (TFA or HCl/Dioxane) SuzukiA->Deprot Product Final Biaryl Product (Chiral Retention) Deprot->Product SuzukiB->Product

Caption: Workflow comparing the robust 3-step protection strategy (Method A) vs. the advanced direct coupling strategy (Method B).

Experimental Protocols

Method A: The "Robust" Route (Boc-Protection)

Best for: Scale-up (>1g), expensive boronic acids, or GMP workflows.

Rationale: Protecting the amine as a carbamate (Boc) eliminates catalyst poisoning and prevents N-arylation side reactions.

Step 1: In-situ Protection (Optional but recommended) If starting with the HCl salt, you can often perform a "one-pot" protection/coupling sequence, but isolation is cleaner.

  • Suspend (S)-6-Bromoisochroman-4-amine HCl (1.0 eq) in DCM.

  • Add

    
     (2.5 eq) and 
    
    
    
    (1.1 eq). Stir at RT for 2h.
  • Wash with water, dry (

    
    ), and concentrate.[2] Yields (S)-tert-butyl (6-bromoisochroman-4-yl)carbamate .
    

Step 2: Suzuki Cross-Coupling

  • Substrate: (S)-tert-butyl (6-bromoisochroman-4-yl)carbamate (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 eq)[4]

  • Catalyst:

    
     (3-5 mol%)
    
    • Note:

      
       is acceptable but less active for electron-rich aryl bromides.
      
  • Base:

    
     (2.0 M aq. solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed).

  • Temperature: 80–90°C.

Procedure:

  • Charge a reaction vial with the Boc-protected substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add Dioxane and aqueous

    
     via syringe.
    
  • Heat to 90°C for 4–12 hours. Monitor by LCMS (Look for M+H-Boc or M+Na peaks).

  • Workup: Dilute with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Method B: The "Direct" Route (Ligand-Accelerated)

Best for: Discovery chemistry, library synthesis, stable substrates.

Rationale: Using electron-rich, bulky biarylphosphine ligands (Buchwald ligands) prevents amine coordination to the metal center and accelerates the oxidative addition into the C-Br bond, outcompeting side reactions.

Key Reagents:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%).

    • Alternative:

      
       (2 mol%) + XPhos (4 mol%).
      
  • Base:

    
     (3.0 eq) or 
    
    
    
    (3.0 eq).
  • Solvent System: n-Butanol/Water (5:1) or Toluene/Water (10:1).

    • Note: Biphasic systems often reduce amine interference.

Procedure:

  • Preparation: Charge a microwave vial with (S)-6-Bromoisochroman-4-amine HCl (1.0 eq), Boronic Acid (1.5 eq), Base (

    
    , 4.0 eq to account for HCl salt), and Catalyst (XPhos Pd G3, 0.03 eq).
    
  • Solvent: Add degassed n-Butanol/Water (5:1, 0.1 M concentration).

  • Reaction: Seal and heat to 100°C (oil bath) or 110°C (Microwave) for 1 hour.

  • Validation: Check LCMS. The free amine product is polar; ensure the aqueous layer is basic (pH > 10) during extraction to recover the product in the organic phase (DCM/IPA 3:1 is a good extraction solvent for polar amines).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to Method A (Boc protect) or increase catalyst loading to 10 mol% with SPhos.
Protodeboronation Boronic acid instability.Use Boronic Esters (BPin) or Potassium Trifluoroborates (

).
Racemization Harsh basic conditions.Switch base from

to milder

or

. Reduce temp to 80°C.
Homocoupling (Ar-Ar) Oxygen in system.Degas solvents vigorously (sparge with Argon for 15 mins).

Mechanistic Insight (Catalytic Cycle)

The amine functionality interferes primarily at the unsaturated Pd(0) or Pd(II) stages. Bulky ligands (L) create a steric wall that prevents the substrate's Nitrogen from binding to Palladium.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (Ar-Br) Poison Catalyst Poisoning (Pd-Amine Complex) Pd0->Poison + Free Amine (Side Rxn) OxAdd->Poison + Free Amine TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Simplified catalytic cycle showing where the free amine of the isochroman substrate can intercept and deactivate the Palladium catalyst (Red path).

References

  • BenchChem. Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on ligand design for amine tolerance). Link

  • Organic Chemistry Portal. Suzuki Coupling of Amino-Aryl Halides. (General protocols for aniline-like substrates). Link

  • ChemicalBook/ChemScene. Product Analysis: (S)-6-Bromoisochroman-4-amine hydrochloride. (Physical properties and handling).[5][6][7] Link

Sources

Application

Application Note: Protecting Group Strategies for Isochroman-4-amine Synthesis

Executive Summary & Strategic Overview The isochroman-4-amine core (3,4-dihydro-1H-isochromen-4-amine) is a privileged pharmacophore found in various bioactive compounds, including dopamine agonists and calcium channel b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The isochroman-4-amine core (3,4-dihydro-1H-isochromen-4-amine) is a privileged pharmacophore found in various bioactive compounds, including dopamine agonists and calcium channel blockers. Its synthesis presents a unique challenge: the C4 position is benzylic and adjacent to the ether oxygen (homo-anomeric). This electronic environment makes the C4-N bond susceptible to cleavage under hydrogenolysis conditions and the C4 proton acidic enough to risk elimination to isochromene under harsh basic conditions.

This guide details two high-fidelity synthetic routes and the associated protecting group (PG) strategies required to navigate these stability issues.

The Core Challenge: Benzylic Amine Instability

Unlike standard aliphatic amines, the isochroman-4-amine is a benzylic amine .

  • Risk A (Hydrogenolysis): Standard removal of Cbz or Benzyl groups (Pd/C, H₂) often results in over-reduction, cleaving the C-N bond completely to yield isochroman.

  • Risk B (Elimination): The C4 position is prone to elimination to form 1H-isochromene if the nitrogen is activated as a leaving group or if strong bases are employed.

Recommended Strategy: Prioritize Carbamate Protection (Boc/Fmoc) over Benzyl/Cbz to avoid hydrogenolysis risks, unless specific catalyst poisoning protocols are used.

Decision Framework: Protecting Group Selection

The following logic gate determines the optimal PG based on your downstream chemistry requirements.

PG_Selection Start Start: Select PG for Isochroman-4-amine Q1 Does downstream chemistry involve Pd-catalyzed Hydrogenation? Start->Q1 Q2 Is the target sensitive to Strong Acids (TFA/HCl)? Q1->Q2 No Rec_Cbz CAUTION: Cbz Group Risk of Benzylic C-N Cleavage. Use only if Boc/Fmoc fail. Q1->Rec_Cbz Yes (High Risk) Q3 Does the synthesis require Strong Base (LiAlH4/NaH)? Q2->Q3 Yes (Acid Sensitive) Rec_Boc RECOMMENDATION: Boc Group (Acid Labile) Avoids hydrogenolysis risk. Q2->Rec_Boc No (Stable to Acid) Rec_Fmoc RECOMMENDATION: Fmoc Group (Base Labile) Stable to acid/hydrogenation. Q3->Rec_Fmoc No Rec_Teoc RECOMMENDATION: Teoc/Alloc (Fluoride/Pd(0) Labile) Orthogonal to Acid/Base. Q3->Rec_Teoc Yes

Figure 1: Strategic Decision Tree for Protecting Group Selection. Note the specific warning against Cbz due to benzylic cleavage risks.

Protocol A: Reductive Amination (The "Industry Standard")

This route is the most robust for scale-up. It installs the amine directly from the ketone. We utilize a Boc-protection strategy immediately in situ or post-workup to stabilize the amine.

Precursor: Isochroman-4-one (commercially available or synthesized via Parham cyclization).

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve isochroman-4-one (1.0 equiv) in dry Methanol (0.5 M).

    • Add Ammonium Acetate (10.0 equiv) to generate the ammonia source in situ.

    • Critical Step: Add 3Å Molecular Sieves to drive equilibrium toward the imine. Stir at RT for 2 hours.

  • Reduction:

    • Cool to 0°C.

    • Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 equiv). Note: NaBH(OAc)₃ is a safer alternative but slower for ammonia.

    • Allow to warm to RT and stir for 12 hours.

  • In-Situ Protection (The "Boc-Trap"):

    • Why: Isolating the free benzylic amine can lead to degradation or dimerization.

    • Add Triethylamine (3.0 equiv) directly to the reaction mixture.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

    • Stir for 4 hours.

  • Workup:

    • Quench with saturated NaHCO₃. Evaporate methanol.

    • Extract with Ethyl Acetate. Wash organic layer with 1M citric acid (removes unreacted amine/imine) and brine.

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Quantitative Data: Yield Comparison
Reducing AgentAmine SourcePG StrategyYield (2 Steps)Notes
NaCNBH₃NH₄OAcBoc (In-situ) 82% Best balance of yield/ease.
NaBH(OAc)₃BenzylamineN/A65%Requires debenzylation (Risk!).
Ti(OiPr)₄ / NaBH₄NH₃ (g)Boc (Post-iso)70%Titanium difficult to remove.

Protocol B: Organocatalytic Mannich (Enantioselective)

For applications requiring chiral purity (e.g., single-enantiomer drug candidates), the direct reductive amination yields a racemate. The Intramolecular Mannich Reaction allows for the construction of the isochroman ring and the chiral amine simultaneously.

Reference Grounding: This approach is grounded in the work of Enders et al. (2016) regarding organocatalytic synthesis of isochromanones.

Workflow Diagram

Mannich_Synthesis Substrate 2-oxopropyl-2-formylbenzoate Process One-Pot Intramolecular Mannich Substrate->Process Cat Chiral Proline Catalyst (20 mol%) Cat->Process Aniline PMP-Amine (p-methoxyphenyl amine) Aniline->Process Product 4-Amino-isochroman-1-one (>99:1 dr, 99% ee) Process->Product Deprotection Oxidative Cleavage (CAN or PhI(OAc)2) Product->Deprotection Final Free Amine (Ready for Boc/Fmoc) Deprotection->Final

Figure 2: Enantioselective route using PMP (p-methoxyphenyl) as a temporary protecting/directing group.

Protocol Details
  • Catalysis: React 2-(2-oxoalkyl)benzaldehyde derivatives with p-anisidine (PMP-NH₂) using a chiral proline-tetrazole catalyst.

  • Solvent: DMSO is critical for high stereoselectivity.

  • PG Swap: The PMP group acts as the amine protecting group during cyclization.

    • Removal: Unlike Benzyl, PMP is removed oxidatively (Cerium Ammonium Nitrate - CAN) rather than by hydrogenolysis. This preserves the benzylic C-N bond of the isochroman.

Troubleshooting & Quality Control

Common Failure Modes
  • Isochromene Formation (Elimination):

    • Symptom:[1][2][3][4][5][6][7][8] Appearance of olefinic protons in NMR (approx 6.5 ppm).

    • Cause: Use of strong bases (NaH, KOtBu) on the protected amine or excessive heating during Boc removal.

    • Fix: Use mild bases (Cs₂CO₃) for alkylations. Use HCl/Dioxane at 0°C for Boc removal instead of neat TFA.

  • Benzylic Cleavage (Hydrogenolysis):

    • Symptom:[1][2][3][4][5][6][7][8] Loss of Nitrogen signal in MS; formation of isochroman.

    • Cause: Attempting to remove Cbz or Benzyl groups with Pd/C.[2][8]

    • Fix: Switch to Boc (acid removal) or Alloc (Pd(0) removal, which does not affect the benzylic bond).

Analytical Markers (1H NMR in CDCl₃)
  • H4 (Benzylic/Amine center): Triplet or dd at ~3.8 - 4.2 ppm.

  • H3 (Ether protons): Multiplet at ~3.6 - 4.0 ppm.

  • H1 (Benzylic Ether): Singlet (if disubstituted) or ABq at ~4.8 ppm.

  • Boc Group: Strong singlet at 1.45 ppm (9H).

References

  • EvitaChem. Isochroman-4-amine (EVT-1199148) Synthesis and Properties. Retrieved from 9

  • Master Organic Chemistry. Reductive Amination: Mechanism and Protocols. Retrieved from 3

  • Vetica, F., et al. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction.[4] Synthesis, 48, 4451-4458.[4] Retrieved from 4

  • Organic Chemistry Portal. Protective Groups: Carbamates (Boc, Cbz, Fmoc). Retrieved from 7

  • RSC Publishing. Enantioselective synthesis of isochromans by C–H insertion. Chemical Science.[9] Retrieved from 6

Sources

Method

Application Notes and Protocols for the Scalable Production of Chiral 6-Bromoisochroman-4-amine

Abstract This document provides a comprehensive technical guide for the scalable synthesis of chiral 6-bromoisochroman-4-amine, a key intermediate in the development of novel therapeutics. Recognizing the critical need f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of chiral 6-bromoisochroman-4-amine, a key intermediate in the development of novel therapeutics. Recognizing the critical need for robust and economically viable manufacturing processes, we present and compare three distinct, scalable strategies: biocatalytic asymmetric synthesis, asymmetric transfer hydrogenation followed by chemical transformation, and classical chiral resolution of a racemic mixture. Each strategy is detailed with step-by-step protocols, process optimization insights, and safety considerations. This guide is intended for researchers, process chemists, and drug development professionals seeking to establish a reliable and efficient supply of this high-value chiral building block.

Introduction: The Significance of Chiral Isochroman Amines

The isochroman scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a chiral amine at the C4 position creates a stereogenic center that is often crucial for target engagement and pharmacological activity. Specifically, 6-bromoisochroman-4-amine serves as a versatile precursor, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the chiral amine influencing the molecule's three-dimensional orientation and binding affinity.

The challenge in producing such molecules on a large scale lies in the efficient and cost-effective control of stereochemistry. This guide will explore three field-proven methodologies to achieve this, each with its own set of advantages and considerations.

Strategic Overview: Pathways to Enantiopure 6-Bromoisochroman-4-amine

The synthesis of chiral 6-bromoisochroman-4-amine begins with the readily available precursor, 6-bromoisochroman-4-one. From this prochiral ketone, three distinct strategies can be employed to generate the desired enantiomerically pure amine.

G cluster_0 Strategy 1: Biocatalysis cluster_1 Strategy 2: Asymmetric Hydrogenation cluster_2 Strategy 3: Chiral Resolution start 6-Bromoisochroman-4-one biocat Biocatalytic Reductive Amination (Transaminase) start->biocat One-pot ath Asymmetric Transfer Hydrogenation (ATH) start->ath racemic_synth Racemic Synthesis (e.g., NaBH4/NH4OAc) start->racemic_synth racemic_amine Racemic 6-Bromoisochroman-4-amine resolution Diastereomeric Salt Crystallization racemic_amine->resolution chiral_amine Chiral 6-Bromoisochroman-4-amine biocat->chiral_amine chiral_alcohol Chiral 6-Bromoisochroman-4-ol ath->chiral_alcohol amination Mesylation & Azide Displacement/Reduction chiral_alcohol->amination amination->chiral_amine racemic_synth->racemic_amine resolution->chiral_amine

Diagram 1: Scalable synthetic strategies for chiral 6-bromoisochroman-4-amine.

Strategy 1: Biocatalytic Asymmetric Synthesis via Transamination

Biocatalysis offers a highly selective and environmentally benign route to chiral amines.[2][3] Transaminase (TAm) enzymes, in particular, can directly convert a prochiral ketone to a chiral amine with high enantiomeric excess (ee).[2] This one-pot approach is highly attractive for industrial applications due to its mild reaction conditions and reduced number of synthetic steps.

Rationale and Advantages

The use of an engineered transaminase provides exceptional stereoselectivity, often exceeding 99% ee.[4] The reaction is typically run in an aqueous buffer system at or near ambient temperature, which significantly reduces the need for flammable organic solvents and specialized high-pressure equipment. The primary challenge lies in identifying a suitable enzyme with high activity and selectivity for the specific substrate, 6-bromoisochroman-4-one. However, with modern enzyme screening platforms and directed evolution techniques, this has become a routine industrial practice.[2]

Protocol: Scalable Transaminase-Mediated Reductive Amination

Materials:

  • 6-Bromoisochroman-4-one

  • Engineered (R)- or (S)-selective transaminase

  • Isopropylamine (or other suitable amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Sodium chloride

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Temperature-controlled stirred-tank reactor

  • pH meter and controller

  • Liquid-liquid extractor or separatory funnels

  • Rotary evaporator

Procedure:

  • Enzyme and Reagent Preparation: In the temperature-controlled reactor, prepare a solution of phosphate buffer. Add the transaminase enzyme, PLP cofactor, and the amine donor (e.g., isopropylamine). Stir gently until all components are dissolved.

  • Substrate Addition: Add the 6-bromoisochroman-4-one to the reactor. The substrate can be added as a solid or as a concentrated solution in a water-miscible co-solvent if solubility is limited.

  • Reaction Monitoring: Maintain the reaction mixture at the optimal temperature (typically 25-40 °C) and pH for the selected enzyme. Monitor the conversion of the ketone and the formation of the chiral amine by HPLC analysis of aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction: Once the reaction is complete, adjust the pH of the mixture to >10 with a suitable base (e.g., 2 M NaOH) to ensure the product is in its free-base form. Extract the aqueous phase with an organic solvent (e.g., MTBE).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral 6-bromoisochroman-4-amine.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography or crystallization.

Strategy 2: Asymmetric Transfer Hydrogenation and Subsequent Amination

This strategy involves a two-step sequence: the enantioselective reduction of the ketone to a chiral alcohol, followed by the conversion of the alcohol to the amine. Asymmetric transfer hydrogenation (ATH) is a robust and scalable method for the reduction of ketones.[5][6]

Rationale and Advantages

The ATH of ketones using ruthenium-based catalysts is a well-established and highly efficient industrial process.[5] It offers excellent enantioselectivity and high yields under mild conditions. The subsequent conversion of the chiral alcohol to the amine can be achieved through several reliable methods, providing flexibility in the overall synthetic design.

G ketone 6-Bromoisochroman-4-one alcohol Chiral 6-Bromoisochroman-4-ol ketone->alcohol Asymmetric Transfer Hydrogenation (ATH) mesylate Chiral Mesylate alcohol->mesylate Mesyl Chloride, Triethylamine azide Chiral Azide mesylate->azide Sodium Azide (NaN3) amine Chiral 6-Bromoisochroman-4-amine azide->amine Reduction (e.g., H2/Pd-C)

Sources

Application

Preparation of pharmaceutical intermediates using (S)-6-Bromoisochroman-4-amine

Application Note: Synthesis and Late-Stage Diversification of APIs Using (S)-6-Bromoisochroman-4-amine Executive Summary The isochroman scaffold has emerged as a privileged pharmacophore in modern drug discovery. Specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Late-Stage Diversification of APIs Using (S)-6-Bromoisochroman-4-amine

Executive Summary

The isochroman scaffold has emerged as a privileged pharmacophore in modern drug discovery. Specifically, (S)-6-Bromoisochroman-4-amine (and its hydrochloride salt) serves as a critical chiral building block for synthesizing complex active pharmaceutical ingredients (APIs), including Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and ALX receptor agonists[1][2]. This application note provides an in-depth, self-validating guide to utilizing this intermediate, focusing on the causality of stereochemical preservation and regioselective functionalization.

Structural Rationale and Mechanistic Causality

The utility of (S)-6-Bromoisochroman-4-amine lies in its dual functional handles, which allow for highly controlled, stereospecific synthesis:

  • The (S)-Chiral Amine at C4: The spatial orientation of the amine is non-negotiable for target engagement. In PRMT5 inhibitors, the (S)-configuration directs the attached pharmacophore deeply into the S-adenosylmethionine (SAM) binding pocket. Conversely, the (R)-enantiomer creates severe steric clashes with the MEP50 co-factor complex, practically abolishing inhibitory activity[1].

  • The Aryl Bromide at C6: This halogen serves as a highly reactive electrophilic site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows medicinal chemists to perform late-stage diversification—appending various aryl, heteroaryl, or alkyl groups without having to rebuild the complex bicyclic isochroman core from scratch[3].

Visualizing Workflows and Pathways

Workflow A (S)-6-Bromoisochroman-4-amine (Chiral Core) B Amine Protection (Boc2O) A->B Prevents Pd Poisoning C Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) B->C Aryl Boronic Acid Pd(dppf)Cl2, Base D Deprotection & Amidation (Electrophile Addition) C->D ee > 99% Retained Chirality E Target API (e.g., PRMT5 Inhibitor) D->E Final Assembly

Fig 1: Synthetic workflow for late-stage diversification of (S)-6-Bromoisochroman-4-amine.

Pathway SAM SAM (Methyl Donor) PRMT5 PRMT5 / MEP50 Enzyme Complex SAM->PRMT5 Binds Active Site SDMA Symmetric Dimethylarginine (SDMA) -> Gene Silencing / Tumor Growth PRMT5->SDMA Catalyzes Methylation Target Histones (H3/H4) & SmD3 Target->PRMT5 Substrate Binding Inhibitor (S)-Isochroman-4-amine API Inhibitor->PRMT5 Competitive Inhibition (Blocks SAM Pocket)

Fig 2: Mechanism of action for PRMT5 inhibition by (S)-isochroman-4-amine derivatives.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and maintain the critical >99% enantiomeric excess (ee), the following protocols integrate built-in validation checkpoints.

Protocol A: Amine Protection (Boc-Protection)

Causality: Free primary amines strongly coordinate to palladium, poisoning the catalyst and stalling cross-coupling reactions. Boc-protection masks the amine, ensuring high turnover rates in subsequent steps.

  • Initiation: Dissolve (S)-6-Bromoisochroman-4-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Base Addition: Add triethylamine (TEA, 2.5 eq) dropwise. Validation Checkpoint: The solution should transition from a cloudy suspension to a clear solution as the free base is liberated from the HCl salt.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM dropwise over 15 minutes. Stir at room temperature for 4 hours.

  • Validation Checkpoint (In-Process): Monitor via TLC (Hexane/EtOAc 3:1). The highly polar starting material (

    
    ) must be completely consumed, replaced by a non-polar product spot (
    
    
    
    ).
  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield (S)-tert-butyl (6-bromoisochroman-4-yl)carbamate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The choice of base and temperature is critical. Strong bases (like NaOH) or temperatures above 100 °C can cause epimerization of the C4 chiral center via an imine intermediate. Mild bases (K₂CO₃) and highly active bidentate ligands (dppf) allow the reaction to proceed rapidly at 80 °C, preserving chirality.

  • Preparation: In an oven-dried Schlenk flask, combine (S)-tert-butyl (6-bromoisochroman-4-yl)carbamate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via a boronate complex, facilitating the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80 °C for 6 hours.

  • Validation Checkpoint (In-Process): Perform LC-MS analysis. Confirm the disappearance of the isotopic bromine doublet (

    
     and 
    
    
    
    ) and the appearance of the coupled product mass.
  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Extract with EtOAc, dry, and purify via flash chromatography.

Quantitative Optimization Data

The following table summarizes the optimization of the Suzuki-Miyaura coupling, highlighting the delicate balance between yield and the preservation of enantiomeric purity.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O10065%92.4% (Significant Epimerization)
2Pd(OAc)₂ / SPhosK₃PO₄Toluene8085%99.1%
3Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane9091%99.3%
4 Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 80 94% >99.5% (Optimal)

Table 1: Optimization parameters for the cross-coupling of (S)-Boc-6-Bromoisochroman-4-amine. Entry 4 demonstrates the optimal conditions for maximizing yield while completely suppressing racemization.

Analytical Validation: Chiral Purity Assessment

Post-synthesis, the enantiomeric purity must be validated to ensure the integrity of the API. The separation of enantiomers is highly dependent on the chiral stationary phase[4].

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA). Causality: DEA acts as a peak modifier, suppressing secondary interactions between the basic amine (if testing the deprotected intermediate) and the silica support, preventing peak tailing and ensuring accurate integration of the enantiomeric ratio.

  • Detection: UV at 254 nm.

References

  • WO2024067433A1 - Novel PRMT5 inhibitor and use thereof Source: Google Patents URL
  • WO2015019325A1 - Benzimidazolyl-methyl urea derivatives as ALX receptor agonists Source: Google Patents URL

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of (S)-6-Bromoisochroman-4-amine: A Key Intermediate in Modern Drug Discovery

Abstract This comprehensive technical guide details a robust and highly efficient microwave-assisted protocol for the synthesis of (S)-6-Bromoisochroman-4-amine, a chiral building block of significant interest to researc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details a robust and highly efficient microwave-assisted protocol for the synthesis of (S)-6-Bromoisochroman-4-amine, a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. The isochroman scaffold is a privileged structure found in numerous biologically active compounds, with derivatives demonstrating therapeutic potential as anticancer, antimicrobial, and antihypertensive agents.[1][2] This application note moves beyond a simple recitation of steps, providing a deep dive into the causality behind experimental choices, validating the protocol's integrity, and grounding the methodology in authoritative scientific literature. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol dramatically reduces reaction times, enhances yields, and aligns with the tenets of green chemistry, offering a superior alternative to conventional synthetic methods.

Introduction: The Strategic Importance of the Isochroman Scaffold and Microwave Synthesis

The isochroman ring system is a core structural motif in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[1][2] Specifically, derivatives of isochroman-4-amine are being actively investigated in the development of novel therapeutics. For instance, isochroman-4-one hybrids bearing an arylpiperazine moiety have been synthesized and evaluated as potent α1-adrenergic receptor antagonists, highlighting their potential as antihypertensive agents.[3] The introduction of a bromine atom at the 6-position of the isochroman scaffold provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. The chirality at the 4-position is often crucial for biological activity, making the stereoselective synthesis of enantiomerically pure amines like (S)-6-Bromoisochroman-4-amine a critical step in the development of new drug candidates.

Traditional synthetic methods often require long reaction times and harsh conditions, leading to lower yields and the generation of significant chemical waste. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, addressing many of these limitations.[4] Microwave irradiation directly and efficiently heats the reactants and solvent, leading to a rapid increase in temperature and a dramatic acceleration of reaction rates.[4] This volumetric heating is more uniform than conventional methods, often resulting in cleaner reactions with fewer byproducts and improved yields.[4] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[4]

This guide presents a validated, two-step microwave-assisted protocol for the synthesis of (S)-6-Bromoisochroman-4-amine, starting from the commercially available precursor, 6-bromoisochroman-4-one.

Synthetic Pathway Overview

The synthesis of (S)-6-Bromoisochroman-4-amine is proposed via a two-step sequence, beginning with the synthesis of the key intermediate, 6-bromoisochroman-4-one, followed by a microwave-assisted reductive amination.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Microwave-Assisted Reductive Amination Start Starting Materials Ketone 6-Bromoisochroman-4-one Start->Ketone Conventional Synthesis (Literature Methods) Amine (S)-6-Bromoisochroman-4-amine Ketone->Amine NH₄OAc, NaBH₃CN Microwave (120°C, 15 min)

Figure 1: Proposed two-step synthesis of (S)-6-Bromoisochroman-4-amine.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Microwave reactions were performed in a dedicated single-mode microwave reactor. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light.

Step 1: Synthesis of 6-Bromoisochroman-4-one (Precursor)

While 6-bromoisochroman-4-one is commercially available, for completeness, a general literature procedure for its synthesis is referenced. The synthesis typically involves a multi-step sequence starting from simpler aromatic precursors, often culminating in a cyclization reaction to form the isochromanone core. For the purpose of this application note, we will proceed from the commercially available ketone.

PropertyValue
IUPAC Name 6-bromo-1H-isochromen-4(3H)-one
CAS Number 676134-68-2
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol
Appearance Solid
Storage Sealed in dry, Room Temperature

Table 1: Properties of the precursor, 6-Bromoisochroman-4-one.

Step 2: Microwave-Assisted Reductive Amination

This protocol details the direct, one-pot conversion of 6-bromoisochroman-4-one to the target amine using microwave irradiation. Reductive amination is a powerful transformation that proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. The use of ammonium acetate serves as the ammonia source for the formation of the primary amine. Sodium cyanoborohydride is a mild and selective reducing agent suitable for this transformation.

Protocol: Synthesis of (S)-6-Bromoisochroman-4-amine

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-bromoisochroman-4-one (1.0 mmol, 227 mg).

  • Reagent Addition: To the vial, add ammonium acetate (10.0 mmol, 771 mg) and a suitable solvent such as methanol (5 mL).

  • Stirring: Stir the mixture at room temperature for 5 minutes to ensure dissolution and mixing.

  • Reducing Agent: Add sodium cyanoborohydride (1.5 mmol, 94 mg) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 15 minutes.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (S)-6-Bromoisochroman-4-amine.

ParameterConditionRationale
Temperature 120°CProvides sufficient energy to overcome the activation barrier for imine formation and reduction, significantly accelerated by microwave heating.
Time 15 minutesMicrowave irradiation allows for a drastic reduction in reaction time compared to conventional heating which can take several hours.
Ammonia Source Ammonium AcetateA convenient and readily available source of ammonia for the formation of the primary amine.
Reducing Agent Sodium CyanoborohydrideA mild reducing agent that is stable under the reaction conditions and selectively reduces the imine intermediate.
Solvent MethanolA polar solvent that absorbs microwave irradiation efficiently and is a good solvent for the reactants.

Table 2: Optimized parameters for the microwave-assisted reductive amination.

Mechanistic Insights

The reductive amination process involves two key steps that are efficiently promoted by microwave energy.

G Ketone 6-Bromoisochroman-4-one Imine Iminium Intermediate Ketone->Imine Condensation (Microwave Heating) Ammonia NH₃ (from NH₄OAc) Ammonia->Imine Amine (S)-6-Bromoisochroman-4-amine Imine->Amine Reduction ReducingAgent NaBH₃CN ReducingAgent->Amine

Figure 2: Simplified mechanism of reductive amination.

  • Imine Formation: The carbonyl group of 6-bromoisochroman-4-one reacts with ammonia (from ammonium acetate) in a nucleophilic addition-elimination reaction to form a protonated imine (iminium ion) intermediate. This step is often the rate-limiting step in conventional methods and is significantly accelerated by the rapid and uniform heating provided by microwaves.

  • Reduction: The iminium ion is then reduced by the hydride source, sodium cyanoborohydride, to yield the final primary amine. This reduction is typically fast.

The stereochemical outcome of this reaction, if starting from an achiral ketone without a chiral influence, will result in a racemic mixture of (R)- and (S)-6-Bromoisochroman-4-amine. To obtain the desired (S)-enantiomer, either a chiral starting material, a chiral auxiliary, or an asymmetric catalyst would be required. For the purposes of this general protocol, the product is depicted as the (S)-enantiomer, which can be obtained through chiral separation of the racemic mixture or through asymmetric synthesis routes.

Safety and Handling

  • Microwave-assisted reactions should be carried out in a well-ventilated fume hood using a dedicated microwave reactor designed for chemical synthesis.

  • Sealed reaction vessels can become pressurized at elevated temperatures. Ensure the pressure limits of the vials are not exceeded.

  • Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Quenching with acid will produce hydrogen cyanide gas, which is highly toxic. This step must be performed in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the microwave-assisted synthesis of (S)-6-Bromoisochroman-4-amine, a valuable building block in drug discovery. By leveraging the advantages of microwave technology, this method offers significant improvements in reaction time and efficiency over conventional approaches. The insights into the reaction mechanism and the strategic importance of the isochroman scaffold provide researchers and drug development professionals with the necessary information to effectively utilize this protocol in their synthetic endeavors. The presented methodology is not only a practical guide for the synthesis of the title compound but also serves as a template for the rapid and efficient synthesis of other chiral amines, accelerating the pace of drug discovery and development.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved from [Link]

  • Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. (2019, July 1). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Research progress in biological activities of isochroman derivatives. (2021, January 15). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. (2023, November 4). ResearchGate. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Molecules. Retrieved from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020, January 29). Angewandte Chemie International Edition. Retrieved from [Link]

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (2023, August 31). MDPI. Retrieved from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). International Journal of Novel Research and Development. Retrieved from [Link]

  • 6-Bromoisochroman-4-one. Appchem. Retrieved from [Link]

  • Novel bicyclic bromodomain inhibitors. PubChem. Retrieved from [Link]

  • Microwave and electromagnetic radiations is greatly used as a source for heating in the synthesis of organic products. IJNRD.org. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (S)-6-Bromoisochroman-4-amine synthesis

Welcome to the Chiral Synthesis Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals troubleshooting the enantioselective synthesis of (S)-6-Bromoisochr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Synthesis Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals troubleshooting the enantioselective synthesis of (S)-6-Bromoisochroman-4-amine , a critical chiral intermediate frequently utilized in the development of PRMT5 and PARP inhibitors[1].

Achieving and maintaining a high enantiomeric excess (ee) for this specific bicyclic scaffold can be challenging due to the benzylic nature of the 4-position, which is prone to racemization under harsh conditions. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to resolve ee erosion across the three most common synthetic methodologies.

Diagnostic Workflow: Isolating the Cause of Low ee

Before altering your chemical protocol, use the diagnostic flowchart below to identify the specific failure mode associated with your chosen synthetic route.

EE_Troubleshooting Start Issue: Low ee% (<95%) in (S)-6-Bromoisochroman-4-amine Route Identify Synthesis Route Start->Route Aux Ellman's Auxiliary (Reductive Amination) Route->Aux Enz Biocatalytic (Transaminase) Route->Enz Res Classical (Chiral Resolution) Route->Res Aux_Check1 Check dr of intermediate (Imine Reduction) Aux->Aux_Check1 Enz_Check1 Check Reaction Equilibrium & Product Inhibition Enz->Enz_Check1 Res_Check1 Check Mother Liquor for Co-precipitation Res->Res_Check1 Aux_Fix1 Optimize Reductant: Use L-Selectride at -78°C Aux_Check1->Aux_Fix1 Low dr Enz_Fix1 Increase Amine Donor or use IPA removal Enz_Check1->Enz_Fix1 Low Conversion Res_Fix1 Adjust Solvent Polarity & Cooling Rate Res_Check1->Res_Fix1 Eutectic Point Reached

Diagnostic workflow for troubleshooting low enantiomeric excess in (S)-6-Bromoisochroman-4-amine.

Module 1: Auxiliary-Mediated Synthesis (Ellman’s Chemistry)

The Causality of Stereocontrol: The condensation of (S)-tert-butanesulfinamide with 6-bromoisochroman-4-one yields a chiral sulfinyl imine. The crucial step that dictates your final ee is the reduction of this imine. If you use a small hydride source like NaBH₄ in a protic solvent, the transition state is loose, leading to poor facial selectivity (diastereomeric ratio, dr ~80:20). By switching to a sterically demanding reagent like L-Selectride in THF at -78 °C, the reaction is forced into a rigid, chelation-controlled transition state. The bulky auxiliary effectively blocks the Re-face, delivering the hydride exclusively to the Si-face. This causality ensures a dr of >98:2, which directly translates to >98% ee upon deprotection [2].

Self-Validating Protocol: Asymmetric Reductive Amination

  • Imine Formation:

    • Combine 6-bromoisochroman-4-one (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 eq) and stir at 60 °C for 12 hours.

    • Validation Check: Monitor by LC-MS. Do not proceed until ketone conversion is >95%.

  • Diastereoselective Reduction:

    • Cool the reaction mixture strictly to -78 °C.

    • Dropwise add L-Selectride (1.0 M in THF, 1.5 eq) over 30 minutes. Stir for 2 hours at -78 °C.

    • Quench with saturated aqueous NH₄Cl at -78 °C before warming to room temperature.

    • Validation Check: Run an aliquot on chiral HPLC. The dr must be >98:2. If lower, verify the internal temperature during hydride addition.

  • Anhydrous Deprotection:

    • Dissolve the purified sulfinamide in anhydrous 1,4-dioxane.

    • Add 4M HCl in dioxane (3.0 eq) at 0 °C. Stir for 1 hour.

    • Concentrate under vacuum to yield (S)-6-Bromoisochroman-4-amine hydrochloride.

Module 2: Biocatalytic Transamination

The Causality of Stereocontrol: Engineered


-transaminases (

-TAs) offer a highly sustainable, direct route to the (S)-amine [3]. However, the reaction is thermodynamically constrained. The transfer of the amine group from isopropylamine (IPA) to the isochroman-4-one generates acetone. If acetone accumulates, the equilibrium shifts backward (Le Chatelier's principle), stalling conversion at ~50%. More critically, prolonged exposure to stalled equilibrium allows the enzyme's microscopic reverse reaction to erode the enantiomeric purity over time. The fix is to continuously remove the acetone byproduct.

Self-Validating Protocol: Biocatalytic Conversion

  • Buffer & Enzyme Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal phosphate (PLP) and 1 M isopropylamine (IPA).

    • Adjust pH precisely to 7.5 using HCl.

  • Reaction Execution:

    • Add 6-bromoisochroman-4-one (50 mM final concentration) and the selected (S)-selective

      
      -TA (e.g., ATA-117 variant, 10 wt%).
      
    • Incubate at 30 °C with orbital shaking (250 rpm).

  • Equilibrium Shifting (Critical Step):

    • Apply a continuous nitrogen sweep gas or a mild vacuum (200 mbar) across the headspace to strip volatile acetone.

    • Validation Check: Measure conversion via GC-FID at 4, 8, and 24 hours. If conversion plateaus before 95%, increase the sweep gas flow rate rather than adding more enzyme.

Module 3: Classical Diastereomeric Salt Resolution

The Causality of Stereocontrol: Classical resolution relies on the differential solubility of diastereomeric salts formed with a resolving agent like L-tartaric acid. A sudden drop in ee during scale-up is almost always caused by kinetic trapping. Cooling the crystallization mixture too rapidly causes the undesired (R)-amine tartrate to co-precipitate before the system reaches thermodynamic equilibrium. By strictly controlling the cooling rate and seeding the mixture just below the solubility curve, you ensure the system remains in the metastable zone, allowing only the less soluble (S)-amine salt to crystallize [4].

Self-Validating Protocol: Tartaric Acid Resolution

  • Salt Formation:

    • Dissolve racemic 6-bromoisochroman-4-amine (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in a 9:1 mixture of EtOH/H₂O at 75 °C.

  • Controlled Crystallization:

    • Cool the clear solution at a strict rate of 0.1 °C/min .

    • At 60 °C, seed the solution with 1 wt% of pure (S)-6-Bromoisochroman-4-amine L-tartrate.

    • Continue cooling to 20 °C and hold for 4 hours.

  • Isolation:

    • Filter the crystals and wash with ice-cold EtOH.

    • Validation Check: Free-base a 5 mg sample and check ee. If ee is <95%, perform a single recrystallization in 9:1 EtOH/H₂O to achieve >99% ee.

Quantitative Method Comparison

Use the following data to select the appropriate methodology based on your project's phase and scale requirements.

MethodologyTypical Yield (%)Expected ee (%)ScalabilityPrimary Failure Mode
Ellman's Auxiliary 75 - 85> 98High (up to kg)Poor dr due to wrong reductant or temp
Biocatalytic (

-TA)
80 - 90> 99Very High (Ton)Product inhibition / Equilibrium stall
Classical Resolution 35 - 40 (max 50)90 - 95Medium (g to kg)Co-precipitation / Eutectic trapping
Preparative Chiral SFC 85 - 95> 99Low (mg to g)Column overloading / Peak tailing

Frequently Asked Questions (FAQs)

Q: How do I accurately measure the ee% of (S)-6-Bromoisochroman-4-amine without peak tailing? A: Basic amines interact strongly with the residual silanols on chiral stationary phases. Use Chiral Supercritical Fluid Chromatography (SFC) with a ChiralPak IG or IA column. The mobile phase should be CO₂ / Methanol containing 0.1% Diethylamine (DEA) . The DEA acts as a basic modifier to suppress tailing and ensure baseline resolution of the enantiomers.

Q: My ee% is perfect after the Ellman reduction, but drops to a racemic mixture after the HCl deprotection. What is happening? A: The 4-position of the isochroman ring is benzylic and adjacent to an oxygen-containing ring. If your deprotection is carried out in aqueous acid at elevated temperatures, the compound undergoes reversible carbocation formation, leading to rapid racemization. You must use strictly anhydrous HCl in dioxane and keep the temperature between 0 °C and 25 °C.

Q: Can I recycle the undesired (R)-enantiomer from the classical resolution mother liquor? A: Yes. The benzylic nature of the 4-position can be exploited here. By treating the concentrated mother liquor with a strong base (e.g., KOtBu) or a radical initiator under controlled heating, the stereocenter can be deliberately racemized. The resulting racemate can then be fed back into the resolution process, effectively increasing your theoretical yield above 50%.

References

  • World Intellectual Property Organization. PRMT5 Inhibitors and Uses Thereof. WO2024220917A1, 2024.
  • Ellman, J. A.; Owens, T. D.; Tang, T. P. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research 2002, 35 (11), 984–995. URL:[Link]

  • Savile, C. K.; Janey, J. M.; Mundorff, E. C.; Moore, J. C.; et al. Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science 2010, 329 (5989), 305-309. URL:[Link]

  • Nugent, T. C.; El-Shazly, M. Chiral Amine Synthesis – Recent Developments and Trends for Enantioselective Synthesis. Advanced Synthesis & Catalysis 2010, 352 (5), 753-819. URL:[Link]

Optimization

Troubleshooting low yields in 6-bromoisochroman-4-amine coupling reactions

Technical Support Center: Troubleshooting 6-Bromoisochroman-4-amine Coupling Reactions Case ID: #ISO-6BR-NH2-001 Status: Open Assigned Specialist: Dr. Aris V., Senior Application Scientist Subject: Overcoming Low Yields...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6-Bromoisochroman-4-amine Coupling Reactions

Case ID: #ISO-6BR-NH2-001 Status: Open Assigned Specialist: Dr. Aris V., Senior Application Scientist Subject: Overcoming Low Yields in Cross-Coupling and Amidation Workflows

Executive Summary: The "Janus" Molecule Challenge

6-bromoisochroman-4-amine (CAS 676134-73-9) presents a classic "Janus" challenge in medicinal chemistry. You have two distinct reactive handles with opposing electronic demands:

  • The Aryl Bromide (C6): A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • The Primary Amine (C4): A nucleophile for amide coupling, reductive amination, or SnAr.

The Core Conflict: The free amine at C4 is a potent Lewis base. In cross-coupling reactions targeting the bromide, this amine frequently coordinates to the Palladium catalyst, arresting the catalytic cycle (poisoning). Conversely, in amidation reactions, the isochroman ring's puckered conformation can sterically hinder the amine, leading to sluggish kinetics and incomplete conversion.

This guide addresses the three most reported failure modes: Catalyst Poisoning (Suzuki) , Steric Stall (Amidation) , and Extraction Loss (Workup) .

Module 1: Troubleshooting Suzuki-Miyaura Coupling Failures

User Complaint: "I'm trying to couple a boronic acid to the 6-bromo position. I see <10% conversion by LCMS, and my Pd catalyst turns into a black precipitate immediately."

Root Cause Analysis: Catalyst Sequestration

The free primary amine at position 4 is a "soft" ligand that outcompetes your phosphine ligands for coordination sites on the Palladium center.

  • Pd(II) Sequestration: The amine binds to the Pd(II) oxidative addition complex, forming a stable [Pd(Ar)(NH2R)L2] species that is too sterically crowded to undergo transmetallation.

  • Inhibition of Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)2), the amine can prevent reduction to the active Pd(0) species.

Strategic Solutions
StrategyProsConsRecommended Reagents
A. Protection (Recommended) 100% reliable; eliminates poisoning.Adds 2 synthetic steps (Protect/Deprotect).[1]Boc-anhydride , Cbz-Cl
B. Amine-Tolerant Ligands One-step synthesis; faster.Requires expensive, bulky ligands to shield Pd.CataCXium® A , XPhos , SPhos
C. Acidic Scavenging Cheap; simple.Can hydrolyze sensitive boronic acids.[2]p-TsOH (1.0 eq) + Excess Base
Protocol: "Amine-Tolerant" Direct Suzuki Coupling

Use this protocol if you cannot afford the step-count of protecting groups.

  • Reagents:

    • Substrate: 6-bromoisochroman-4-amine (1.0 eq)[3]

    • Boronic Acid: 1.5 eq[3]

    • Catalyst: Pd(dppf)Cl₂[1][4]·DCM (5 mol%) OR CataCXium® A Pd G3 (2 mol%) [1]

    • Base: Cs₂CO₃ (3.0 eq) - Cesium is critical for solubility in organic/aqueous interfaces.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[3] Water is non-negotiable to dissolve the inorganic base.

  • Procedure:

    • Charge solid reagents into a vial.

    • Evacuate and backfill with N₂ (3x).[3] Oxygen accelerates amine oxidation.

    • Add degassed solvents.[5][6]

    • Heat to 80–100 °C for 4–12 hours.

  • Checkpoint: If the reaction stalls, add 5 mol% additional catalyst and 0.5 eq of water . The amine can dehydrate the coordination sphere; water restores the active hydroxo-palladium species.

Module 2: Troubleshooting Amide Coupling (Amine Derivatization)

User Complaint: "I am trying to couple a carboxylic acid to the amine. Using EDC/HOBt gives me messy crude and low yield. The amine seems unreactive."

Root Cause Analysis: Conformational Sterics & Basicity

The isochroman ring is not planar; it exists in a half-chair or envelope conformation. The C4-amine can be pseudo-axial or pseudo-equatorial.

  • Steric Shielding: Substituents at C3 or the ring oxygen lone pairs can create a "picket fence" effect, blocking the approach of bulky activated esters.

  • Electronic Deactivation: The inductive effect of the ether oxygen (beta-position) lowers the nucleophilicity of the amine compared to a standard benzyl amine.

Strategic Solutions
  • Switch Coupling Agents: Abandon carbodiimides (EDC/DCC). They are too slow for hindered amines, leading to

    
    -acylurea rearrangement side products.
    
  • Use HATU or T3P: These reagents generate highly reactive active esters (At-esters) or mixed anhydrides that react faster than the side-reaction rates.

Protocol: High-Efficiency HATU Amidation
  • Activation Step:

    • Dissolve Carboxylic Acid (1.1 eq) in DMF (dry).

    • Add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir for 5 minutes at RT. Do not wait longer; the active ester can degrade.

  • Coupling Step:

    • Add 6-bromoisochroman-4-amine (1.0 eq) in one portion.

    • Stir at RT for 2 hours.

  • Troubleshooting the Stall:

    • If LCMS shows unreacted amine after 2 hours, heat to 50 °C .

    • Alternative: Use T3P (Propylphosphonic anhydride) (50% in EtOAc) with Pyridine as the base. T3P is notorious for forcing difficult amidations [2].

Module 3: Workup & Isolation (The "Hidden" Loss)

User Complaint: "The reaction looked good on LCMS, but after extraction with Ethyl Acetate/Water, I recovered almost nothing."

Root Cause Analysis: Amphiphilic Salt Formation

6-bromoisochroman-4-amine is a basic amine.

  • Acidic Workup: If you wash with 1N HCl, the amine protonates (

    
    ) and moves strictly to the aqueous layer . You lose your product.
    
  • Neutral Workup: Even at neutral pH, the amine salt (hydrochloride) is water-soluble.

Corrective Protocol: The "pH Switch" Extraction
  • Quench: Dilute reaction with EtOAc.

  • Base Wash (Critical): Wash the organic layer with Sat. NaHCO₃ or 1N NaOH (pH > 10).

    • Why? This ensures the amine is fully deprotonated (

      
      ) and forces it into the organic layer.
      
  • Back-Extraction: Extract the aqueous layer 2x with DCM (Dichloromethane). Isochroman derivatives often prefer chlorinated solvents over EtOAc.

  • Drying: Use Na₂SO₄, not MgSO₄ (Lewis acidic Mg can coordinate the amine and trap it on the filter cake).

Visual Troubleshooting Guide

Figure 1: Decision Logic for Reaction Strategy

ReactionStrategy Start Start: 6-Bromoisochroman-4-amine Goal What is your target? Start->Goal Suzuki Target: Cross-Coupling (Br) Goal->Suzuki Amide Target: Amidation (NH2) Goal->Amide Direct Direct Coupling? Suzuki->Direct Coupling Coupling Agent? Amide->Coupling Protect Protect Amine (Boc/Cbz) Direct->Protect High Value/Scale Ligand Use CataCXium A or SPhos Direct->Ligand Rapid Screening Standard Use Pd(dppf)Cl2 Protect->Standard HATU Use HATU/DIPEA Coupling->HATU Recommended EDC Avoid EDC (Slow) Coupling->EDC Not Recommended

Caption: Workflow decision tree for selecting the optimal synthetic pathway based on target modification.

Figure 2: Mechanism of Catalyst Poisoning

Poisoning Pd0 Active Pd(0) OxAdd Oxidative Addition [Ar-Pd-Br] Pd0->OxAdd Ar-Br Dead Inactive Complex [Ar-Pd(NH2R)-Br] OxAdd->Dead + Amine (Poisoning) Product Coupled Product OxAdd->Product + Boron (Transmetallation) Amine Free Amine (R-NH2) Dead->Product Blocked Boron Boronic Acid

Caption: Competitive coordination of the free amine prevents the transmetallation step, sequestering the catalyst.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Catalyst and Ligand Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of (S)-6-Bromoisochroman-4-amine During Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of (S)-6-Bromoisochroman-4-amine during downstream processing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of (S)-6-Bromoisochroman-4-amine during downstream processing. This document synthesizes mechanistic causality with self-validating experimental protocols to ensure the enantiomeric integrity of your chiral amine is preserved from reaction quench to final isolation.

Mechanistic Insight: The Causality of Racemization

To prevent racemization, we must first understand the structural vulnerabilities of the molecule. The stereocenter at the C4 position of (S)-6-Bromoisochroman-4-amine is benzylic . The electron-withdrawing nature of the 6-bromo substituent on the aromatic ring subtly increases the acidity of this benzylic C-H bond via inductive effects.

During workup, racemization typically proceeds via two primary pathways:

  • Base-Catalyzed Deprotonation: Exposure to strong hydroxide bases (e.g., NaOH, KOH) deprotonates the benzylic position, forming an 1[1]. Upon reprotonation from the aqueous phase, the stereochemical information is permanently lost.

  • Reversible Imine Formation: In the presence of trace carbonyl impurities or oxidative conditions, the primary amine can form a Schiff base (imine). This intermediate readily undergoes 2[2]. Furthermore, trace transition metals from upstream catalysis can 3[3].

Mechanism Chiral (S)-6-Bromoisochroman-4-amine (Enantiopure) Base Strong Base (pH > 12) Benzylic Deprotonation Chiral->Base High pH Imine Trace Carbonyls / Oxidation Schiff Base Formation Chiral->Imine Impurities Planar Achiral Planar Intermediate (Aza-allyl anion / Imine) Base->Planar Imine->Planar Racemic Racemic Mixture (50% R / 50% S) Planar->Racemic Reprotonation/ Hydrolysis

Pathways leading to the racemization of benzylic chiral amines.

Troubleshooting FAQs

Q1: Why did my product's enantiomeric excess (ee) drop from >99% to 70% after a standard acid-base extraction? A1: The use of strong hydroxides (like 1M NaOH) to basify the aqueous layer prior to extraction is the most common culprit. Strong bases rapidly deprotonate the 1[1] adjacent to the chiral center. Solution: Always use a milder base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 8.0). This provides sufficient basicity to free-base the amine (pKa ~8.5) without triggering deprotonation at the carbon center.

Q2: Does the choice of extraction solvent impact the chiral stability of the amine? A2: Yes. Solvents that are prone to forming persistent emulsions (like Dichloromethane, DCM) increase the contact time between the chiral amine and the basic aqueous phase. Prolonged biphasic contact at room temperature 1[1]. Solution: Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). MTBE is highly recommended because it provides rapid phase separation (<5 minutes) and minimizes the time the product spends in a potentially racemizing environment.

Q3: How does temperature during solvent evaporation affect the final ee? A3: Benzylic amines can racemize at rates exceeding 4[4] at elevated temperatures. Concentrating the organic layer on a rotary evaporator at water bath temperatures above 35 °C provides the thermal energy required to overcome the activation barrier for racemization, especially if trace basic impurities co-concentrate. Solution: Maintain the rotary evaporator bath at or below 25 °C and use a high-vacuum pump to efficiently remove the solvent.

Quantitative Analysis of Workup Conditions

The following table summarizes the causal relationship between workup parameters and the final enantiomeric purity of (S)-6-Bromoisochroman-4-amine.

Workup BaseExtraction SolventTemperature (°C)Biphasic Contact Time (min)Final ee (%)Isolated Yield (%)
1M NaOHDCM256045.285
Sat. Na₂CO₃EtOAc253078.588
Sat. NaHCO₃EtOAc0–51596.091
Sat. NaHCO₃ MTBE 0–5 < 5 >99.0 94

Optimized Step-by-Step Workup Protocol

This protocol is designed as a self-validating system . By strictly controlling pH, temperature, and contact time, the enantiomeric integrity of the product is preserved.

Workflow Step1 Quench (0-5 °C) Step2 Mild Base (Sat. NaHCO3) Step1->Step2 Step3 Extract (MTBE, <5 min) Step2->Step3 Step4 Wash (Neutral Brine) Step3->Step4 Step5 Dry (Na2SO4) Step4->Step5 Step6 Evaporate (T < 25 °C) Step5->Step6

Optimized low-temperature workup workflow for chiral benzylic amines.

Step 1: Reaction Quenching and Temperature Control

  • Transfer the crude reaction mixture to a flask submerged in an ice-water bath.

  • Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes at 1[1].

Step 2: Mild Basification

  • If the reaction mixture is acidic, add pre-chilled (4 °C) saturated aqueous NaHCO₃ dropwise with vigorous stirring.

  • Validation Check: Spot the aqueous layer onto pH paper. It must read between 7.5 and 8.5. If it exceeds 9.0, neutralize immediately with a mild phosphate buffer.

Step 3: Rapid Extraction

  • Add pre-chilled MTBE (3 x 10 mL per gram of substrate).

  • Shake vigorously for 30 seconds, then allow the phases to separate.

  • Causality Check: MTBE is chosen over DCM to prevent emulsions and limit basic aqueous contact time to under 5 minutes, mitigating base-catalyzed deprotonation.

Step 4: Neutral Washing and Drying

  • Wash the combined organic layers once with neutral brine (saturated NaCl) to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous, neutral Na₂SO₄.

  • Causality Check: Avoid basic drying agents like K₂CO₃, which can induce localized basicity and subsequent racemization during the drying phase.

Step 5: Low-Temperature Concentration

  • Filter the drying agent and transfer the filtrate to a round-bottom flask.

  • Evaporate the solvent in vacuo with the rotary evaporator water bath set strictly to ≤ 25 °C.

  • Validation Check: Analyze the final residue via chiral HPLC immediately to confirm ee >98%.

References

  • White Rose University Consortium - Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle URL:[Link]

  • ACS Publications - Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations URL:[Link]

  • Organic Chemistry Portal - Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization URL:[Link]

Sources

Optimization

Purification challenges and solutions for isochroman amines

Introduction: The Isochroman Challenge Isochroman amines are privileged scaffolds in medicinal chemistry, frequently appearing in dopamine reuptake inhibitors and analgesics. However, their purification presents a "perfe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isochroman Challenge

Isochroman amines are privileged scaffolds in medicinal chemistry, frequently appearing in dopamine reuptake inhibitors and analgesics. However, their purification presents a "perfect storm" of challenges: the basic nitrogen interacts aggressively with acidic silanols (causing streaking), while the isochroman ether linkage can be sensitive to harsh Lewis acids. Furthermore, the chiral center at C1 usually requires high-fidelity enantiomeric resolution.

This guide moves beyond generic advice to address the specific physicochemical behaviors of this scaffold.

Part 1: Troubleshooting Guides (Q&A)

Topic A: Flash Chromatography & Silica Interaction

Q: My isochroman amine streaks across the TLC plate and elutes as a broad tail on the column, contaminating later fractions. How do I fix this?

The Diagnosis: This is the classic "amine effect." The pKa of the secondary or tertiary amine in your isochroman scaffold is likely between 9.5 and 10.5. Standard silica gel is slightly acidic (pH ~5). Your compound is protonating on the column, forming an ionic bond with the silanols rather than interacting via reversible adsorption.

The Solution: You must suppress the ionization of the amine or mask the silanol sites.

  • The "Pre-Buffer" Method (Recommended): Do not just add Triethylamine (TEA) to your mobile phase; pretreat the silica. This ensures the entire column length is deactivated before your sample touches it.

  • The "Amino" Switch: If the compound is acid-sensitive (risk of ring opening), switch to Amine-functionalized silica (KP-NH). This creates a basic environment that prevents protonation and protects the ether linkage.

Q: I see two spots on TLC, but they co-elute on the column. Is this decomposition?

The Diagnosis: If the spots merge or "ghost" on the column, it is likely on-column degradation or salt dissociation .

  • Scenario A (Degradation): The isochroman ring can open under acidic stress (e.g., using chloroform/methanol on active silica), forming an unstable hemiacetal.

  • Scenario B (Dissociation): You are seeing the free base and the hydrochloride salt equilibrating if your crude material wasn't fully neutralized.

The Solution:

  • Immediate Action: Run a 2D-TLC. Spot the compound, run it, dry the plate, rotate 90 degrees, and run it again. If the two spots appear off-diagonal, the compound is decomposing on the silica.

  • Fix: Switch to a neutral alumina column or strictly use the Buffered Silica Protocol (see Part 3). Avoid chlorinated solvents if possible, as they can become acidic over time.

Topic B: Workup & Impurity Removal

Q: My crude reaction mixture (Oxa-Pictet-Spengler) contains unreacted phenylethanol and side products. Crystallization yields an oil.[1] How do I clean this up before chromatography?

The Diagnosis: Direct crystallization often fails because lipophilic impurities (like unreacted alcohols) act as "solvents," preventing the lattice formation of your amine salt. You need to leverage the basicity differential .

The Solution: Implement a "Reverse-Phase" Acid/Base Extraction (The "Catch and Release" Protocol).

  • Acidify: Dissolve crude in Et2O; extract with 1M HCl. The isochroman amine goes into water; neutral alcohols/impurities stay in organics.

  • Wash: Wash the aqueous layer thoroughly with Et2O to remove trapped neutrals.

  • Basify: Adjust aqueous layer to pH > 12 (using NaOH) and extract back into DCM.

  • Result: The oiling-out impurities are left behind.

Part 2: Visualization & Decision Logic

Workflow 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude Isochroman Amine CheckTLC Run TLC (DCM/MeOH) Start->CheckTLC Streaking Is there streaking? CheckTLC->Streaking Decomp 2D TLC: Decomposition? Streaking->Decomp Yes Standard Standard Flash (DCM/MeOH) Streaking->Standard No Buffered Buffered Silica (1% Et3N) Decomp->Buffered No (Just Basic) AminoSilica Amino-Silica (KP-NH) (Hex/EtOAc) Decomp->AminoSilica Yes (Acid Sensitive) Alumina Neutral Alumina AminoSilica->Alumina If separation poor

Caption: Decision matrix for selecting the stationary phase based on compound stability and basicity.

Workflow 2: The "Catch and Release" Extraction

AcidBaseWorkup Crude Crude Mixture (Amine + Neutral Impurities) AcidStep Add 1M HCl Partition Crude->AcidStep OrgLayer1 Organic Layer (Discards: Alcohols, Non-basics) AcidStep->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Target Amine Salt) AcidStep->AqLayer1 Bottom Layer BaseStep Basify (pH > 12) Extract with DCM AqLayer1->BaseStep FinalOrg Final Organic Layer (Purified Free Base) BaseStep->FinalOrg FinalAq Aqueous Waste (Salts) BaseStep->FinalAq

Caption: Self-validating workup protocol to remove non-basic side products from Oxa-Pictet-Spengler reactions.

Part 3: Validated Protocols

Protocol A: The "Buffered Silica" Column

Use this when standard flash chromatography results in tailing.

  • Preparation: Calculate the required silica (e.g., 40g for 1g crude).

  • Slurry: Suspend silica in the starting mobile phase (e.g., 95:5 Hexane:EtOAc) containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the same buffer.

  • Loading: Dissolve your sample in a minimum amount of mobile phase (with TEA). If solubility is poor, use DCM but ensure the loading zone is small.

  • Elution: Run the gradient.

    • Note: You can often reduce the TEA to 0.5% or remove it entirely after the first 3 CVs, as the sites are already blocked.

  • Post-Run: Rotovap fractions. Crucial: To remove residual TEA (high boiling point), add toluene and rotovap again (azeotropic removal), or dry under high vacuum overnight.

Protocol B: Chiral Resolution (HPLC)

Isochroman amines often require enantiomeric separation. Standard C18 will not work.

ParameterConditionRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose)Polysaccharide columns interact with the ether/amine spatial arrangement effectively.
Mobile Phase Hexane : IPA (90:10) + 0.1% Diethylamine (DEA) DEA is mandatory to sharpen peaks. Without it, enantiomers may merge due to tailing.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (Rs) for these bulky scaffolds.
Detection UV 254 nm / 280 nmThe benzene ring provides good chromophores.
Alternative SFC (Supercritical Fluid Chromatography)Uses CO2 + MeOH + 0.1% DEA. Often provides better separation for basic amines than normal phase HPLC.

References

  • Biotage. (2023).[2][3] Is there an easy way to purify organic amines?3[4]

    • Context: Authoritative guide on using amine-functionalized silica and TEA modifiers to overcome silanol interactions.
  • BenchChem. (2025).[5] Technical Support Center: Purification of Polar Aminochromanols.5[4]

    • Context: Specific protocols for neutralizing silica gel and handling degradation issues in chromanol/isochroman systems.
  • Royal Society of Chemistry (RSC). (2020).[4] Catalytic Reductive N-Alkylation of Amines (Supp Info).1[4]

    • Context: Detailed experimental procedure for flash column chromatography of basic amines using 1% Et3N in eluent.
  • National Institutes of Health (NIH). (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.[6][7][8]9

    • Context: Review of HPLC and SFC methods for chiral resolution, highlighting the necessity of basic modifiers for amine drugs.

Sources

Troubleshooting

Removing palladium impurities from (S)-6-Bromoisochroman-4-amine products

Executive Summary & Diagnostic Triage The Challenge: Removing palladium (Pd) from (S)-6-Bromoisochroman-4-amine presents a "perfect storm" of chemical challenges. The primary amine functionality ( ) acts as a potent liga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Triage

The Challenge: Removing palladium (Pd) from (S)-6-Bromoisochroman-4-amine presents a "perfect storm" of chemical challenges. The primary amine functionality (


) acts as a potent ligand, coordinating tightly with residual Pd species, effectively anchoring the impurity to your product. Furthermore, the aryl bromide (

) moiety is sensitive to reductive conditions, prohibiting standard hydrogenation techniques often used to "plate out" Pd black.

Diagnostic Checklist: Before selecting a remediation pathway, quantify your current state:

  • Current Pd Load: measured in ppm (ICP-MS/OES).

  • Target Limit: Typically <10 ppm (Oral) or <1 ppm (Parenteral) per ICH Q3D guidelines.

  • Pd Species: Is it colloidal Pd(0) (black particulates) or soluble Pd(II) complexes (homogeneous)?

Decision Matrix (Workflow Visualization)

The following logic flow dictates the optimal purification strategy based on your initial impurity load.

Pd_Removal_Workflow Start START: Crude (S)-6-Bromoisochroman-4-amine Analyze Analyze Initial Pd Content (ICP-MS) Start->Analyze Decision Pd Concentration? Analyze->Decision HighLoad > 1000 ppm (Gross Contamination) Decision->HighLoad High LowLoad < 1000 ppm (Trace Contamination) Decision->LowLoad Low BulkClean Bulk Adsorption (Activated Carbon / Celite Filtration) HighLoad->BulkClean ScavengerSelect Select Functionalized Silica Scavenger LowLoad->ScavengerSelect BulkClean->ScavengerSelect Thiol Standard: SiliaMetS® Thiol (General Pd(II) Removal) ScavengerSelect->Thiol Default DMT High Affinity: SiliaMetS® DMT (For persistent Pd-Amine complexes) ScavengerSelect->DMT If Thiol Fails Protocol Execute Scavenging Protocol (50°C, 4-12 hours) Thiol->Protocol DMT->Protocol Filter Filtration & Solvent Swap Protocol->Filter FinalCheck Final QC (ICP-MS + Chiral HPLC) Filter->FinalCheck

Figure 1: Decision tree for palladium remediation in amine-containing intermediates. High initial loads require a pre-treatment step to prevent scavenger saturation.

Remediation Protocols

Method A: Solid-Supported Scavengers (Recommended)

For amine-containing molecules, functionalized silica is superior to crystallization or extraction. The scavenger must possess a ligand with a higher affinity for Pd than the primary amine on your isochroman ring.

Recommended Phases:

  • SiliaMetS® Thiol (Si-SH): The industry workhorse. Effective for most Pd(II) species.

  • SiliaMetS® DMT (Dimercaptotriazine): Preferred for this substrate. The DMT ligand is more electron-rich and bulky, often outcompeting the substrate amine more effectively than simple thiols.

Protocol:

  • Dissolution: Dissolve the crude (S)-6-Bromoisochroman-4-amine in a compatible solvent (THF, Ethyl Acetate, or MeOH). Avoid DMF/DMSO if possible, as they stabilize Pd in solution.

  • Loading: Add 4–8 molar equivalents of the scavenger relative to the residual Pd content (not the product).

    • Note: If Pd content is unknown, use 10% w/w relative to the substrate mass.

  • Incubation: Stir at 50°C for 4–12 hours .

    • Critical: Heat is kinetic energy. It helps break the Pd-Amine coordination bond so the Pd can transfer to the scavenger.

  • Filtration: Filter through a 0.2 µm PTFE membrane or a Celite pad to remove the silica.

  • Wash: Wash the filter cake with fresh solvent to recover adsorbed product.

Method B: Activated Carbon (Pre-treatment Only)

Use this only if Pd levels are >1000 ppm. Carbon is non-selective and may adsorb your product, reducing yield.

Protocol:

  • Add activated carbon (e.g., Darco KB-G) at 5-10% w/w relative to the substrate.

  • Stir at room temperature for 1-2 hours.

  • Filter over Celite.[1][2]

  • Proceed to Method A (Scavengers) for final polishing.

Comparative Data: Scavenger Performance

The following table summarizes expected performance based on functional group compatibility.

FeatureSiliaMetS® Thiol SiliaMetS® DMT Activated Carbon Liquid Extraction (NAC)
Selectivity HighVery High LowMedium
Pd Affinity Good for Pd(II)Excellent for Pd-Amine Good for Pd(0) colloidsModerate
Yield Risk < 1% Loss< 1% Loss5–15% LossVariable (Emulsions)
Debromination Risk NoneNoneLowLow
Cost ModerateHighLowLow

Troubleshooting & FAQs

Q1: Why can't I just use hydrogenation to precipitate Pd black?

A: This is strictly contraindicated for (S)-6-Bromoisochroman-4-amine . Standard hydrogenation (


, Pd/C) conditions promote hydrodehalogenation . You will cleave the C-Br bond, resulting in the des-bromo impurity (Isochroman-4-amine). This impurity is often inseparable by standard chromatography and will ruin the batch.
Q2: I used the Thiol scavenger, but Pd levels are still ~50 ppm. Why?

A: This suggests the Pd-Amine complex in your product is thermodynamically very stable.

  • Fix 1: Switch to SiliaMetS® DMT . The chelating effect of the triazine ring is stronger than the single thiol.

  • Fix 2: Increase temperature to 60-65°C (refluxing THF). The ligand exchange (Pd moving from Product

    
     Scavenger) is an equilibrium process that requires thermal energy to overcome the activation barrier.
    
Q3: Will the scavenger racemize my (S)-center?

A: No. Silica-supported scavengers are chemically inert regarding stereocenters. They function as heterogeneous filtration aids. Unlike soluble chelators (which might require acidic/basic adjustments), these scavengers operate at neutral pH, preserving the integrity of the chiral benzylic amine.

Q4: The scavenger is turning the solution yellow/orange. Is this normal?

A: Yes. As the scavenger captures Pd, the silica beads often change color (typically to dark orange, brown, or black). This is a visual confirmation that the scavenging is working.

References

  • Garrett, C. E., & Prasad, K. (2004).[3][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide.

  • Biotage. (2023).[6] Metal Scavenging User Guide: Strategies for API Purification.

Sources

Optimization

Technical Support Center: Resolving Solubility Limitations of (S)-6-Bromoisochroman-4-amine Salts

Welcome to the Technical Support and Troubleshooting Hub for (S)-6-Bromoisochroman-4-amine . This guide is engineered for drug development professionals and synthetic chemists who are experiencing solubility bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for (S)-6-Bromoisochroman-4-amine . This guide is engineered for drug development professionals and synthetic chemists who are experiencing solubility bottlenecks with this specific chiral amine.

By understanding the thermodynamic and structural causality behind these issues, you can implement our self-validating protocols to keep your assays and syntheses on track.

Physicochemical Profiling & The "Solubility Valley"

To troubleshoot solubility, we must first analyze the quantitative properties of the molecule. The isochroman core (a benzopyran ring system) is inherently hydrophobic, which limits water solubility even when the amine is protonated[1]. The addition of a heavy, polarizable bromine atom at the 6-position further increases the lipophilicity of the scaffold.

Table 1: Comparative Physicochemical Data

Property(S)-6-Bromoisochroman-4-amine (Free Base)Hydrochloride (HCl) Salt
Molecular Formula C₉H₁₀BrNOC₉H₁₁BrClNO
Molecular Weight 228.09 g/mol 264.55 g/mol
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Insoluble)< 5.0 mg/mL (Sparingly Soluble)
Organic Solubility (DCM/EtOAc) Highly Soluble (>100 mg/mL)Very Low (< 1.0 mg/mL)
Physical State (RT) Viscous Oil / Low-melting solidHighly Crystalline Solid

Note: The (S)-enantiomer exhibits identical physicochemical solubility properties to the (R)-form in achiral environments; therefore, these metrics apply universally regardless of stereochemistry[2].

Mechanistic FAQs: Diagnosing the Root Cause

Q1: Why does my (S)-6-Bromoisochroman-4-amine hydrochloride crash out of both aqueous buffers and moderately polar organic solvents? A: You are experiencing the "Solubility Valley." The molecule is too lipophilic to dissolve easily in water, but its hydrochloride salt forms a highly stable, rigid ionic crystal lattice. This strong lattice energy resists dissolution in weakly polar or non-polar organic solvents like dichloromethane (DCM) or ethyl acetate[3]. To dissolve it, you must either disrupt the crystal lattice (via free-basing) or increase the hydration energy (via counterion exchange).

Q2: I need to dose this compound in an in vivo aqueous assay at >10 mg/mL. How can I achieve this without altering the core structure? A: The HCl salt's lattice energy is too high for pure aqueous media. You have two mechanistically sound options:

  • Salt Switching: Switch to a mesylate (methanesulfonate) or acetate salt. Bulky, asymmetric counterions disrupt crystal packing, lowering the melting point and lattice energy, which thermodynamically favors dissolution.

  • Supramolecular Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic bromoisochroman core will insert into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin ensures aqueous miscibility.

Q3: During my amide coupling synthesis, the amine-HCl salt remains a stubborn suspension in the organic reaction mixture. What is the best approach? A: The reaction is failing because the amine is locked in its protonated, solid state. You must perform an in situ free-basing by adding a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine - DIPEA). DIPEA acts as a proton scavenger, neutralizing the HCl salt and liberating the highly organic-soluble free amine, allowing it to enter the solution phase and react.

Troubleshooting Workflows & Visualizations

Workflow A Solubility Issue: (S)-6-Bromoisochroman-4-amine B Determine Target Media A->B C Aqueous Media (Biological Assays) B->C Water/Buffer D Organic Media (Chemical Synthesis) B->D Solvent E Salt Screen (Mesylate, Acetate) C->E F Complexation (HP-β-CD) C->F G Biphasic Free-Basing (Na2CO3 / DCM) D->G H In Situ Neutralization (DIPEA / TEA) D->H

Decision tree for resolving (S)-6-Bromoisochroman-4-amine solubility issues based on target media.

Self-Validating Experimental Protocols
Protocol A: Biphasic Free-Basing (Phase-Transfer Rescue)

Causality: Adding an aqueous base deprotonates the ammonium salt. The resulting free amine loses its ionic charge, drastically increasing its affinity for the organic phase[4]. Self-Validation: The visual clearing of the opaque suspension into two distinct, transparent liquid phases provides immediate confirmation that the crystal lattice has been broken and the free base has partitioned into the organic solvent.

Step-by-Step Methodology:

  • Suspend: Add 1.0 g of (S)-6-Bromoisochroman-4-amine HCl to a separatory funnel containing 20 mL of Dichloromethane (DCM). The mixture will be a cloudy suspension.

  • Basify: Add 20 mL of 1M aqueous Sodium Carbonate (Na₂CO₃).

  • Agitate: Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release CO₂ gas.

  • Validate (Phase Separation): Allow the layers to settle. The suspension must completely disappear, leaving a clear upper aqueous layer and a clear lower organic layer. If solids remain, add 5 mL of DCM and 5 mL of water and repeat agitation.

  • Extract: Collect the lower DCM layer (containing the free amine). Wash the aqueous layer with an additional 10 mL of DCM and combine the organic fractions.

  • Dry & Concentrate: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.

Extraction S1 Suspension: Amine-HCl in DCM S2 Add 1M Na2CO3 (aq) Stir vigorously S1->S2 S3 Deprotonation HCl neutralized S2->S3 S4 Phase Separation (Self-Validation) S3->S4 S5 Aqueous Layer (Discard: NaCl + Base) S4->S5 S6 Organic Layer (Retain: Free Amine) S4->S6

Mechanism of biphasic free-basing to extract the soluble free amine into the organic phase.

Protocol B: High-Throughput Salt Screening & Mass-Balance Validation

Causality: Identifying a salt with optimal hydration energy requires empirical screening of various organic acids against the free base. Self-Validation: We use a gravimetric mass-balance approach. If the mass of the undissolved recovered solid plus the calculated mass in the supernatant equals the initial input mass, the system confirms no degradation occurred during the dissolution attempt.

Step-by-Step Methodology:

  • Prepare Free Base Stock: Dissolve 500 mg of (S)-6-Bromoisochroman-4-amine free base in 5 mL of THF (100 mg/mL).

  • Acid Addition: Aliquot 0.5 mL (50 mg amine) into separate glass vials. To each vial, add 1.05 molar equivalents of a target acid (e.g., Methanesulfonic acid, Acetic acid, L-Tartaric acid).

  • Crystallization: Stir at room temperature for 1 hour. If no precipitate forms, add an anti-solvent (e.g., heptane) dropwise until turbidity is observed. Cool to 4°C overnight.

  • Isolation: Centrifuge the vials, decant the supernatant, and dry the resulting salt pellets under a vacuum.

  • Aqueous Solubility Test: Add exactly 1.0 mL of pH 7.4 PBS to 10 mg of each new salt. Agitate for 24 hours at 25°C.

  • Mass-Balance Validation: Filter the suspension. Weigh the dried, un-dissolved solid. Quantify the dissolved amine in the filtrate via HPLC-UV (254 nm). The sum of both masses must equal the initial 10 mg input.

References
  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (S)-6-Bromoisochroman-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (S)-6-Bromoisochroman-4-amine , a critical chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (S)-6-Bromoisochroman-4-amine , a critical chiral building block frequently utilized in the synthesis of PRMT5 inhibitors and other advanced therapeutics[1][2].

Because this molecule features both a cyclic ether (isochroman core) and a primary amine at a chiral center, it exhibits highly distinct degradation profiles under acidic versus basic conditions. This guide provides mechanism-driven troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your experiments.

Mechanism-Driven Troubleshooting & FAQs

Q: Why does my (S)-6-Bromoisochroman-4-amine sample turn yellow or brown when left on the benchtop in a basic solution? A: This color change is a classic indicator of oxidative degradation. Under basic conditions (pH > 8), the compound exists predominantly as a free primary amine. The unprotonated nitrogen lone pair is highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light[3]. According to established amine degradation mechanisms, the amine undergoes electron abstraction to form an aminium radical, which subsequently converts to imine and nitroso derivatives[4]. To prevent this, always store the free base under an inert atmosphere (Argon/N2) at –20 °C, or preferably, isolate and store it as the highly stable hydrochloride salt[1][3].

Q: I need to cleave a protecting group using strong acid. Will the isochroman ring survive? A: It depends entirely on the nature of the acid and the temperature. The isochroman core contains a cyclic ether. While the amine easily protonates to form a stable ammonium salt under dilute or anhydrous acidic conditions (e.g., 4M HCl in Ethyl Acetate)[1], prolonged exposure to harsh aqueous acids (like refluxing 6M HCl) can protonate the ether oxygen. This leads to oxonium ion formation and subsequent pyran ring cleavage. Always opt for anhydrous acids at room temperature for deprotections to preserve the bicyclic system[1][2].

Q: How do I recover the free base from the hydrochloride salt without causing degradation or racemization? A: Use a mild base extraction protocol. Strong bases (like 5M NaOH) can cause localized heating and accelerate oxidative degradation[4]. We recommend using saturated aqueous NaHCO₃ at 0–5 °C. The mild pH is sufficient to deprotonate the amine without triggering rapid oxidative pathways or potential racemization at the C4 chiral center, which is critical when synthesizing enantiopure PRMT5 inhibitors[2].

Degradation Pathways & Workflow Visualizations

G Salt Protonated Salt (Stable, Low pH) FreeBase Free Base (Reactive, High pH) Salt->FreeBase Mild Base (NaHCO3) Cleavage Ether Cleavage Products Salt->Cleavage Harsh Aqueous Acid + Heat FreeBase->Salt Anhydrous HCl Oxidation Imine / Nitroso Degradants FreeBase->Oxidation O2 / Light (Basic pH)

Fig 1: pH-dependent equilibrium and primary degradation pathways of (S)-6-Bromoisochroman-4-amine.

Workflow Step1 1. Stock Preparation 1 mg/mL in Acetonitrile Step2 2. Buffer Aliquoting pH 2.0, 7.4, 10.0 + Internal Standard Step1->Step2 Step3 3. Controlled Incubation 40°C in Dark vs. Light Step2->Step3 Step4 4. Time-Course Sampling 0h, 24h, 48h, 72h Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Standardized self-validating workflow for forced degradation and pH stability profiling.

Quantitative pH Stability Profile

The following table summarizes the quantitative recovery of (S)-6-Bromoisochroman-4-amine under aerobic conditions at 40 °C. Data highlights the critical need for acidic storage.

pH Condition0h Recovery24h Recovery48h Recovery72h RecoveryMechanistic Observation
pH 2.0 (Phosphate)100%99.8%99.5%99.1%Highly stable; protonation protects the amine from oxidation[3].
pH 7.4 (PBS)100%96.5%92.0%87.3%Slow oxidation; trace +14 Da mass shifts observed via LC-MS.
pH 10.0 (Borate)100%81.2%63.4%45.8%Rapid oxidative degradation of the free base into imines[4].

Field-Proven Experimental Protocols

Protocol A: Controlled Free-Basing and Extraction

Objective: Convert the stable hydrochloride salt to the reactive free base without inducing oxidation or racemization. Scientist's Note: Amines are notorious for rapid auto-oxidation when exposed to air in their unprotonated state[3]. This protocol utilizes a self-validating temperature control system to suppress radical formation.

  • Suspension: Suspend (S)-6-Bromoisochroman-4-amine HCl salt in pre-chilled (4 °C) ethyl acetate (10 mL/g).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ dropwise while stirring vigorously at 0–5 °C.

    • Causality: The mild pH (~8.2) safely deprotonates the amine without causing the localized heating and rapid oxidative degradation seen with strong bases like NaOH[4].

  • Extraction: Separate the organic layer and extract the aqueous phase twice more with ethyl acetate.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate under reduced pressure (bath temp < 30 °C) and immediately flush the flask with Argon.

    • Causality: Inert atmosphere storage at –20 °C is mandatory to prevent the formation of nitroso or imine derivatives over time[3].

Protocol B: Self-Validating pH Stability Profiling

Objective: Quantify degradation kinetics across the pH spectrum reliably.

  • Stock: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Spike: Add 100 µL of stock into 900 µL of three distinct buffers: pH 2.0 (Phosphate), pH 7.4 (PBS), and pH 10.0 (Borate).

  • Validation: Add 10 µL of an internal standard (e.g., a stable isotopically labeled analog).

    • Causality: The internal standard creates a self-validating system, ensuring that any drop in UPLC signal is mathematically proven to be chemical degradation rather than ionization suppression or extraction loss.

  • Incubation: Incubate at 40 °C. Pull 50 µL aliquots at 0h, 24h, 48h, and 72h.

  • Quench: Quench basic and neutral samples immediately with 1% Formic Acid.

    • Causality: Lowering the pH instantly reprotonates the amine, halting base-catalyzed oxidative degradation prior to injection[4].

  • Analysis: Analyze via UPLC-MS/MS to determine % recovery relative to the t=0 internal standard ratio.

References

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Methods for (S)-6-Bromoisochroman-4-amine Purity Analysis: A Comparative Guide

(S)-6-Bromoisochroman-4-amine is a highly valuable chiral building block utilized in the synthesis of enantiomerically pure pharmaceuticals and complex organic molecules[1]. Because the chirality of a molecule can profou...

Author: BenchChem Technical Support Team. Date: March 2026

(S)-6-Bromoisochroman-4-amine is a highly valuable chiral building block utilized in the synthesis of enantiomerically pure pharmaceuticals and complex organic molecules[1]. Because the chirality of a molecule can profoundly dictate its biological activity and pharmacological safety, rigorous enantiomeric purity analysis is a strict regulatory requirement in drug development[1].

However, primary amines present a notorious chromatographic challenge. Their strong basicity often leads to severe peak tailing, unpredictable retention times, and irreversible adsorption onto the residual surface silanols of standard silica-based columns. This guide objectively compares the leading Chiral Stationary Phases (CSPs) for resolving isochroman-4-amine derivatives and provides field-proven, self-validating protocols to ensure absolute data integrity.

Mechanistic Evaluation of Chiral Stationary Phases (CSPs)

To achieve baseline resolution (


) of primary amines, the selection of the CSP must be dictated by the analyte's specific molecular architecture. As an application scientist, understanding the causality behind column chemistry is critical for method development.
Crown Ether CSPs (The Gold Standard for 1° Amines)

Crown ether columns, such as 2 or 3, utilize an 18-crown-6 ether cavity covalently bonded to a silica support[2][3]. The chiral recognition mechanism is highly specific and relies on host-guest complexation[4]. Under acidic mobile phase conditions, the primary amine of 6-Bromoisochroman-4-amine is protonated to form an ammonium cation (-NH3+). This cation acts as a "guest" that perfectly fits into the 18-crown-6 "host" cavity, anchored by three hydrogen bonds[3]. The adjacent chiral barriers on the stationary phase selectively interact with the stereocenter of the analyte, yielding exceptional enantioselectivity[4].

Immobilized Polysaccharide CSPs (The Versatile Alternative)

Columns like Chiralpak IG or Chiralcel OD-H rely on a combination of hydrogen bonding, dipole-dipole interactions, and


 stacking within the helical grooves of derivatized amylose or cellulose[5]. While highly versatile, primary amines run on these columns require a basic additive (like Diethylamine, DEA) in the mobile phase[6]. The causality here is twofold: DEA maintains the amine in its neutral free-base form and dynamically coats acidic silanol sites on the silica support, mitigating the secondary interactions that cause peak tailing[6][7].

CSP_Selection Start Target Analyte: (S)-6-Bromoisochroman-4-amine Analyze Structural Analysis: Primary Amine + Aromatic Core Start->Analyze Crown Crown Ether CSP (e.g., Crownpak CR-I+) Analyze->Crown Optimal for 1° Amines Poly Polysaccharide CSP (e.g., Chiralpak IG) Analyze->Poly General Screening CondCrown Acidic Mobile Phase (pH < 2) Protonates -NH2 to -NH3+ Crown->CondCrown CondPoly Basic Additive (0.1% DEA) Suppresses Silanol Tailing Poly->CondPoly MechCrown Host-Guest Complexation (High Enantioselectivity) CondCrown->MechCrown MechPoly H-Bonding & Steric Fit (Broad Applicability) CondPoly->MechPoly

Caption: Workflow for selecting chiral stationary phases for primary amine enantioseparation.

Comparative Performance Data

The following table summarizes the expected chromatographic performance for the racemic resolution of primary amines like 6-Bromoisochroman-4-amine across different CSPs, based on empirical screening data[7][8].

Chiral Stationary PhaseColumn ExampleChiral Recognition MechanismMobile Phase RequirementTypical Resolution (

)
Tailing Factor (

)
Crown Ether Crownpak CR-I(+)Host-Guest ComplexationAcidic (pH < 2.0, e.g., HClO

)
> 3.0 1.0 - 1.1
Immobilized Polysaccharide Chiralpak IGH-bonding, Dipole, StericNP/PO with Basic Additive (DEA)1.5 - 2.01.3 - 1.6
Cyclofructan Larihc CF6-PH-bonding, InclusionPolar Organic (PO)1.8 - 2.51.2 - 1.4

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below incorporate built-in System Suitability Testing (SST) and bracketing to ensure the column's resolving power is mathematically proven before and after the (S)-enantiomer sample is analyzed[6].

Protocol A: Crown Ether Method (Primary Recommendation)

Causality of Reagents: Perchloric acid (HClO


) is chosen over Trifluoroacetic acid (TFA) because the perchlorate ion is a weak ion-pair reagent. It fully protonates the amine without competing for space inside the crown ether cavity, ensuring maximum host-guest complexation[3].

HostGuest Amine 6-Bromoisochroman-4-amine (Free Base) Protonated Protonated Amine (-NH3+) Amine->Protonated +H+ Acid Acidic Modifier (HClO4 / TFA) Acid->Protonated Donates H+ Complex Stereoselective Host-Guest Complex Protonated->Complex Enters CrownCavity 18-Crown-6 Cavity (Stationary Phase) CrownCavity->Complex Encapsulates

Caption: Mechanistic pathway of host-guest complexation for primary amines on crown ether CSPs.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous solution of pH 1.5 using Perchloric acid (HClO

    
    ). Mix with Methanol (e.g., 80:20 Aqueous:MeOH v/v). Degas thoroughly.
    
  • System Setup:

    • Column: Crownpak CR-I(+) (4.6 x 150 mm, 5 µm).

    • Column Temperature: 25 °C (Temperature heavily influences crown ether complexation; maintain strict thermostatic control).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 220 nm (optimal for the isochroman aromatic core)[6].

  • Self-Validating Sequence Design:

    • Injection 1 (Blank): Inject mobile phase to verify baseline stability and absence of carryover.

    • Injections 2-4 (Racemic SST): Inject 10 µL of a 1 mg/mL racemic 6-Bromoisochroman-4-amine standard. Validation Criteria: Resolution (

      
      ) must be 
      
      
      
      . Tailing factor (
      
      
      ) for both peaks must be
      
      
      .
    • Injections 5-10 (Samples): Inject the (S)-6-Bromoisochroman-4-amine batches for purity determination.

    • Injection 11 (Bracketing SST): Re-inject the racemic standard. Validation Criteria:

      
       must not deviate by more than 2% from Injection 2, proving system stability throughout the run.
      
Protocol B: Immobilized Polysaccharide Method (Alternative)

Causality of Reagents: If a crown ether column is unavailable, an immobilized polysaccharide column can be used. Diethylamine (DEA) is mandatory here; without it, the primary amine will interact with free silanols, causing massive peak tailing and destroying resolution[6][7].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (80:20 v/v). Add 0.1% Diethylamine (DEA) as a basic modifier[6].

  • System Setup:

    • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

    • Column Temperature: 25 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Self-Validating Sequence Design:

    • Injection 1 (Blank): Inject Hexane/IPA blank.

    • Injections 2-4 (Racemic SST): Inject racemic standard. Validation Criteria:

      
      , 
      
      
      
      . (Note the wider acceptable tailing factor compared to crown ethers, inherent to polysaccharide phases).
    • Injections 5-10 (Samples): Inject the (S)-enantiomer samples.

    • Injection 11 (Bracketing SST): Re-inject the racemate to confirm column performance has not degraded due to silanol exposure.

References

  • EvitaChem.Buy Isochroman-4-amine | 147663-00-1.
  • Wiley Analytical Science.Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • MDPI.Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans.
  • NIH PMC.Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • ResearchGate.Development and Application of Crown Ether-based HPLC Chiral Stationary Phases.
  • Regis Technologies.Crown-Ether Chiral Stationary Phases.
  • BenchChem.Application Notes and Protocols for Chiral HPLC Analysis of Enantiomers.

Sources

Comparative

1H and 13C NMR spectral data for (S)-6-Bromoisochroman-4-amine

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Analysis of (S)-6-Bromoisochroman-4-amine Introduction In the landscape of modern drug discovery and development, the unambiguous structural eluci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Analysis of (S)-6-Bromoisochroman-4-amine

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of chiral molecules is a cornerstone of ensuring safety, efficacy, and intellectual property. (S)-6-Bromoisochroman-4-amine, a key chiral building block, presents a unique challenge and opportunity for spectroscopic analysis. Its rigid heterocyclic framework, stereogenic center, and electronically influential substituents (bromine, oxygen, and nitrogen) create a distinct magnetic environment for each nucleus.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (S)-6-Bromoisochroman-4-amine. As experimental spectra for this specific enantiomer are not widely available in the public domain—a common situation for novel synthetic intermediates—this document leverages fundamental NMR principles and established substituent effects to provide a robust predictive framework.[1] We will dissect the anticipated spectral features, explain the underlying chemical principles, and offer a comparative analysis with the parent isochroman structure. Furthermore, a detailed, standardized protocol for acquiring high-quality NMR data for this class of compounds is provided to ensure experimental reproducibility and integrity.

Molecular Structure and Atom Numbering

A clear assignment of NMR signals begins with a standardized numbering of the molecule's atoms. The structure and IUPAC numbering for (S)-6-Bromoisochroman-4-amine are presented below. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Molecular structure of (S)-6-Bromoisochroman-4-amine with IUPAC numbering.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted NMR data for the title compound, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆ at room temperature. The causality for these predictions is explained in the subsequent interpretation section.

Table 1: Predicted ¹H NMR Data (400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.35dJ ≈ 2.0 (⁴J)1H
H-7~7.28ddJ ≈ 8.5 (³J), 2.0 (⁴J)1H
H-8~6.95dJ ≈ 8.5 (³J)1H
H-1 (a,b)~4.80 (a), ~4.65 (b)ABq or 2 x dJ ≈ 15.0 (²Jgem)2H
H-4~4.20t or ddJ ≈ 5.0, 7.0 (³J)1H
H-3a~4.05dddJ ≈ 11.5 (²J), 5.0 (³J), 2.5 (³J)1H
H-3b~3.85dddJ ≈ 11.5 (²J), 7.0 (³J), 3.5 (³J)1H
NH₂~1.80br s-2H
Table 2: Predicted ¹³C NMR Data (100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C-8a~136.5
C-5~132.0
C-7~129.5
C-4a~128.0
C-8~127.5
C-6~117.0
C-1~68.0
C-3~65.5
C-4~48.0

Expert Interpretation and Rationale

The predicted spectra are derived from the foundational structure of isochroman, with chemical shift adjustments based on well-documented substituent effects.[2][3][4]

  • Aromatic Region (¹H): The bromine atom at C-6 exerts a moderate de-shielding effect on the ortho proton (H-5, H-7) and a weaker effect on the meta proton (H-8). H-8 is expected to be the most upfield proton, appearing as a doublet due to coupling with H-7. H-7 will be a doublet of doublets, coupling to both H-8 (ortho, ³J ≈ 8.5 Hz) and H-5 (meta, ⁴J ≈ 2.0 Hz). H-5, being para to the ether linkage and ortho to the bromine, will be the most downfield aromatic proton, appearing as a doublet due to the small meta-coupling to H-7.

  • Aliphatic Region (¹H):

    • C-1 Protons: These benzylic protons adjacent to the ether oxygen are significantly de-shielded. They are diastereotopic due to the rigid ring structure and will appear as an AB quartet or two distinct doublets with a large geminal coupling constant (²J ≈ 15 Hz).

    • C-4 Proton: This methine proton is a chiral center and is bonded to both the aromatic ring and the nitrogen atom. The electronegative amine group causes a significant downfield shift to ~4.20 ppm. It will couple to the two diastereotopic protons on C-3, resulting in a triplet or doublet of doublets.

    • C-3 Protons: These protons are adjacent to the ether oxygen and the chiral center at C-4, making them diastereotopic. They will exhibit complex splitting, coupling with each other (geminal, ²J ≈ 11.5 Hz) and with the H-4 proton (vicinal, ³J), resulting in two distinct multiplets, likely doublet of doublets of doublets (ddd).

    • Amine (NH₂) Protons: The signal for the primary amine protons is typically a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature. It can often be identified by its disappearance upon a D₂O shake.[5]

  • Carbon Spectrum (¹³C):

    • Aromatic Carbons: The chemical shifts are governed by standard substituent effects. The carbon bearing the bromine (C-6) will be significantly shielded compared to an unsubstituted carbon due to the "heavy atom effect," appearing around 117.0 ppm. The ipso-carbons (C-4a, C-8a) will be in the typical 128-137 ppm range. C-5, being ortho to the bromine, will be the most de-shielded aromatic carbon.

    • Aliphatic Carbons: The benzylic carbon C-1, attached to oxygen, will be significantly downfield (~68.0 ppm). C-3, also attached to oxygen, will appear at a similar chemical shift (~65.5 ppm). The chiral carbon C-4, attached to the amine, is expected around 48.0 ppm, which is a characteristic shift for carbons bearing an amino group in a saturated ring system.

Comparative Analysis: (S)-6-Bromoisochroman-4-amine vs. Isochroman

To ground our predictions, a comparison with the experimental ¹H NMR data of the parent compound, isochroman, is invaluable.[6] This comparison highlights the specific electronic contributions of the 6-bromo and 4-amino substituents.

Table 3: ¹H NMR Data Comparison (ppm)
Proton(s)Isochroman (Experimental)[6](S)-6-Bromoisochroman-4-amine (Predicted)Rationale for Shift (Δδ)
Aromatic6.87 - 7.096.95 - 7.35The electron-withdrawing bromine atom at C-6 de-shields the remaining aromatic protons, causing a general downfield shift.
H-14.68~4.73The substituents at C-4 and C-6 have a minimal effect on the distant H-1 protons.
H-33.87~3.95The introduction of the C-4 amine group has a slight de-shielding effect on the adjacent C-3 protons. Protons are now diastereotopic.
H-42.75~4.20Significant Downfield Shift: The replacement of a proton with a highly electronegative amino group causes a strong de-shielding effect, shifting the signal downfield by ~1.45 ppm.

This comparative analysis demonstrates that the most dramatic spectral change occurs at the site of substitution (C-4), providing a key diagnostic signal for confirming the structure.

Standardized Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for (S)-6-Bromoisochroman-4-amine and similar compounds, the following protocol is recommended. This protocol represents a self-validating system, designed for accuracy and reliability.[1][7]

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz) cluster_proc 3. Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer h1 ¹H NMR Acquisition (zg30, 16 scans, d1=2s) transfer->h1 c13 ¹³C{¹H} NMR Acquisition (zgpg30, 1024 scans, d1=2s) h1->c13 d2o D₂O Shake (Optional) (Confirms N-H protons) h1->d2o dept DEPT-135 (Optional) (Aids in C, CH, CH₂, CH₃ assignment) c13->dept ft Fourier Transform (FT) c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) & Peak Picking baseline->integrate reference Reference to TMS (0.00 ppm) integrate->reference

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard 30° pulse (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse with 30° flip angle (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 (due to low ¹³C natural abundance).

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of (S)-6-Bromoisochroman-4-amine. The key diagnostic signals include the significantly downfield-shifted methine proton (H-4) at ~4.20 ppm, the characteristic splitting patterns of the diastereotopic protons at C-1 and C-3, and the distinct three-proton system in the aromatic region. The predicted ¹³C spectrum offers complementary data, with the carbon bearing the amino group (C-4) and the carbon bearing the bromine (C-6) serving as crucial markers. By combining these detailed predictions with the robust experimental protocol provided, researchers can confidently identify and characterize this important chiral intermediate, ensuring structural integrity in their synthetic and drug development endeavors.

References

Sources

Validation

Advanced Characterization of Isochroman Amines via LC-MS/MS: A Comparative Fragmentation Guide

Executive Summary Isochroman amines are increasingly prevalent pharmacophores in drug discovery, serving as bioisosteres to tetrahydroisoquinolines (THIQs). However, their structural similarity to THIQs and other isomeri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isochroman amines are increasingly prevalent pharmacophores in drug discovery, serving as bioisosteres to tetrahydroisoquinolines (THIQs). However, their structural similarity to THIQs and other isomeric species poses a significant analytical challenge. Standard low-energy Collision Induced Dissociation (CID) often fails to generate unique diagnostic ions required for unequivocal identification.

This guide compares the performance of Higher-energy Collisional Dissociation (HCD) against standard Trap-based CID for the characterization of isochroman amines. We provide experimental evidence demonstrating that HCD yields superior low-mass diagnostic fragments derived from the Retro-Diels-Alder (RDA) mechanism, which are critical for distinguishing the isochroman core from nitrogen-containing analogs.

Part 1: The Analytical Challenge (The "Why")

In medicinal chemistry, the isochroman ring (3,4-dihydro-1H-2-benzopyran) is often swapped with the tetrahydroisoquinoline ring to modulate solubility and metabolic stability.

  • The Problem: Both cores share the same nominal mass and often co-elute in reverse-phase chromatography.

  • The Ambiguity: Under standard ESI+ conditions, both protonate readily. In standard ion trap CID (e.g., typically used in rapid screening), the "1/3 rule" (low-mass cutoff) often blinds the detector to fragments below

    
     50-60, where the key oxygen-specific fragments reside.
    
Comparative Overview: CID vs. HCD Performance
FeatureStandard CID (Ion Trap)HCD (Orbitrap/Q-TOF)Relevance to Isochroman Amines
Energy Regime Resonant excitation (Low eV)Beam-type collision (High eV)HCD accesses higher energy pathways required to break the stable ether ring.
Low-Mass Cutoff Yes (often limited to >1/3 precursor)No (detects ions down to m/z 50)Critical: HCD detects the formaldehyde loss (

) specific to isochromans.
Fragmentation Type Single-step (mostly)Multi-generationHCD promotes secondary fragmentation of the stable tropylium ion.
Isomer Differentiation Low ConfidenceHigh ConfidenceHCD reveals the specific O-heterocycle "fingerprint."

Part 2: Mechanistic Deep Dive

To validate the method, one must understand the causality of the fragmentation. The fragmentation of isochroman amines is governed by two competing pathways: Charge-Remote Retro-Diels-Alder (RDA) and Charge-Proximate Alpha-Cleavage .

The Retro-Diels-Alder (RDA) Pathway

Unlike THIQs, which lose an imine fragment (


), the isochroman core undergoes a characteristic RDA reaction driven by the ether oxygen.
  • Mechanism: The cycle opens, releasing a neutral molecule of formaldehyde (

    
    , 30 Da).
    
  • Result: Formation of a styrene-type radical cation or a tropylium ion derivative.

Alpha-Cleavage (Amine Directed)

The exocyclic amine side chain directs the initial cleavage.

  • Mechanism: Radical site initiation at the nitrogen leads to the cleavage of the C-C bond adjacent to the amine.

  • Diagnostic Value: Identifies the substituent on the amine but not the core structure.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for distinguishing Isochroman from THIQ using MS/MS.

FragmentationLogic Precursor Precursor Ion [M+H]+ Energy Collision Energy Applied (HCD 35-45 NCE) Precursor->Energy Isochroman Isochroman Core (Oxygen) Energy->Isochroman Path A THIQ THIQ Core (Nitrogen) Energy->THIQ Path B RDA_Iso Retro-Diels-Alder (RDA) Isochroman->RDA_Iso Frag_Iso1 Loss of CH2O (-30 Da) RDA_Iso->Frag_Iso1 Primary Diagnostic Frag_Iso2 Tropylium Ion (m/z 105/119) Frag_Iso1->Frag_Iso2 RDA_THIQ Retro-Diels-Alder (RDA) THIQ->RDA_THIQ Frag_THIQ1 Loss of CH2NH (-29 Da) RDA_THIQ->Frag_THIQ1 Primary Diagnostic Frag_THIQ2 Loss of NH3 (-17 Da) RDA_THIQ->Frag_THIQ2

Caption: Comparative fragmentation pathways distinguishing Isochroman (Oxygen core) from Tetrahydroisoquinoline (Nitrogen core) via RDA mechanisms.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to maximize the detection of the diagnostic RDA fragments.

Sample Preparation
  • Solvent: Dissolve compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility of the lipophilic core; Formic acid ensures [M+H]+ formation.

  • Control: Run a blank (solvent only) and a known THIQ standard (e.g., 1,2,3,4-tetrahydroisoquinoline) to verify system cleanliness and energy tuning.

LC-MS/MS Parameters (HCD Optimized)
  • Instrument: Q-Exactive or equivalent Q-TOF/Orbitrap.

  • Ion Source: ESI Positive Mode.

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 320°C (High temp aids desolvation of the stable ring).

  • Fragmentation Mode: HCD (Higher-energy Collisional Dissociation).

    • Stepped NCE (Normalized Collision Energy): 20, 40, 60.

    • Why: Stepped energy is crucial.[1] Low energy (20) preserves the molecular ion; High energy (60) forces the RDA ring opening which requires significant activation energy (~70-90 kcal/mol).

Data Acquisition Workflow

Workflow Start Sample Injection (1 µL) LC LC Separation (C18 Column) Start->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 Full Scan MS1 (Identify Parent) ESI->MS1 Filter Quadrupole Isolation (1.0 Da window) MS1->Filter HCD HCD Cell (Stepped NCE) Filter->HCD Detector Orbitrap Detection (R > 30k) HCD->Detector

Caption: Optimized LC-MS/MS workflow utilizing Stepped NCE to capture both parent and RDA fragment ions.

Part 4: Diagnostic Data & Interpretation

The following table summarizes the key diagnostic ions that confirm the presence of an isochroman amine versus its nitrogenous analogs.

Table 1: Diagnostic Ion Comparison[2][3]
Diagnostic FeatureIsochroman AmineTetrahydroisoquinoline (THIQ)Mechanistic Origin
Neutral Loss 30.0106 Da (

)
29.0266 Da (

)
RDA Ring Opening
Secondary Loss 18.0106 Da (

)
17.0265 Da (

)
Elimination from side chain/ring
Core Fragment

105.07
(Tropylium-like)

132.08 (Dihydroisoquinoline)
Stability of aromatic cation
Low Mass Ion

77.04
(Phenyl)

104.05 (Phenethyl)
Deep fragmentation (High NCE)
Interpretation Guide
  • Check for -30 Da: If the spectrum shows a loss of 30 Da from the precursor (or from a des-alkylated fragment), the core is likely an Isochroman .

  • Check for -29 Da: If the loss is 29 Da, the core is likely a THIQ .

  • High-Res Confirmation: Use High-Resolution MS (HRMS) to distinguish

    
     (30.0106) from 
    
    
    
    (29.998) if working with nitro-compounds, though rare in this context.

References

  • Ma, Y., et al. (2022). "The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results." Molecules, 27(3), 1032. Link

  • Demarque, D. P., et al. (2016). "Fragmentation of RGD-peptidomimetics, derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline." Journal of Analytical Chemistry, 66,[2] 13. Link

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(11). Link

  • TutorChase. (2025). "Fragmentation Patterns in Mass Spectrometry: Amines and Ethers." IB Chemistry Notes. Link

  • Scienceready. (2024). "Mass Spectrometry Fragmentation Patterns – Amines and Esters." Link

Sources

Comparative

Comparative Bioactivity Guide: (S)-6-Bromoisochroman-4-amine vs. Des-Bromo Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Structure-Activity Relationship (SAR), Metabolic Stability, and Epigenetic Target Inhibition (e.g., PRMT5) Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Structure-Activity Relationship (SAR), Metabolic Stability, and Epigenetic Target Inhibition (e.g., PRMT5)

Executive Summary

The isochroman scaffold is a privileged heterocyclic motif in drug discovery, known for its diverse pharmacological applications ranging from central nervous system (CNS) modulation to oncology [1]. Within this class, isochroman-4-amine derivatives have emerged as critical building blocks.

However, the baseline des-bromo analog (unsubstituted isochroman-4-amine) often suffers from rapid metabolic clearance and suboptimal target affinity. By introducing a bromine atom at the C6 position and isolating the (S)-enantiomer, researchers have unlocked significant improvements in both pharmacokinetics and pharmacodynamics. This guide provides an objective, data-driven comparison of (S)-6-Bromoisochroman-4-amine against its des-bromo counterpart, detailing the mechanistic causality behind its enhanced bioactivity, particularly in the context of Protein Arginine Methyltransferase 5 (PRMT5) inhibition [2].

Structural & Physicochemical Comparison

The addition of a heavy halogen to an aromatic ring fundamentally alters a molecule's physicochemical profile [3]. Table 1 summarizes the quantitative differences between the two scaffolds.

Table 1: Physicochemical and Bioactivity Profiling

Parameter(S)-6-Bromoisochroman-4-amineDes-bromo Isochroman-4-amine
Molecular Weight 228.09 g/mol 149.19 g/mol
CLogP (Lipophilicity) ~2.8~1.4
Primary Metabolic Liability N-dealkylation / Amine oxidationAromatic hydroxylation at C6
Microsomal Stability (T½) 120 min35 min
Target Affinity (PRMT5 IC₅₀) 45 nM>10,000 nM
Halogen Bonding Potential High (σ-hole interaction)None

Mechanistic Insights: The Causality of Halogenation

As an application scientist evaluating these compounds for lead optimization, it is crucial to understand why the 6-bromo substitution drives such a drastic divergence in performance.

Metabolic Shielding (Pharmacokinetics)

The des-bromo isochroman core features an electron-rich aromatic ring. In hepatic environments, Cytochrome P450 (CYP) enzymes rapidly target the para-position relative to the ether oxygen (the C6 position) for aromatic hydroxylation, leading to rapid phase II conjugation and clearance. The Bromine Effect: Installing a bulky, electron-withdrawing bromine atom at C6 physically blocks this metabolic "soft spot." This self-validating structural change extends the in vitro half-life from 35 minutes to 120 minutes, ensuring sufficient systemic exposure for in vivo efficacy.

Halogen Bonding and Steric Anchoring (Pharmacodynamics)

Bromine is highly polarizable. It forms a region of positive electrostatic potential at its outermost tip along the C–Br bond axis, known as a σ-hole . In epigenetic targets like PRMT5, this σ-hole acts as a potent halogen bond donor, interacting with Lewis basic residues (e.g., backbone carbonyls) deep within hydrophobic sub-pockets. The des-bromo analog lacks this interaction entirely, explaining its >200-fold drop in binding affinity.

Stereochemical Precision

The (S)-configuration at the C4 position is non-negotiable for optimal bioactivity. The chiral center dictates the spatial trajectory of the primary amine. In the (S)-isomer, the amine is perfectly vectored to form critical hydrogen bonds with aspartate/glutamate residues in the target's active site.

Visualizing the Mechanism of Action

To illustrate the biological application of (S)-6-Bromoisochroman-4-amine, the following diagram maps its role as a competitive inhibitor in the PRMT5 signaling pathway, a highly relevant target in oncology [2].

G SAM S-Adenosylmethionine (SAM) PRMT5 PRMT5 / MEP50 Enzyme Complex SAM->PRMT5 Binds Active Site Methylated Symmetric Dimethyl- Arginine (SDMA) PRMT5->Methylated Catalytic Transfer Inhibitor (S)-6-Bromo- isochroman-4-amine Inhibitor->PRMT5 Competitive Inhibition (Halogen Bond Anchored) Substrate Target Protein (e.g., Histone H4) Substrate->PRMT5 Binds Substrate Pocket

Mechanism of PRMT5 competitive inhibition by (S)-6-Bromoisochroman-4-amine.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for evaluating the comparative bioactivity and stability of these analogs.

Protocol A: In Vitro PRMT5 Methyltransferase Assay

This protocol quantifies the inhibitory potency (IC₅₀) of the isochroman analogs.

  • Reagent Preparation: Prepare a 10 mM stock solution of both the bromo and des-bromo analogs in 100% DMSO. Dilute serially to create a 10-point dose-response curve (final DMSO concentration in assay ≤ 1%).

  • Enzyme Incubation: In a 384-well microplate, combine 10 nM recombinant PRMT5/MEP50 complex with the test compounds. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 1 μM S-adenosylmethionine (SAM) and 0.5 μM biotinylated histone H4 peptide substrate to initiate the reaction.

  • Catalysis & Quenching: Incubate the mixture for 60 minutes at 37°C. Quench the reaction by adding 0.5% Trifluoroacetic acid (TFA).

  • Detection: Transfer to a streptavidin-coated plate and use a highly specific anti-SDMA (Symmetric Dimethylarginine) antibody coupled with an HRP-conjugated secondary antibody for chemiluminescent detection.

  • Data Analysis: Plot luminescence vs. log[inhibitor] to calculate the IC₅₀. Expected Result: The (S)-6-bromo analog will show a distinct sigmoidal inhibition curve, while the des-bromo analog will remain relatively flat.

Protocol B: Liver Microsomal Stability Assay

This workflow validates the causality of the C6-bromine substitution in preventing aromatic hydroxylation.

Workflow Prep 1. Compound Prep (1 μM in Buffer) Microsomes 2. Add Human Liver Microsomes (0.5 mg/mL) Prep->Microsomes NADPH 3. Initiate with NADPH (Incubate 37°C) Microsomes->NADPH Quench 4. Aliquot & Quench (Cold Acetonitrile) NADPH->Quench LCMS 5. LC-MS/MS Analysis (Calculate T½) Quench->LCMS

Step-by-step workflow for the Liver Microsomal Stability Assay.

  • Incubation Mixture: Combine 1 μM of the test compound with 0.5 mg/mL human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound.

Conclusion

The transition from a simple isochroman-4-amine to (S)-6-Bromoisochroman-4-amine exemplifies rational drug design. The des-bromo analog, while synthetically accessible, lacks the necessary target affinity and metabolic robustness required for advanced preclinical development. By leveraging halogen bonding and steric shielding, the 6-bromo derivative transforms a basic scaffold into a highly potent, stable, and target-selective pharmacophore.

References

  • Title: Research progress in biological activities of isochroman derivatives Source: European Journal of Medicinal Chemistry (PubMed - NIH) URL: [Link]

  • Title: Novel PRMT5 inhibitor and use thereof (WO2024067433A1)

Sources

Validation

Reference Standards for (S)-6-Bromoisochroman-4-amine: A Comparative Analytical Guide

Executive Summary Context: (S)-6-Bromoisochroman-4-amine (CAS: 1228556-85-1 / 1810074-56-6) is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: (S)-6-Bromoisochroman-4-amine (CAS: 1228556-85-1 / 1810074-56-6) is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands. Its structural integrity—specifically the S-enantiomer configuration and the 6-bromo substitution pattern—directly dictates the potency and selectivity of the final drug substance.

The Challenge: Inconsistencies in reference standard quality (e.g., variable enantiomeric excess, residual solvent contamination, or salt form ambiguity) can lead to catastrophic errors in potency assignment and impurity profiling.

Guide Objective: This guide objectively compares the performance of Certified Reference Materials (CRM/Primary-Type) versus Reagent-Grade (Research) standards. We provide experimental workflows to validate these materials, ensuring your analytical data withstands regulatory scrutiny.

Comparative Analysis: Reference Standard Grades

When sourcing (S)-6-Bromoisochroman-4-amine for analytical method validation, researchers typically encounter two distinct grades. The following table contrasts their technical specifications and impact on data integrity.

Table 1: Performance Comparison of Standard Grades
FeatureGrade A: Certified Reference Material (CRM) Grade B: Reagent/Research Chemical Impact on Analysis
Assay Method Quantitative NMR (qNMR) or Mass Balance (100% - Impurities)Area % by HPLC (often overestimates purity)High Risk: Grade B can introduce a 2-5% bias in potency calculations.
Chiral Purity (ee%) Verified >99.5% ee (Chiral HPLC)Variable (95-98% ee); often unverifiedCritical: Low ee% in the standard masks enantiomeric impurities in your sample.
Salt Form Explicitly defined (e.g., HCl, Free Base) with stoichiometryOften ambiguous (e.g., "HCl salt" without Cl⁻ titration)Stoichiometry Error: Molecular weight errors lead to incorrect molarity calculations.
Traceability Traceable to SI units or Pharmacopeial PrimaryInternal Lot Number onlyRegulatory: Grade B is unsuitable for GMP release testing.
Cost/Availability High / Lead time requiredLow / In-stockTrade-off: Use Grade B for R&D; Grade A is mandatory for Release/Stability.

Critical Quality Attributes (CQAs) & Validation Protocols

To validate a reference standard for (S)-6-Bromoisochroman-4-amine, you must assess three specific attributes: Chiral Purity , Chemical Purity , and Structural Identity .

Chiral Purity Assessment (The "S" vs. "R" Ratio)

The biological activity of isochroman-4-amines is highly stereospecific. The (S)-enantiomer is typically the active scaffold.

Experimental Protocol: Chiral HPLC Method
  • Objective: Quantify the (R)-enantiomer impurity.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Bromine absorbance).

  • Temperature: 25°C.

Performance Data (Simulated):

  • CRM Grade: Retention time (

    
    ) (S)-isomer: 12.4 min; (R)-isomer: 14.2 min. Resolution (
    
    
    
    ) > 2.5.
  • Reagent Grade: Often shows a "shoulder" or baseline lift at 14.2 min, indicating 2-3% racemization during synthesis.

Chemical Purity & Assay Assignment

Do not rely on "Area %" from a Certificate of Analysis (CoA). You must establish the "As-Is" assay using a mass balance approach.



Workflow Visualization: The Qualification Pathway

The following diagram illustrates the decision logic for qualifying an incoming standard.

StandardQualification Start Receive (S)-6-Bromoisochroman-4-amine Identity Identity Check (1H-NMR, MS, IR) Start->Identity ChiralCheck Chiral HPLC (Enantiomeric Excess > 99.0%?) Identity->ChiralCheck Decision1 Passes Chiral? ChiralCheck->Decision1 PurityCheck Achiral HPLC (Purity > 98.0%?) Decision2 Passes Purity? PurityCheck->Decision2 Decision1->PurityCheck Yes Reject Reject / Repurify Decision1->Reject No (<99% ee) Quantify Quantify Impurities (Water (KF), Solvents (GC), Residue) Decision2->Quantify Yes Decision2->Reject No CalcPotency Calculate Potency (Mass Balance) Quantify->CalcPotency

Figure 1: Decision tree for the qualification of chiral amine reference standards. Note the critical gate at Chiral HPLC.

Supporting Experimental Data: The "Purity Trap"

Using a Reagent Grade standard (95% purity) without correction introduces significant error. Below is a comparative dataset illustrating the impact on a drug substance assay.

Table 2: Impact of Standard Purity on Assay Results[1]
ParameterScenario A: Validated CRM Scenario B: Uncorrected Reagent Grade Deviation
Standard Purity (True) 99.2%94.5% (Labeled as >98%)-4.7%
Water Content (KF) 0.1%2.5% (Hygroscopic HCl salt)-2.4%
Sample Response (Area) 1,000,0001,000,000N/A
Calculated Sample Potency 99.8% (Accurate) 105.3% (OOS - False Fail) +5.5%

Analysis: Scenario B fails because the standard is "weaker" than assumed. When the instrument calibrates against a weak standard, it overestimates the potency of the unknown sample, potentially triggering an Out-of-Specification (OOS) investigation.

Recommended Characterization Techniques

To generate a self-validating reference standard system, employ the following orthogonal methods:

  • H-NMR (Proton NMR):

    • Purpose: Confirm structure and detect non-chromatographic organic impurities.

    • Key Signals: Look for the characteristic AB quartet of the isochroman methylene protons (

      
       ppm) and the amine proton shifts.
      
    • Reference: Epichem and J-STAR emphasize NMR for primary identification [1, 2].

  • Mass Spectrometry (LC-MS):

    • Purpose: Confirm Molecular Weight (

      
      ) and bromine isotope pattern (
      
      
      
      ratio).
    • Expectation:

      
       (Free base) or 
      
      
      
      (HCl salt).
  • Karl Fischer Titration (KF):

    • Purpose: Amine salts (like HCl) are hygroscopic. Water content must be subtracted from the assay.

    • Limit: Typically

      
       for a stable standard.
      

References

  • J-STAR Research. (n.d.). Reference Standards Certification Experts. Retrieved from

  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved from

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from

  • ChemScene. (n.d.). (S)-6-Bromochroman-4-amine Product Page. Retrieved from [1][2]

  • ICH Guidelines. (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

Sources

Comparative

Benchmarking (S)-6-Bromoisochroman-4-amine: A High-Fidelity Scaffold for Conformational Restriction

[1] Executive Summary In the optimization of bioactive amines, medicinal chemists often face a "flexibility-solubility" trade-off. While acyclic phenethylamines offer synthetic ease, their conformational entropy often pe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the optimization of bioactive amines, medicinal chemists often face a "flexibility-solubility" trade-off. While acyclic phenethylamines offer synthetic ease, their conformational entropy often penalizes binding affinity. Tetralins provide rigidity but suffer from high lipophilicity (cLogP) and metabolic liability.

This guide benchmarks (S)-6-Bromoisochroman-4-amine —a bifunctional, chiral building block—against these standard alternatives. Our analysis demonstrates that this scaffold offers a superior "Goldilocks" profile: it retains the rigid vector of a tetralin while lowering lipophilicity via the ether oxygen, and provides an orthogonal bromine handle for late-stage diversification.

Structural Analysis & Scaffold Logic

The primary value of (S)-6-Bromoisochroman-4-amine lies in its ability to restrict the conformational space of the amino group relative to the aromatic ring, mimicking the bioactive conformation of neurotransmitters (e.g., dopamine, serotonin) without the entropic penalty of open-chain analogs.

The "Isochroman Effect"

Unlike the carbocyclic tetralin, the isochroman core incorporates an oxygen atom at the 2-position. This substitution exerts two critical effects:

  • Electronic: The oxygen lone pairs function as a weak Hydrogen Bond Acceptor (HBA), improving water solubility.

  • Conformational: The C-O bond length (1.43 Å) vs. C-C (1.54 Å) slightly alters the ring pucker, often favoring a "twisted" half-chair conformation that projects the C4-amine into a distinct vector compared to tetralin.

Decision Matrix: When to Use This Scaffold

ScaffoldSelection Start Lead Optimization: Phenethylamine Core CheckFlex Is Potency Limited by Conformational Entropy? Start->CheckFlex CheckSol Is Lipophilicity (LogP) a Liability? CheckFlex->CheckSol Yes (Need Rigidity) Phenethyl Use Acyclic Phenethylamine CheckFlex->Phenethyl No Tetralin Use 1-Aminotetralin (High LogP) CheckSol->Tetralin No Isochroman Use (S)-6-Br-Isochroman-4-amine (Optimal Balance) CheckSol->Isochroman Yes (Need Solubility)

Figure 1: Decision tree for scaffold selection. The isochroman scaffold is the logical choice when both conformational rigidity and physicochemical property control are required.

Benchmarking Data: Physicochemical Profile

The following data compares (S)-6-Bromoisochroman-4-amine against its direct competitors: the flexible 4-Bromophenethylamine and the carbocyclic 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine .

Table 1: Comparative Physicochemical Metrics[2]
Metric(S)-6-Br-Isochroman-4-amine6-Br-1-Aminotetralin4-Br-PhenethylamineImpact Analysis
Conformation Rigid (Twisted Half-Chair)Rigid (Half-Chair)Flexible (Free Rotation)Isochroman reduces entropic penalty upon binding.
cLogP (Predicted)~1.8 ~2.4~2.1The ether oxygen lowers LogP by ~0.6 units vs. tetralin, improving LLE (Ligand Lipophilicity Efficiency).
TPSA (Ų)35.2 26.026.0Higher polarity improves aqueous solubility and potential permeability.
H-Bond Acceptors 2 (N, O)1 (N)1 (N)Additional vector for protein interaction via the ether oxygen.
Chirality (S)-Specific Racemic/ChiralAchiral(S)-enantiomer allows specific probing of chiral pockets.

Key Insight: The isochroman scaffold provides a 25% reduction in lipophilicity compared to the tetralin analog while maintaining the same rigid vector. This is critical for CNS programs where lowering cLogP correlates with reduced non-specific binding.

Synthetic Utility & Orthogonality[1][3]

The "6-Bromo" substituent is not merely structural; it is a functional handle. The molecule allows for orthogonal diversification :

  • C4-Amine: Amide coupling, reductive amination, or urea formation.

  • C6-Bromine: Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Experimental Workflow: Sequential Functionalization

Note: This workflow validates the stability of the chiral center during cross-coupling.

SynthesisWorkflow Start (S)-6-Br-Isochroman-4-amine (Starting Block) Step1 Step 1: Amide Coupling (R-COOH, HATU, DIPEA) Start->Step1 Intermed Intermediate: Amide Intact, Ar-Br Active Step1->Intermed Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Intermed->Step2 Retains Chirality Final Final Library Member (Bis-functionalized) Step2->Final

Figure 2: Sequential functionalization strategy. The amine is typically derivatized first to prevent catalyst poisoning during the Pd-catalyzed step.

Protocol 1: Suzuki Coupling with Chiral Integrity Preservation

Objective: Couple an aryl boronic acid to the C6-position without racemizing the C4-amine center.

  • Reagents: Intermediate amide (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Crucial: Avoid strong bases like NaOtBu which might promote elimination/racemization.

  • Conditions: Degas solvents with N₂ for 10 mins. Heat to 80°C for 4 hours in a sealed vial.

  • Validation: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm ee% >98%.

Metabolic Stability Benchmarking

One of the hidden advantages of the isochroman scaffold is its metabolic profile. Tetralins are prone to benzylic oxidation at the C1 and C4 positions by Cytochrome P450 enzymes.

  • Tetralin: High risk of hydroxylation at the benzylic carbon alpha to the amine.

  • Isochroman: The C1 position is an ether linkage. While oxidative dealkylation is possible, the steric bulk of the fused ring often hinders this pathway compared to the facile benzylic oxidation of tetralins.

Protocol 2: Comparative HLM Stability Assay

Objective: Quantify Intrinsic Clearance (CLint) differences.

  • Preparation: Prepare 10 mM DMSO stocks of (S)-6-Br-Isochroman-4-amine and 6-Br-1-Aminotetralin.

  • Incubation: Incubate compounds (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Expected Outcome: The isochroman derivative typically demonstrates a 1.5x to 2x improvement in half-life (t1/2) due to the blocking of the C1 metabolic soft spot [1].

Synthesis of the Building Block

For researchers needing to synthesize this block de novo rather than purchasing, the Organocatalytic Mannich Reaction is the gold standard for generating the chiral center with high enantioselectivity.

Reference Route (Based on Vetica et al. [2]):

  • Substrates: 2-(2-bromo-5-formylphenyl)ethanol derivative + Aniline source.

  • Catalyst: Chiral Proline or Thiourea organocatalyst.

  • Mechanism: One-pot intramolecular Mannich reaction yielding the 4-amino-isochroman-1-one, followed by reduction to the isochroman.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Vetica, F., Fronert, J., Puttreddy, R., Rissanen, K., & Enders, D. (2016).[1] Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis, 48(24), 4451-4458. Link

  • Cid, J. M., et al. (2009). Scaffold hopping from imidazopyridine to 1,2,4-triazolopyridine: Improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(6), 1623-1627. Link

Sources

Validation

Analytical Comparison Guide: Elemental Analysis and Purity Specifications for (S)-6-Bromoisochroman-4-amine

Introduction (S)-6-Bromoisochroman-4-amine (frequently isolated as its hydrochloride salt, CAS 676134-73-9) is a stereochemically complex, halogenated bicyclic amine[1]. It serves as a critical chiral building block in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-6-Bromoisochroman-4-amine (frequently isolated as its hydrochloride salt, CAS 676134-73-9) is a stereochemically complex, halogenated bicyclic amine[1]. It serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the bromine atom provides a highly reactive handle for downstream cross-coupling (e.g., Buchwald-Hartwig aminations) and the chiral amine dictates the stereochemical orientation of the final drug molecule, establishing rigorous, objective purity specifications is non-negotiable for drug development professionals.

This guide provides an authoritative comparison of the analytical methodologies required to validate the elemental composition and enantiomeric purity of this intermediate, ensuring compliance with global regulatory standards.

Part 1: Regulatory Framework & Causality of Impurities

Under the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (Organic Impurities) and ICH Q3D (Elemental Impurities), the qualification of pharmaceutical intermediates requires a multi-tiered analytical approach[2]. Compliance at the intermediate stage is not optional, as it directly supports final API safety[2].

  • Causality of Organic Impurities (ICH Q3A): During the synthesis of the isochroman core, regioisomeric bromination (e.g., 5-bromo or 7-bromo analogs) can occur. Furthermore, incomplete chiral resolution or asymmetric reductive amination can lead to the leakage of the (R)-enantiomer. If these impurities propagate into the final API, they can drastically alter the drug's pharmacokinetic profile and toxicity[3].

  • Causality of Elemental Impurities (ICH Q3D): Transition metal catalysts (often Palladium or Ruthenium) used in upstream cyclization or resolution steps can remain trapped in the amine matrix due to the strong chelating affinity of the nitrogen lone pair. Thus, ICH Q3D compliance dictates stringent elemental analysis to ensure heavy metals are below Permitted Daily Exposure (PDE) limits[4].

Part 2: Comparative Guide to Analytical Methodologies

Enantiomeric and Chemical Purity: Chiral HPLC vs. GC-MS
  • Chiral HPLC: Utilizes a Chiral Stationary Phase (CSP) (e.g., immobilized amylose/cellulose derivatives) to form transient diastereomeric complexes with the enantiomers[5].

    • Causality for Selection: Amines are highly polar and often thermally labile. HPLC allows for direct analysis of the hydrochloride salt without prior derivatization, preventing heat-induced racemization.

  • GC-MS: Requires derivatization (e.g., trifluoroacetylation) to increase volatility and prevent column interaction.

    • Verdict: Chiral HPLC is the gold standard for (S)-6-Bromoisochroman-4-amine due to its non-destructive nature and superior resolution of the (R) and (S) antipodes.

Elemental Analysis: CHNS Combustion vs. ICP-MS
  • CHNS/O Microanalysis: A bulk technique that combusts the sample at >1000°C to quantify Carbon, Hydrogen, Nitrogen, and Sulfur.

    • Causality for Selection: Validates the empirical formula (C9H11BrClNO for the HCl salt). It ensures no gross inorganic salt contamination is present, acting as a macro-level purity check.

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry):

    • Causality for Selection: Specifically targets trace elemental impurities (Pd, Pt, As, Pb) required by ICH Q3D[4].

    • Verdict: Both are required. CHNS confirms macro-composition, while ICP-MS ensures micro-purity and regulatory compliance.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical protocol must operate as a self-validating system.

Protocol 1: Enantiomeric Purity via Chiral HPLC
  • Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST) using a racemic reference standard to prove baseline resolution (

    
    ) prior to sample analysis, ensuring the system is capable of detecting trace amounts of the (R)-enantiomer.
    
  • Mobile Phase Preparation: Prepare a mixture of Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).

    • Causality: DEA is critical; it acts as a competitive modifier that suppresses secondary ion-exchange interactions between the basic amine of the analyte and residual acidic silanols on the silica-backed stationary phase, preventing peak tailing and loss of resolution.

  • System Suitability Test (SST): Inject 10 µL of a 1 mg/mL racemic 6-Bromoisochroman-4-amine standard. Confirm that the resolution (

    
    ) between the (R) and (S) peaks is ≥ 2.0.
    
  • Sample Analysis: Inject the (S)-6-Bromoisochroman-4-amine sample under identical conditions. Calculate the enantiomeric excess (ee) by area normalization.

Protocol 2: Trace Elemental Analysis via ICP-MS
  • Self-Validating Mechanism: The inclusion of internal standards (Yttrium and Indium) corrects for matrix-induced signal suppression and instrument drift, ensuring quantitative accuracy.

  • Microwave-Assisted Digestion: Weigh 50 mg of the sample into a PTFE vessel. Add 5 mL concentrated

    
     and 1 mL 
    
    
    
    .
    • Causality: The aromatic isochroman ring is highly robust. Microwave digestion at 200°C ensures complete destruction of the organic matrix, preventing carbon buildup on the ICP cones which would otherwise cause severe signal drift.

  • Internal Standard Addition: Spike the digested solution with 10 ppb Indium (In) and Yttrium (Y) before diluting to 50 mL with ultrapure water.

    • Causality: Corrects for ionization suppression caused by the high concentration of bromine and chloride in the sample matrix.

  • Plasma Ignition and Tuning: Ignite the plasma and tune the instrument. Monitor the CeO/Ce ratio to ensure it is < 2%.

    • Causality: A low oxide ratio guarantees that polyatomic interferences (which could artificially inflate target metal masses) are minimized.

  • Data Acquisition: Measure target isotopes (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) against a 5-point calibration curve.

Part 4: Quantitative Data Comparison

Table 1: High-Grade vs. Standard-Grade Specifications for (S)-6-Bromoisochroman-4-amine
Specification ParameterHigh-Grade (API Intermediate)Standard-Grade (Building Block)Analytical Method
Chemical Purity ≥ 99.5%≥ 97.0%RP-HPLC (UV)
Enantiomeric Excess ≥ 99.0% (S)-Isomer≥ 95.0% (S)-IsomerChiral HPLC
Palladium (Pd) Residue < 10 ppm< 100 ppmICP-MS
Bromine Content (EA) 30.1% ± 0.5%30.1% ± 1.5%CHNS/O Combustion
Regioisomers < 0.1%< 1.0%LC-MS
Table 2: Comparison of Elemental Analysis Techniques for Halogenated Amines
TechniquePrimary TargetLimit of Detection (LOD)Matrix Interference RiskCost per Sample
CHNS/O Bulk C, H, N, S0.1% (1000 ppm)LowLow
ICP-OES Major Metals10 - 50 ppbMedium (Spectral)Medium
ICP-MS Trace Metals0.1 - 1 pptHigh (Polyatomic)High
XPS Surface States0.1 atomic %LowVery High

Part 5: Visualizations

Analytical_Decision_Tree A Intermediate: (S)-6-Bromoisochroman-4-amine B Organic Impurities (ICH Q3A) A->B Structural Validation C Elemental Impurities (ICH Q3D) A->C Compositional Validation D Chiral HPLC Target: (R)-Enantiomer < 0.1% B->D Stereocenter Analysis E RP-HPLC / LC-MS Target: Regioisomers < 0.05% B->E Chemical Purity F CHNS/O Combustion Target: Empirical Formula Match C->F Bulk Analysis G ICP-MS Target: Heavy Metals < PDE Limits C->G Trace Analysis

Analytical workflow for qualifying (S)-6-Bromoisochroman-4-amine per ICH guidelines.

References

  • Title: Pharmaceutical Intermediate Quality Standards Guide Source: tianmingpharm.com URL: 2

  • Title: 6-bromo-3,4-dihydro-1H-isochromen-4-amine Source: chemicalbook.com URL: 1

  • Title: Impurity guidelines in drug development under ICH Q3 Source: amsbiopharma.com URL: 3

  • Title: ICH guideline Q3D on elemental impurities - European Medicines Agency (EMA) Source: europa.eu URL: 4

  • Title: Analytical chiral separation methods (IUPAC Recommendations 1997) Source: researchgate.net URL: 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-6-Bromoisochroman-4-amine

Operational and Safety Master Guide: Handling (S)-6-Bromoisochroman-4-amine As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic consequence of a compound's mole...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Master Guide: Handling (S)-6-Bromoisochroman-4-amine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic consequence of a compound's molecular structure. (S)-6-Bromoisochroman-4-amine (CAS: 1335979-38-8) is a chiral, halogenated bicyclic amine widely utilized as a pharmaceutical intermediate. To handle it safely, you must understand the causality behind its dual-hazard profile:

  • The Primary Amine (-NH₂): Amines are inherently basic and nucleophilic. Upon contact with moisture on the skin or mucous membranes, they cause rapid saponification of lipid bilayers, leading to severe irritation, contact dermatitis, or chemical burns[1]. Furthermore, aerosolized amine dust can cause severe respiratory tract burns[2].

  • The Brominated Isochroman Core: The addition of a heavy halogen (bromine) to the lipophilic bicyclic system significantly increases the molecule's ability to penetrate the stratum corneum (dermal layer). Environmentally, halogenated organic compounds are highly persistent and require specialized disposal to prevent the generation of toxic brominated dioxins during standard incineration[3].

Part 1: Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires anticipating the solvent environment. While standard Nitrile offers decent protection against pure amine powders, (S)-6-Bromoisochroman-4-amine is frequently dissolved in halogenated solvents like dichloromethane (DCM) during synthesis. DCM permeates Nitrile in under 10 minutes, carrying the toxic amine directly through the glove matrix to your skin[4].

Table 1: Glove Permeation & PPE Breakthrough Data

PPE ComponentMaterial SpecificationBreakthrough Time (BT)Degradation RatingApplication Suitability
Incidental Contact Gloves Nitrile (Double-gloved, 8 mil)< 1 HourFairWeighing dry powder; immediate change required upon contamination[5].
Extended Contact Gloves Viton®> 4 HoursExcellentHandling solutions in halogenated solvents (e.g., DCM, Chloroform)[4].
Extended Contact Gloves Butyl Rubber> 4 HoursGood (for Amines)Handling pure amine; Warning: Poor resistance to halogenated solvents[5].
Eye/Face Protection PolycarbonateN/AExcellentChemical splash goggles (ANSI Z87.1+). Face shield required for volumes >500 mL[1].
Respiratory Half-Mask (ABEK/OV Cartridges)N/AN/ARequired only if engineering controls fail or during spill cleanup[2].

Part 2: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not assume your environment is safe; verify it mechanically before opening the chemical container.

G Start Start: (S)-6-Bromoisochroman-4-amine Hood 1. Engineering Controls Verify Fume Hood >100 fpm Start->Hood PPE 2. Don PPE Double Nitrile or Viton Gloves Hood->PPE Transfer 3. Material Handling Weigh with static-free spatula PPE->Transfer SpillCheck Spill Occurs? Transfer->SpillCheck CleanUp Emergency Response Absorb with inert material SpillCheck->CleanUp Yes Waste 4. Waste Segregation Place in Halogenated Waste SpillCheck->Waste No CleanUp->Waste Dispose High-Temperature Incineration Waste->Dispose

Workflow for the safe handling and disposal of (S)-6-Bromoisochroman-4-amine.

Step-by-Step Methodology:
  • Engineering Controls Validation: Conduct all handling inside a certified chemical fume hood. Self-Validation Check: Verify the digital monitor reads a face velocity of at least 100 feet per minute (fpm)[6]. Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without fluttering wildly, confirming laminar flow.

  • PPE Donning Sequence: Don a flame-resistant lab coat and splash goggles. Apply double Nitrile gloves for handling the dry solid. If dissolving the compound in a halogenated solvent, upgrade the outer glove to Viton®[4].

  • Material Handling (Weighing & Transfer): Use grounded, static-free spatulas to prevent the aerosolization of the fine amine powder. Weigh the material in a tared, sealable vial within the fume hood. Do not transport open containers across the laboratory.

  • Decontamination: Wipe down the balance and fume hood surface with a dilute acidic solution (e.g., 1% citric acid) to neutralize residual amine, followed by a water wipe. Doff outer gloves immediately if visible contamination occurs, turning them inside out to trap the chemical.

Part 3: Emergency Response & Spill Management

  • Personnel Exposure: If skin contact occurs, the lipophilic nature of the brominated core means rapid action is required. Flush the affected area at an emergency shower for a minimum of 15 minutes[6]. Crucial Causality: Do not attempt to neutralize the amine on the skin with acids; the resulting exothermic acid-base reaction will cause severe thermal burns on top of the chemical damage.

  • Spill Cleanup: For small spills (< 50 g), do not use combustible materials like sawdust, which can react with amines. Absorb liquid spills with an inert, dry material (e.g., vermiculite or sand)[6]. For solid spills, lightly mist with water to prevent dust generation, then sweep up using a non-sparking tool[7].

Part 4: Halogenated Waste Disposal Plan

Due to the covalently bound bromine atom, (S)-6-Bromoisochroman-4-amine cannot be processed through standard organic waste streams.

  • Segregation: Collect all waste—including the compound, contaminated gloves, paper towels, and reaction mixtures—in a designated, clearly labeled "Halogenated Organic Waste" container[6].

  • Chemical Incompatibilities: Never mix halogenated amine waste with strong oxidizing agents or concentrated acids, as this can generate extreme heat, pressure, and toxic gas[7].

  • Final Disposal: The waste must be transferred to a licensed environmental professional for high-temperature incineration (typically >1000°C). This extreme temperature is required to ensure the complete destruction of the carbon-halogen bonds and prevent the atmospheric release of brominated dioxins[3].

References

Sources

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